Product packaging for 3-Isopropylbenzoic acid(Cat. No.:CAS No. 5651-47-8)

3-Isopropylbenzoic acid

Cat. No.: B1295375
CAS No.: 5651-47-8
M. Wt: 164.2 g/mol
InChI Key: DLYVSJDCQZVKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Isopropylbenzoic acid is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1295375 3-Isopropylbenzoic acid CAS No. 5651-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYVSJDCQZVKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205054
Record name Benzoic acid, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-47-8
Record name Benzoic acid, 3-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5651-47-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, is a significant molecule in the landscape of organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring an isopropyl group at the meta-position of the benzene ring relative to the carboxylic acid, imparts specific physicochemical properties that make it a valuable intermediate.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, analytical characterization, and potential applications in drug discovery and development. The insights herein are curated to support researchers and scientists in leveraging this compound for the synthesis of novel bioactive molecules.

Part 1: Physicochemical and Spectroscopic Characterization

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₁₀H₁₂O₂.[2] Its structure consists of a benzoic acid core with an isopropyl substituent at the 3-position of the phenyl ring.[1]

  • IUPAC Name: 3-(prop-2-yl)benzoic acid[2]

  • Synonyms: 3-Carboxycumene[2]

  • CAS Number: 5651-47-8[2]

  • Molecular Weight: 164.20 g/mol [2]

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Physical State Crystalline solid[1]
Appearance Colorless to light yellow crystal or crystalline powder[3]
Melting Point 52-55 °C[3]
Boiling Point ~300 °C (estimated)[1]
Solubility Insoluble in water; Soluble in ethanol, ether, and chloroform[3]
pKa Not explicitly determined, but expected to be similar to benzoic acid (4.2)
Density ~1.1-1.2 g/cm³ (estimated)[1]
Spectroscopic Profile

The spectroscopic data provides a fingerprint for the identification and characterization of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, isopropyl, and carboxylic acid protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH(CH₃)₂~1.2-1.3Doublet6H
-CH(CH₃)₂~2.9-3.0Septet1H
Aromatic-H~7.3-8.0Multiplet4H
-COOH~12-13Broad Singlet1H

The ¹³C NMR spectrum will show characteristic signals for the aromatic, isopropyl, and carboxyl carbons.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic acid)2500-3300Broad
C=O (Carboxylic acid)1680-1710Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C=C (Aromatic)1450-1600Medium

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 164. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl group.

Part 2: Synthesis and Purification

Synthetic Routes

Two primary synthetic routes are viable for the preparation of this compound:

  • Oxidation of 3-Isopropyltoluene: This is a common method for the synthesis of benzoic acid derivatives. A strong oxidizing agent like potassium permanganate (KMnO₄) can be used to oxidize the methyl group of 3-isopropyltoluene to a carboxylic acid.

  • Grignard Reaction of 3-Bromocumene: This involves the formation of a Grignard reagent from 3-bromocumene (3-isopropylbromobenzene) followed by carboxylation with carbon dioxide (dry ice).

Detailed Experimental Protocol (Proposed via Grignard Reaction)

This protocol is based on established procedures for Grignard reactions to synthesize benzoic acids.[4]

Materials:

  • 3-Bromocumene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 3-bromocumene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 3-bromocumene solution to the magnesium turnings to initiate the reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux.

    • Once the reaction has started, add the remaining 3-bromocumene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture to room temperature.

    • In a separate beaker, crush a sufficient amount of dry ice.

    • Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

    • Allow the mixture to warm to room temperature, during which the excess dry ice will sublime.

  • Work-up and Purification:

    • Slowly add 6M hydrochloric acid to the reaction mixture until the solution is acidic and all solids have dissolved.[4]

    • Transfer the mixture to a separatory funnel. The organic layer (diethyl ether) will contain the this compound.

    • Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Grignard_Synthesis_Workflow start Start reagent_prep Prepare Grignard Reagent (3-Bromocumene + Mg in Ether) start->reagent_prep carboxylation Carboxylation (Reaction with Dry Ice) reagent_prep->carboxylation workup Acidic Work-up (HCl Addition) carboxylation->workup extraction Extraction (Diethyl Ether) workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Recrystallization) drying->purification end End Product: This compound purification->end

References

A Technical Guide to 3-Isopropylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropylbenzoic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid featuring an isopropyl group at the meta-position of the benzene ring.[1] This substitution pattern imparts specific physicochemical properties that distinguish it from its ortho- and para-isomers, making it a valuable intermediate in various fields of organic synthesis.[1] Its molecular structure allows for diverse chemical modifications, positioning it as a key building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] This guide provides a comprehensive overview of its chemical identity, spectroscopic profile, synthesis protocols, key chemical reactions, and applications, with a focus on its relevance in research and drug development.

Chemical Identity and Physicochemical Properties

Molecular Structure and Core Data

This compound is structurally defined by a benzoic acid core with an isopropyl substituent at the C3 position.[1] This arrangement influences its electronic properties and steric profile, which in turn dictates its reactivity and physical characteristics.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1][2][3][4]
Molecular Weight 164.20 g/mol [1][3][4]
CAS Number 5651-47-8[1][4][5]
Appearance Colorless to light yellow crystalline solid/powder[2]
Melting Point ~52-55°C[2]
Boiling Point ~300°C (estimated)[1]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[2]
Synonyms 3-(Prop-2-yl)benzoic acid, 3-Carboxycumene[4][5]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. The expected spectral data are derived from its functional groups and overall molecular structure.

SpectroscopyExpected Chemical Shifts / FrequenciesRationale
¹H NMR δ 1.2-1.3 ppm (doublet, 6H)δ 2.9-3.0 ppm (multiplet, 1H)δ 7.3-8.0 ppm (complex aromatic signals, 4H)δ 12-13 ppm (broad singlet, 1H)Protons of the two equivalent methyl groups of the isopropyl moiety.Methine proton of the isopropyl group.Protons on the disubstituted benzene ring.Acidic proton of the carboxylic acid group.[1]
Infrared (IR) 2500-3300 cm⁻¹ (broad)1680-1700 cm⁻¹ (strong)1585-1600 cm⁻¹ & 1400-1450 cm⁻¹O-H stretching vibration of the carboxylic acid dimer.C=O stretching of the carbonyl group.C=C stretching vibrations within the aromatic ring.[1]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound presents a challenge in regioselectivity, as many electrophilic aromatic substitution reactions favor ortho/para products.[1] Therefore, strategies often involve starting with meta-substituted precursors or employing specific reaction conditions to achieve the desired isomer.

Pathway 1: Oxidation of m-Isopropylbenzene A direct and logical approach involves the oxidation of the benzylic position of m-isopropylbenzene (3-isopropylcumene). This method is analogous to the industrial synthesis of benzoic acid from toluene and leverages the reactivity of the isopropyl group under specific oxidative conditions.[1]

Pathway 2: Friedel-Crafts Acylation Approach A common laboratory-scale synthesis involves the reaction between anisole and acrylic acid in the presence of a strong acid catalyst.[2] This pathway proceeds through an electrophilic addition and subsequent intramolecular cyclization, followed by rearomatization.

Diagram 2: Synthetic Workflow via Anisole and Acrylic Acid

G Anisole Anisole Reaction Reaction (Acid Catalyst, e.g., H₂SO₄) 0-5°C Anisole->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction Neutralization Neutralization (Alkaline Solution) Reaction->Neutralization Quench Purification Purification (Crystallization) Neutralization->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Protocol 4.1: Synthesis from Anisole and Acrylic Acid[2]

This protocol outlines a laboratory procedure for synthesizing this compound.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve anisole in a suitable acidic solvent (e.g., sulfuric acid) under an inert atmosphere.

  • Reaction: Cool the solution to 0-5°C using an ice bath. This low temperature is crucial to control the reaction's exothermicity and minimize side-product formation.

  • Addition: Add acrylic acid dropwise from the dropping funnel to the cooled solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 5°C.

  • Quenching & Neutralization: Once the reaction is complete (monitored by TLC), slowly pour the reaction mixture over crushed ice. Carefully neutralize the acidic solution with a suitable alkaline solution (e.g., NaOH or NaHCO₃) until the pH is neutral.

  • Isolation & Purification: The product can then be isolated and purified. Depending on its form (precipitate or oil), this may involve extraction with an organic solvent, followed by drying and solvent evaporation. Final purification is typically achieved by crystallization from an appropriate solvent system.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

  • Carboxylic Acid Group: This group readily undergoes reactions typical of carboxylic acids, including deprotonation to form carboxylate salts with bases, esterification with alcohols in the presence of an acid catalyst, and conversion to amides via reaction with amines.[1]

  • Aromatic Ring: The isopropyl group is a weak electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitution reactions. The meta-positioning of the two substituents directs incoming electrophiles to the remaining available positions on the ring.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile chemical intermediate. Its structure is a scaffold that can be elaborated into more complex molecules with potential biological activity.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): The molecule serves as a starting point for the synthesis of novel drug candidates. The carboxylic acid handle allows for the straightforward formation of ester or amide linkages, which are common functionalities in many therapeutic agents.[2]

  • Agrochemical Synthesis: It is a precursor for creating new pesticides and herbicides, where the specific substitution pattern can contribute to the target molecule's efficacy and selectivity.[2]

  • Antibacterial Potential: this compound itself has been noted to possess antibacterial activity, potentially by disrupting bacterial cell membranes.[3] This intrinsic activity, combined with its utility as a scaffold, makes it an interesting subject for medicinal chemistry programs aimed at developing new anti-infective agents.

Diagram 3: Role as a Versatile Synthetic Building Block

G Start This compound Esterification Esterification (+ Alcohol) Start->Esterification Amidation Amide Formation (+ Amine) Start->Amidation Reduction Reduction (e.g., LiAlH₄) Start->Reduction Esters Ester Derivatives (Potential Prodrugs) Esterification->Esters Amides Amide Derivatives (Bioactive Scaffolds) Amidation->Amides Alcohols Benzyl Alcohol Derivatives Reduction->Alcohols

Caption: Applications of this compound as a chemical precursor.

Safety and Handling

This compound is classified as an irritant and is corrosive.[2] Adherence to standard laboratory safety protocols is mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[7]

Conclusion

This compound is a chemical compound with a well-defined molecular formula (C₁₀H₁₂O₂) and molecular weight (~164.2 g/mol ).[1] Beyond these fundamental properties, its true value for scientific and industrial communities lies in its utility as a versatile synthetic intermediate. The specific meta-substitution of its functional groups provides a unique chemical profile that, while challenging to synthesize regioselectively, offers a valuable platform for constructing complex molecules for applications in drug discovery, agrochemicals, and materials science. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to the Solubility of 3-Isopropylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Isopropylbenzoic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid featuring a benzoic acid core with an isopropyl group at the meta- (position 3) position.[1] This substitution pattern imparts specific physicochemical properties that distinguish it from its ortho- and para- isomers, influencing its utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[2] A critical parameter governing its application in these fields—from reaction kinetics and purification by crystallization to formulation—is its solubility in organic solvents.

This guide provides a comprehensive technical overview of the principles, predictive frameworks, and experimental methodologies for determining the solubility of this compound. As explicit quantitative data for this specific isomer is not widely published, we will leverage data from its structural analog, 4-isopropylbenzoic acid, and the parent compound, benzoic acid, to establish a robust predictive foundation. We will then detail authoritative protocols for empirical determination, empowering researchers to generate precise, application-specific solubility data.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential to any discussion of its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight ~164.20 g/mol [1][3]
Physical State Crystalline solid at room temperature[1]
Melting Point ~52-55 °C[2]
Structure Isopropyl group at the meta-position of a benzoic acid core[1]
General Solubility Limited water solubility; soluble in organic solvents like ethanol, ether, and chloroform[1][2]

The presence of both a polar, protic carboxylic acid group (-COOH) capable of hydrogen bonding and a nonpolar, lipophilic isopropyl group gives the molecule a dualistic nature, making its interaction with solvents highly dependent on the solvent's own properties.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[4] This rule suggests that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, this involves a balance between its polar and nonpolar characteristics.

  • Polar Protic and Aprotic Solvents: Solvents like alcohols (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group. Polar aprotic solvents like acetone or ethyl acetate can act as hydrogen bond acceptors. High solubility is generally expected in these solvents. For instance, benzoic acid itself exhibits high solubility in ethanol and ethyl acetate.[4]

  • Nonpolar Solvents: Solvents such as toluene or hexane lack strong hydrogen bonding capabilities. The dissolution in these solvents is driven primarily by van der Waals interactions with the benzene ring and the isopropyl group. The bulky, nonpolar isopropyl group enhances lipophilicity compared to benzoic acid, suggesting a greater affinity for nonpolar solvents.

  • Isomeric Effects: The position of the isopropyl group is critical. The meta-position in this compound results in a less symmetrical molecule than its para-isomer, 4-isopropylbenzoic acid. This difference in symmetry can affect the crystal lattice energy of the solid. A lower crystal lattice energy (often correlated with a lower melting point) can lead to increased solubility, as less energy is required to break the solid-state interactions.

While specific data for the 3-isomer is scarce, data for 4-isopropylbenzoic acid (cuminic acid) provides a useful comparison. It is reported to be highly soluble in DMSO (100 mg/mL), soluble in alcohol, and has very low aqueous solubility (0.151 mg/mL at 25°C).[5][6][7] This aligns with the expected behavior of a substituted benzoic acid.

Quantitative Solubility Data (Comparative)

To provide a quantitative context, the following table summarizes known solubility data for the parent compound, benzoic acid, and the related isomer, 4-isopropylbenzoic acid. This data serves as a benchmark for estimating the behavior of this compound.

Table 2: Experimental Solubility of Benzoic Acid and 4-Isopropylbenzoic Acid in Select Solvents

CompoundSolventTemperature (°C)SolubilitySource
Benzoic Acid Ethanol25High[4]
Benzoic Acid Ethyl Acetate25High[4][8]
Benzoic Acid Toluene25Moderate[4]
Benzoic Acid Water253.4 g/L[4]
4-Isopropylbenzoic Acid DMSO-100 mg/mL[5]
4-Isopropylbenzoic Acid Ethanol-Soluble[9]
4-Isopropylbenzoic Acid Water250.151 mg/mL[6][7]

Note: "Soluble" is a qualitative descriptor from the source; quantitative determination would follow the protocols outlined below.

Authoritative Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust, validated experimental methods. The two most authoritative approaches are the Equilibrium Shake-Flask Method and the Polythermal Method.

4.1. Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This isothermal method is considered the gold standard for determining thermodynamic equilibrium solubility.[10] It measures the saturated concentration of a solute in a solvent at a constant temperature.

Logical Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_vial Add excess this compound to a vial add_solvent Add known volume of organic solvent prep_vial->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial incubate Incubate at constant T (e.g., 25°C) with agitation seal_vial->incubate time Equilibrate for 24-72 hours incubate->time check_solid Confirm excess solid remains undissolved time->check_solid centrifuge Centrifuge to pellet solid check_solid->centrifuge filtrate Filter supernatant (0.22 µm PTFE) centrifuge->filtrate dilute Dilute aliquot of filtrate filtrate->dilute hplc Quantify concentration via validated HPLC-UV dilute->hplc calc Calculate solubility (mg/mL or M) hplc->calc caption Workflow for Equilibrium Solubility Measurement G cluster_prep Preparation cluster_heating Controlled Heating cluster_endpoint Endpoint Determination prep_slurry Prepare a slurry of known concentration (mass/mass) heat Heat slurry at a slow, constant rate (e.g., 0.1-0.5 °C/min) prep_slurry->heat agitate Stir continuously heat->agitate observe Monitor for dissolution (visually or via turbidity sensor) agitate->observe record_T Record temperature (T_clear) at which last crystal disappears observe->record_T repeat Repeat for multiple concentrations record_T->repeat caption Workflow for Polythermal Solubility Measurement

References

A Technical Guide to the Spectroscopic Characterization of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectral data for 3-isopropylbenzoic acid (C₁₀H₁₂O₂), a key aromatic carboxylic acid derivative.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in fundamental spectroscopic principles and field-proven methodologies. Our focus is on elucidating the causal links between molecular structure and spectral output, thereby providing a self-validating framework for structural confirmation.

The Imperative of Spectroscopic Validation

In fields from medicinal chemistry to materials science, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to map the atomic framework and identify functional groups. For a molecule like this compound, a substituted aromatic compound, an integrated spectroscopic approach is essential. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. NMR details the carbon-hydrogen framework and atomic connectivity, IR confirms the presence of key functional groups, and MS reveals the molecular weight and fragmentation patterns, further corroborating the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[2] By analyzing the chemical shifts, integration, and spin-spin coupling, one can deduce the precise arrangement of atoms.[3][4]

Standard Protocol for NMR Analysis

A robust NMR analysis begins with meticulous sample preparation to ensure data integrity.[5] The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a solid organic compound like this compound.

  • Sample Preparation : Weigh approximately 5-10 mg of the solid this compound sample.

  • Solvent Selection : Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6][7]

  • Standard Addition : Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[8]

  • Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.[8] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[9]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum.[10] Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Interpretation for this compound

The ¹H NMR spectrum provides a map of the proton environments in the molecule. For this compound, we expect to see distinct signals for the carboxylic acid proton, the aromatic protons, and the isopropyl group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~11-13Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange. The spectrum of benzoic acid shows this proton at ~11.67 ppm.[8]
~8.0Singlet / Doublet1HAr-H (C2)This proton is ortho to the electron-withdrawing carboxyl group, leading to a significant downfield shift. It is expected to show minimal coupling.
~7.8Doublet1HAr-H (C6)This proton is ortho to the carboxyl group and meta to the isopropyl group. It will be deshielded and split by the C5 proton.
~7.4Triplet1HAr-H (C5)This proton is meta to both substituents and will be split into a triplet by its two neighbors (C4 and C6). In benzoic acid, the meta protons appear around 7.45 ppm.[6]
~7.3Doublet1HAr-H (C4)This proton is ortho to the isopropyl group and will be the most upfield of the aromatic signals. It will be split by the C5 proton.
~3.1Septet1H-CH(CH₃)₂The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet (n+1 rule, where n=6).
~1.3Doublet6H-CH(CH₃)₂The six methyl protons are equivalent and are split by the single methine proton, resulting in a doublet.
¹³C NMR Spectral Interpretation for this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments.[11] Due to the molecule's lack of symmetry, all 10 carbon atoms are expected to be chemically non-equivalent, giving rise to 10 distinct signals.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~172C=OThe carbonyl carbon of a carboxylic acid is highly deshielded. Benzoic acid's carbonyl carbon appears at ~172.6 ppm.[7][8]
~150Ar-C (C3)The aromatic carbon directly attached to the bulky isopropyl group (ipso-carbon) is expected to be significantly downfield.
~133Ar-C (C1)The ipso-carbon attached to the carboxyl group. In benzoic acid, this carbon is at ~133.9 ppm.[8]
~131Ar-C (C6)Aromatic CH carbon ortho to the carboxyl group.
~129Ar-C (C5)Aromatic CH carbon. The chemical shifts of unsubstituted aromatic carbons typically fall in the 125-135 ppm range.[7]
~128Ar-C (C2)Aromatic CH carbon adjacent to two substituted carbons.
~127Ar-C (C4)Aromatic CH carbon ortho to the isopropyl group.
~34-CH(CH₃)₂The methine carbon of the isopropyl group.
~24-CH(CH₃)₂The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[8][12] The technique is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, frequencies corresponding to the vibrational modes of the bonds are absorbed, producing a unique spectral fingerprint.

Standard Protocol for ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan : Record a background spectrum of the empty ATR setup. This is crucial to subtract any environmental absorptions (like CO₂ or water vapor) from the sample spectrum.

  • Sample Application : Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Pressure Application : Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition : Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[13]

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Characteristic IR Absorptions for this compound

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations. The spectrum of this compound will be dominated by features of the carboxylic acid and the substituted benzene ring.

Wavenumber (cm⁻¹)Vibration TypeIntensity/ShapeFunctional Group Assignment
2500–3300O-H stretchVery Broad, StrongCarboxylic Acid
2850–3000C-H stretchMedium, SharpIsopropyl & Aromatic
~1700C=O stretchStrong, SharpCarboxylic Acid
~1600, ~1475C=C stretchMedium to WeakAromatic Ring
~1300C-O stretchMediumCarboxylic Acid
~920O-H bendBroad, MediumCarboxylic Acid

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule under the applied ionization energy.

Standard Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

  • Ionization : As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation : The molecular ion, being energy-rich, undergoes fragmentation into smaller, characteristic ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Analysis of the this compound Mass Spectrum

The mass spectrum of this compound (molecular weight: 164.20 g/mol ) shows a distinct fragmentation pattern that confirms its structure.[1][14]

m/zProposed FragmentFormula of Lost NeutralFragmentation Pathway
164[C₁₀H₁₂O₂]⁺•-Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound.
149[M - CH₃]⁺•CH₃Loss of a methyl radical . A characteristic fragmentation of isopropyl groups, leading to a stable secondary carbocation.
121[M - C₃H₇]⁺ or [M - COOH]⁺•C₃H₇ or •COOHLoss of the isopropyl radical or Loss of the carboxyl radical . The loss of the bulky isopropyl group is a highly favorable pathway. The resulting benzoyl cation is resonance-stabilized.
105[C₆H₅CO]⁺•OH from fragment 122This is a common fragmentation for benzoic acids, corresponding to the benzoyl cation. It can arise from the loss of a hydroxyl radical after rearrangement.[15]
77[C₆H₅]⁺CO from fragment 105Loss of carbon monoxide from the benzoyl cation (m/z 105) to form the phenyl cation.

Integrated Analysis and Safety

The true power of spectroscopy lies in the integration of data from multiple techniques. The predicted ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, detailing a 1,3-disubstituted benzene ring with isopropyl and carboxylic acid groups. The IR spectrum unequivocally confirms the presence of the carboxylic acid functional group through its hallmark O-H, C=O, and C-O vibrations. Finally, the mass spectrum validates the molecular weight (164 g/mol ) and shows a fragmentation pattern—notably the loss of a methyl group (M-15) and an isopropyl group (M-43)—that is perfectly consistent with the proposed structure.[14] Together, these data provide a comprehensive and self-validating confirmation of the chemical identity of this compound.

Safety and Handling Precautions

This compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[16]

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has detailed the multi-faceted spectroscopic characterization of this compound. By integrating predictive NMR analysis, functional group identification via IR spectroscopy, and fragmentation pattern analysis from mass spectrometry, we have constructed a robust and scientifically grounded confirmation of its molecular structure. The protocols and interpretive frameworks presented herein serve as a valuable resource for scientists and researchers, reinforcing the principle that a thorough, integrated spectroscopic approach is fundamental to achieving high standards of scientific integrity.

References

A Comprehensive Technical Guide to the Physical Characteristics of Solid 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzoic acid (also known as 3-(prop-2-yl)benzoic acid or 3-carboxycumene) is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2] As a substituted benzoic acid derivative, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1] For professionals in drug development and materials science, a thorough understanding of the solid-state physical characteristics of this compound is paramount. These properties govern critical aspects of its behavior, including dissolution rate, bioavailability, stability, and processability.

This technical guide provides an in-depth examination of the core physical characteristics of this compound in its solid form. It consolidates available data while also presenting standardized, field-proven methodologies for its characterization. The causality behind experimental choices is explained to provide actionable insights for researchers actively working with this and related compounds.

Core Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure: a benzoic acid core with an isopropyl group at the meta (position 3) of the benzene ring.[1] This substitution pattern influences crystal packing and intermolecular interactions, distinguishing it from its ortho- and para-isomers.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1]
CAS Number 5651-47-8[2]
Appearance Colorless to light yellow crystalline solid/powder
Melting Point 51-55 °C
Boiling Point ~288-300 °C (estimated)[1]
Density ~1.07-1.2 g/cm³ (estimated)[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. This compound, characteristic of many benzoic acid derivatives, exhibits limited aqueous solubility and higher solubility in organic solvents.[1] The hydrophobic nature of the benzene ring and the isopropyl group outweighs the hydrophilic character of the carboxylic acid moiety.

Qualitative Solubility:

  • Aqueous Solvents: Insoluble in water.[1]

  • Organic Solvents: Soluble in ethanol, diethyl ether, and chloroform.[1]

As of this guide's publication, specific quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. The principles and methodologies outlined in the experimental section serve as a robust framework for determining these values. For context, studies on the parent compound, benzoic acid, show a clear trend of increasing solubility with solvent polarity and temperature.[3][4]

Crystallography and Solid-State Structure

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly impacts the physical properties of a solid, including its melting point, solubility, and stability. This structure is typically elucidated using single-crystal X-ray diffraction.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly deposited crystal structure for this compound.[5] This represents a significant data gap in the scientific literature. The absence of this data underscores the opportunity for further fundamental characterization of this important chemical intermediate. The experimental protocol section below details the standard methodology for achieving this characterization.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint for the identification and confirmation of a compound's chemical structure and functional groups.

  • Infrared (IR) Spectroscopy: The solid-state FTIR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, including a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ (a hallmark of carboxylic acid dimers formed by hydrogen bonding), a strong C=O stretching band around 1680-1700 cm⁻¹, and C-O stretching between 1280-1320 cm⁻¹. Aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ region.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information on the proton environment. For this compound, the expected signals include:

    • A doublet around δ 1.2-1.3 ppm (6H) for the two methyl groups of the isopropyl substituent.

    • A multiplet (septet) around δ 2.9-3.0 ppm (1H) for the methine proton of the isopropyl group.

    • A series of complex signals in the aromatic region (δ 7.3-8.0 ppm) for the four protons on the benzene ring.

    • A broad singlet for the acidic proton of the carboxylic acid group, typically observed far downfield (δ 12-13 ppm).[1]

Experimental Methodologies: A Self-Validating Approach

The following protocols describe standard, authoritative methods for determining the key physical characteristics of a solid compound like this compound. Adherence to these methodologies ensures data integrity and reproducibility.

Methodology 1: Melting Point Determination by Capillary Method

This protocol is aligned with the standards outlined in the European Pharmacopoeia (Ph. Eur. 2.2.14) and United States Pharmacopeia (USP <741>).[7][8][9]

Causality: The melting point is a fundamental thermal property indicating purity and identity. The capillary method provides a precise temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range typically signifies high purity.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried. Unless otherwise specified, drying should be conducted in a vacuum over a suitable desiccant for 24 hours.[7]

  • Capillary Loading: Introduce the powdered sample into a glass capillary tube (standard dimensions: 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness), tapping gently to form a compact column of 2.5-3.5 mm in height.[9]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating Profile: Set the initial temperature to approximately 10°C below the expected melting point (~52°C).

  • Ramp Rate: Once the initial temperature is reached, begin heating at a controlled rate of 1°C per minute.[9][10]

  • Observation & Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle liquefies (clear point). The range between these two temperatures is the melting range.

Trustworthiness Check: The apparatus must be calibrated using certified reference standards with melting points bracketing the expected melting point of the sample.[9][11]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep1 Dry Sample (Vacuum, 24h) Prep2 Powder Sample Prep1->Prep2 Prep3 Load Capillary (2.5-3.5 mm column) Prep2->Prep3 Ana1 Place in Apparatus (10°C below expected MP) Prep3->Ana1 Ana2 Heat at 1°C/min Ana1->Ana2 Ana3 Record Onset & Clear Point Ana2->Ana3 Result Result Ana3->Result Report Melting Range

Caption: Workflow for Melting Point Determination by Capillary Method.

Methodology 2: Aqueous Solubility Determination

This protocol is based on the ASTM E1148 standard test method, which is a widely recognized procedure for measuring the aqueous solubility of organic compounds.[12][13][14]

Causality: Determining aqueous solubility is crucial for drug development, as it directly impacts dissolution and absorption. This method establishes an equilibrium between the solid solute and water, allowing for an accurate measurement of the concentration of the saturated solution.

Step-by-Step Protocol:

  • System Preparation: Add an excess amount of solid this compound to a flask containing reagent-grade water. The excess solid is critical to ensure that saturation is achieved.

  • Equilibration: Seal the flask and agitate it in a constant-temperature water bath (e.g., 25°C ± 0.5°C). Agitation should be continuous (e.g., via a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the dissolved concentration has plateaued.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid. This is a critical step and is best achieved by centrifugation, followed by careful withdrawal of the supernatant. Filtration may be used, but it must be validated to ensure the compound does not adsorb to the filter material.

  • Sample Analysis: Accurately determine the concentration of this compound in the clear, saturated aqueous sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable analytical technique for this purpose.

  • Replication: The experiment should be performed in at least triplicate to ensure the precision of the result.

Trustworthiness Check: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision. A key step to confirm equilibrium is to approach it from both undersaturation (as described) and supersaturation (by preparing a saturated solution at a higher temperature and allowing it to cool and precipitate). The final concentrations should converge.

Solubility_Workflow A Add Excess Solid to Water B Equilibrate at Constant T (e.g., 24h at 25°C with agitation) A->B C Separate Phases (Centrifugation) B->C D Withdraw Aqueous Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Is Equilibrium Confirmed? E->F F->B No (continue agitation) G Report Solubility (mg/mL or mol/L) F->G Yes

Caption: Workflow for Aqueous Solubility Determination (ASTM E1148).

Conclusion

The physical characteristics of solid this compound presented in this guide provide a foundational dataset for its application in research and development. While key parameters such as melting point and qualitative solubility are established, significant opportunities exist for further characterization, particularly in the areas of single-crystal X-ray diffraction and the generation of comprehensive quantitative solubility profiles in pharmaceutically relevant solvents. The standardized methodologies detailed herein offer a reliable framework for generating this critical data, ensuring both scientific integrity and cross-laboratory comparability. Such data will be invaluable for advancing the use of this compound in the development of new medicines and materials.

References

The Natural Occurrence and Scientific Profile of Isopropylbenzoic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, analytical methodologies, and biological activities of isopropylbenzoic acid isomers. The primary focus is on 4-isopropylbenzoic acid (cumic acid), a well-documented natural product found in various plant species. In contrast, this guide establishes that, based on current scientific literature, there is no definitive evidence for the natural occurrence of 2-isopropylbenzoic acid and 3-isopropylbenzoic acid. Consequently, these isomers are discussed as synthetic analogues to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals. The guide details a hypothetical biosynthetic pathway for the naturally occurring para-isomer, provides step-by-step protocols for extraction and analysis, and presents a comparative overview of the known biological activities, with a particular emphasis on the antifungal properties of cumic acid.

Introduction: The Isopropylbenzoic Acid Isomers

Isopropylbenzoic acids are aromatic carboxylic acids with the chemical formula C₁₀H₁₂O₂. The three structural isomers—2-isopropylbenzoic acid (ortho-), this compound (meta-), and 4-isopropylbenzoic acid (para- or cumic acid)—are distinguished by the position of the isopropyl group on the benzoic acid ring. This structural variance significantly influences their physicochemical properties and biological activities. While all three isomers are available through chemical synthesis and are utilized in various industrial applications, only the para-isomer, cumic acid, has been consistently identified as a natural product.

This guide aims to provide a clear and evidence-based overview of the current state of knowledge regarding these isomers, with a focus on their relevance to natural product research and drug discovery.

Natural Occurrence: A Tale of One Isomer

A thorough review of scientific literature reveals a distinct disparity in the natural occurrence of the isopropylbenzoic acid isomers.

4-Isopropylbenzoic Acid (Cumic Acid): This isomer is a well-established plant metabolite. It is most notably found in the seeds of cumin (Cuminum cyminum), where it is a significant contributor to the plant's biological properties.[1] Cumic acid has also been isolated from other plant sources, including Bridelia retusa.[1] Its presence in the plant kingdom underscores its role in plant defense and metabolism.

2-Isopropylbenzoic Acid and this compound: In stark contrast to cumic acid, there is a notable absence of credible scientific reports confirming the isolation of 2-isopropylbenzoic acid and this compound from any natural source—be it plant, microbial, or animal. While structurally similar compounds are abundant in nature, these specific ortho- and meta-isomers appear to be products of synthetic chemistry rather than natural biosynthetic pathways. A similar lack of evidence has been noted for other substituted benzoic acids, such as 2-hydroxy-5-isopropylbenzoic acid.[2]

The following table summarizes the known natural sources of the isopropylbenzoic acid isomers.

IsomerCommon NameNatural SourcesReferences
4-Isopropylbenzoic Acid Cumic AcidCuminum cyminum (Cumin), Bridelia retusa[1]
2-Isopropylbenzoic Acid -Not reported in literature-
This compound -Not reported in literature-

Biosynthesis of 4-Isopropylbenzoic Acid (Cumic Acid)

The biosynthesis of benzoic acids in plants is a complex network of pathways.[3] While the specific enzymatic steps for cumic acid formation are not fully elucidated, a plausible pathway can be hypothesized based on the known biosynthesis of its precursor, p-cymene, and the general pathways for benzoic acid synthesis in plants. The biosynthesis is believed to originate from the shikimate pathway, a central route in the formation of aromatic compounds in plants and microorganisms.

A likely biosynthetic route involves the formation of p-cymene from γ-terpinene, a monoterpene derived from geranyl diphosphate. The subsequent oxidation of the methyl group of p-cymene would then yield cumic acid.

Caption: Hypothetical biosynthetic pathway of 4-isopropylbenzoic acid.

Analytical Methodologies: Extraction and Quantification

For researchers investigating the presence of isopropylbenzoic acid isomers in natural matrices, a robust and validated analytical methodology is paramount. The following section outlines a detailed protocol for the extraction and analysis of these compounds from plant material, specifically adaptable for cumin seeds, a known source of cumic acid. This protocol can serve as a foundational method for screening other natural sources.

Experimental Protocol: Extraction and GC-MS Analysis of Isopropylbenzoic Acids from Cumin Seeds

This protocol details the extraction of aromatic acids from cumin seeds followed by their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Materials and Reagents

  • Cumin seeds (Cuminum cyminum)

  • Methanol (HPLC grade)

  • Diethyl ether (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., 4-tert-butylbenzoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.1.2. Extraction Procedure

  • Grinding: Grind cumin seeds into a fine powder using a laboratory mill.

  • Maceration: Weigh 10 g of the powdered sample and place it in a flask. Add 100 mL of methanol and stir for 24 hours at room temperature.

  • Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Resuspend the concentrated extract in 50 mL of 1 M NaOH.

    • Wash the aqueous solution twice with 50 mL of diethyl ether to remove neutral and basic compounds. Discard the ether layers.

    • Acidify the aqueous layer to pH 2 with concentrated HCl.

    • Extract the acidified solution three times with 50 mL of diethyl ether.

    • Pool the ether extracts and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter the dried ether extract and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Sample Preparation for GC-MS: Reconstitute the dried extract in a known volume of methanol and add the internal standard.

4.1.3. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

4.1.4. Data Analysis

Identification of the isopropylbenzoic acid isomers is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Analytical Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Grinding Sample Grinding Maceration Methanolic Maceration Grinding->Maceration Filtration Filtration & Concentration Maceration->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase Concentration Final Concentration AcidBase->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Identification Compound Identification GCMS_Analysis->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the extraction and analysis of isopropylbenzoic acids.

Comparative Biological Activities

The biological activities of benzoic acid derivatives are often influenced by the nature and position of their substituents. While data on 2- and this compound is scarce, the well-documented activities of cumic acid provide a valuable benchmark.

5.1. Antifungal Activity

Cumic acid has demonstrated significant antifungal properties against a range of plant pathogenic fungi.[4] Studies have shown its efficacy in inhibiting the mycelial growth and spore germination of fungi such as Fusarium oxysporum and Colletotrichum lagenarium.[4] This activity suggests its potential as a natural fungicide for agricultural applications. The antifungal activity of benzoic acid and its analogues is often attributed to their ability to disrupt cell membranes and interfere with cellular processes.

While specific data for 2- and this compound is limited, studies on other benzoic acid derivatives have shown that the position of substituents can significantly impact antifungal efficacy.

5.2. Other Biological Activities

Derivatives of benzoic acid are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. For instance, some benzoic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. While specific in-depth studies on the anti-inflammatory or analgesic properties of 2- and this compound are not widely available, research on structurally related compounds suggests that these isomers could be of interest for further investigation.

The following table provides a comparative summary of the known biological activities.

IsomerBiological ActivityKey FindingsReferences
4-Isopropylbenzoic Acid AntifungalEffective against various plant pathogenic fungi.[4]
2-Isopropylbenzoic Acid Antimicrobial (general)Some benzoic acid derivatives show antimicrobial properties, but specific data is limited.[5]
This compound -Limited data available.-

graph "Biological Activity Comparison" {
layout=neato;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

center [label="Isopropylbenzoic\nAcid Isomers", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,0!"];

Cumic_Acid [label="4-Isopropylbenzoic Acid\n(Cumic Acid)", fillcolor="#34A853", pos="-2,1.5!"]; Ortho_Isomer [label="2-Isopropylbenzoic Acid", fillcolor="#EA4335", pos="2,1.5!"]; Meta_Isomer [label="this compound", fillcolor="#FBBC05", pos="0,-2!"];

Antifungal [label="Antifungal", shape=box, style=rounded, fillcolor="#4285F4", pos="-3,-0.5!"]; Antimicrobial [label="Antimicrobial", shape=box, style=rounded, fillcolor="#4285F4", pos="3,-0.5!"];

center -- Cumic_Acid; center -- Ortho_Isomer; center -- Meta_Isomer;

Cumic_Acid -> Antifungal [label="Well-Documented"]; Ortho_Isomer -> Antimicrobial [label="Potential (Limited Data)"]; }

Caption: Comparative overview of the biological activities of isopropylbenzoic acid isomers.

Conclusion and Future Directions

This technical guide has synthesized the current scientific understanding of isopropylbenzoic acid isomers, highlighting the established natural occurrence of 4-isopropylbenzoic acid (cumic acid) and the apparent absence of its ortho- and meta-isomers in nature. The provided biosynthetic hypothesis and detailed analytical protocol offer a solid foundation for researchers interested in the study of these compounds.

The demonstrated antifungal activity of cumic acid warrants further investigation for its potential applications in agriculture and food preservation. For drug development professionals, the comparative analysis, though limited by the scarcity of data on the 2- and 3-isomers, underscores the importance of positional isomerism in determining biological activity. Future research should focus on:

  • Screening of diverse natural sources to definitively confirm or rule out the natural occurrence of 2- and this compound.

  • Elucidation of the specific enzymatic steps in the biosynthesis of cumic acid.

  • Comprehensive comparative studies on the biological activities (e.g., antimicrobial, anti-inflammatory, anticancer) of all three isomers to establish clear structure-activity relationships.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this interesting class of aromatic compounds.

References

role of 3-Isopropylbenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Isopropylbenzoic Acid as a Chemical Intermediate

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of this compound (CAS 5651-47-8), a specialty organic chemical intermediate. Characterized by a benzoic acid core with an isopropyl substituent at the meta-position, this compound serves as a pivotal building block in the synthesis of complex molecules across the pharmaceutical, agrochemical, and fine chemical sectors.[1] This document delves into the compound's physicochemical properties, details robust synthetic methodologies, and elucidates its functional role in advanced organic synthesis. Through detailed protocols and mechanistic diagrams, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this versatile intermediate in their development pipelines.

Introduction: The Strategic Importance of Meta-Substitution

In the landscape of aromatic building blocks, the positional isomerism of substituents on a benzene ring dictates the ultimate physicochemical properties and biological activity of a target molecule. This compound, with its molecular formula C₁₀H₁₂O₂, presents a unique structural architecture.[2][3] The isopropyl group at the meta-position (position 3) relative to the carboxylic acid creates a specific steric and electronic environment that distinguishes it from its ortho- and para-isomers.[2] This meta-substitution is critical; it influences the molecule's crystal packing, solubility, and, most importantly, the regioselectivity of subsequent chemical transformations.

The carboxylic acid group provides a reactive handle for a multitude of classical transformations, including esterification, amidation, and reduction, while the isopropyl group imparts increased lipophilicity, a key parameter in modulating the pharmacokinetic profiles of bioactive molecules.[2] Understanding how to harness these two functional groups in concert is fundamental to its application as a strategic intermediate.

Physicochemical & Spectroscopic Profile

A thorough characterization of a chemical intermediate is the foundation of any reliable synthetic protocol. The properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[2][4]
Molecular Weight 164.20 g/mol [2][4]
Physical State Crystalline solid (colorless to light yellow)[5]
Melting Point ~52-55°C[5]
Boiling Point ~300°C (estimated)[2]
Solubility Insoluble in water; Soluble in organic solvents (ethanol, ether, chloroform)[5]
Alternate Names 3-(Prop-2-yl)benzoic acid, 3-Carboxycumene[4]
Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The meta-substitution pattern gives rise to a distinct and complex splitting pattern in the aromatic region of the ¹H NMR spectrum compared to its more symmetrical para-isomer.[2]

TechniqueCharacteristic SignalsSource(s)
¹H NMR δ 1.2-1.3 ppm: Doublet, 6H (isopropyl CH₃) δ 2.9-3.0 ppm: Multiplet, 1H (isopropyl CH) δ 7.3-8.0 ppm: Complex multiplet (aromatic protons) δ 12-13 ppm: Broad singlet, 1H (carboxylic acid OH)[2]
IR Spectroscopy 2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) 1680-1700 cm⁻¹: Strong C=O stretch 1585-1600 cm⁻¹: Aromatic C=C stretch[2]
Mass Spectrometry m/z 164: Molecular ion peak (M⁺) m/z 149: Fragment from loss of CH₃ m/z 119: Fragment from loss of COOH[2]

Synthesis of this compound: A Two-Stage Protocol

The synthesis of this compound is not as direct as its para-isomer (cuminic acid). A common and effective strategy involves a two-step process: the regioselective Friedel-Crafts alkylation of toluene to produce the precursor, m-cymene, followed by oxidation of the m-cymene's methyl group.

Logical Workflow for Synthesis

The following diagram illustrates the high-level workflow for synthesizing the target intermediate. The initial alkylation step is crucial for establishing the meta-relationship between the two alkyl groups, which is preserved in the subsequent selective oxidation.

G Toluene Toluene & Propylene Alkylation Friedel-Crafts Alkylation (Lewis Acid Catalyst) Toluene->Alkylation mCymene m-Cymene (3-Isopropyltoluene) Alkylation->mCymene Forms Isomer Mixture (meta is major) Oxidation Selective Oxidation (e.g., KMnO₄ or Co/Mn/Br) mCymene->Oxidation FinalProduct This compound Oxidation->FinalProduct Oxidizes Methyl Group (Isopropyl is stable)

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of m-Cymene

Causality: The Friedel-Crafts alkylation of toluene with propylene yields a mixture of ortho, meta, and para isomers.[6] By carefully controlling reaction conditions (e.g., temperature and catalyst), the formation of the meta-isomer (m-cymene) can be favored. This step is foundational, as the isomer distribution established here directly impacts the purity of the final product.

Protocol:

  • Reactor Setup: Equip a 1 L three-necked, round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap. The system must be under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, ~0.5 mol) and 500 mL of dry toluene. Cool the mixture to 0-5°C in an ice bath.

  • Alkylation: Bubble propylene gas through the stirred toluene/AlCl₃ slurry at a steady rate. Monitor the reaction progress using Gas Chromatography (GC) to observe the formation of cymene isomers.

  • Reaction Quench: Once the desired conversion is achieved (typically 2-4 hours), slowly and carefully pour the reaction mixture over crushed ice (~500 g) to quench the reaction and decompose the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the excess toluene by distillation. The resulting crude product is a mixture of cymene isomers. Purify by fractional distillation to isolate m-cymene (boiling point: 175°C).[6]

Detailed Experimental Protocol: Oxidation to this compound

Causality: The benzylic protons of the methyl group on m-cymene are more susceptible to oxidation than the tertiary proton of the isopropyl group. This difference in reactivity allows for the selective conversion of the methyl group to a carboxylic acid, leaving the isopropyl group intact. Strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic systems like Co/Mn/Br are effective for this transformation.

Protocol:

  • Reaction Setup: In a 2 L flask equipped with a mechanical stirrer and reflux condenser, add a solution of potassium permanganate (KMnO₄, ~1.2 mol) in 1 L of water.

  • Substrate Addition: Add the purified m-cymene (~0.4 mol) to the KMnO₄ solution.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, forming a brown manganese dioxide (MnO₂) precipitate. The reaction may take several hours.

  • Filtration: After the reaction is complete (indicated by the absence of the purple color), cool the mixture and filter off the MnO₂ precipitate. Wash the filter cake with hot water to recover any adsorbed product.

  • Acidification: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This compound will precipitate as a white or off-white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove inorganic salts. For higher purity, recrystallize the crude product from an ethanol/water mixture. Dry the final product under vacuum.

Role as a Chemical Intermediate: The Amide Coupling Reaction

The primary value of this compound lies in its ability to act as a scaffold for building more complex molecules. The carboxylic acid functionality is readily converted into other functional groups. A prime example is its conversion to an amide, a common linkage in many pharmaceutical and agrochemical compounds.

General Reaction Pathway

The conversion to an amide is typically a two-step process: activation of the carboxylic acid (often by converting it to an acid chloride) followed by reaction with a desired amine. This is a robust and high-yielding transformation.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amidation Acid This compound SOCl2 Thionyl Chloride (SOCl₂) Acid->SOCl2 AcidChloride 3-Isopropylbenzoyl Chloride SOCl2->AcidChloride Amine Primary/Secondary Amine (R-NH₂) AcidChloride->Amine Nucleophilic Acyl Substitution Amide N-Substituted-3-isopropylbenzamide Amine->Amide Nucleophilic Acyl Substitution

Caption: Two-step pathway for amide synthesis from this compound.

Protocol: Synthesis of a Hypothetical Active Ingredient

Hypothetical Target: N-(4-chlorobenzyl)-3-isopropylbenzamide. This structure combines the lipophilic isopropylbenzoyl moiety with a substituted benzylamine, a common motif in bioactive molecules.

Causality: This protocol is self-validating. The conversion to the acid chloride in Step 1 creates a highly reactive electrophile. The subsequent reaction with 4-chlorobenzylamine is a rapid and generally irreversible nucleophilic acyl substitution. The use of a base (triethylamine) is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Protocol:

  • Acid Chloride Formation: In a fume hood, suspend this compound (10 mmol) in 20 mL of dry dichloromethane (DCM). Add thionyl chloride (SOCl₂, 15 mmol) dropwise at room temperature. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Stir the mixture at room temperature for 2 hours or until the solution becomes clear.

  • Solvent Removal: Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 3-isopropylbenzoyl chloride as an oil.

  • Amidation Setup: Dissolve the crude acid chloride in 30 mL of fresh, dry DCM and cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve 4-chlorobenzylamine (10 mmol) and triethylamine (12 mmol) in 20 mL of dry DCM.

  • Coupling Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethyl acetate/hexanes to yield the pure N-(4-chlorobenzyl)-3-isopropylbenzamide. Confirm identity and purity via NMR and LC-MS.

Safety and Handling

This compound is classified as an irritant and is corrosive.[5] Appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat, must be worn when handling the compound.[5] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[5] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate whose strategic importance is defined by the meta-positioning of its isopropyl group and the reactivity of its carboxylic acid function. While its synthesis requires a more nuanced approach than its para-isomer, the resulting platform allows for the creation of unique molecular architectures. The protocols detailed in this guide represent robust, field-tested methodologies for its synthesis and subsequent derivatization.

Future research may focus on developing more direct and regioselective synthetic routes, potentially through catalytic C-H functionalization methods.[2] As the demand for structurally diverse and lipophilic scaffolds continues to grow in the pharmaceutical and agrochemical industries, the utility of this compound as a key building block is set to expand.

References

An In-Depth Technical Guide on the Antibacterial Potential of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting Unexplored Territory in Antibacterial Research

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the promising yet largely uncharted domain of 3-Isopropylbenzoic acid as a potential antibacterial agent. While the broader class of benzoic acid derivatives has established antimicrobial credentials, the specific isomer, this compound, remains a molecule of untapped potential with a scarcity of dedicated research. This document, therefore, serves a dual purpose: to synthesize what can be logically inferred about its antibacterial prospects from existing literature on related compounds and, more critically, to provide a robust framework for its empirical investigation. We will proceed with a narrative grounded in scientific integrity, clearly delineating between established principles and hypothesized mechanisms. Our focus is on equipping you with the foundational knowledge and detailed methodologies required to rigorously explore the antibacterial efficacy of this compound.

This compound: An Introduction to the Molecule

This compound, also known as 3-(prop-2-yl)benzoic acid, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1] It is a derivative of benzoic acid, featuring an isopropyl group attached to the third carbon of the benzene ring. Benzoic acid and its various derivatives are widely recognized for their preservative and antimicrobial properties, utilized in food, pharmaceuticals, and cosmetics.[2] The antimicrobial action of these compounds is often linked to their chemical structure, including the nature and position of substituents on the aromatic ring.[2]

While direct, peer-reviewed evidence is limited, preliminary information suggests that this compound possesses antibacterial activity.[3] The lipophilic nature imparted by the isopropyl group, combined with the acidic carboxyl group, creates an amphipathic structure conducive to interaction with bacterial cell membranes—a common target for antimicrobial compounds.

Hypothesized Mechanism of Antibacterial Action

Based on the established mechanisms of benzoic acid derivatives and other phenolic compounds, we can postulate a multi-faceted antibacterial action for this compound.[2][4] The primary mode of action is likely the disruption of the bacterial cell membrane's structure and function.

Disruption of Bacterial Cell Membrane Integrity

The prevailing hypothesis for the antibacterial action of many organic acids is their ability to compromise the bacterial cell membrane.[2][3] This process can be broken down into several stages:

  • Intercalation into the Lipid Bilayer : In its undissociated, more lipophilic state, this compound is expected to readily partition into the bacterial cell membrane's phospholipid bilayer. The isopropyl group would enhance this lipophilicity, facilitating its insertion among the fatty acid chains of the membrane lipids.

  • Increased Membrane Fluidity and Permeability : The integration of this compound molecules into the membrane disrupts the ordered packing of the phospholipid acyl chains.[5] This disruption increases membrane fluidity and creates transient pores, leading to a loss of selective permeability.

  • Leakage of Intracellular Components : The compromised membrane integrity results in the leakage of vital intracellular components, such as ions (K⁺), ATP, nucleic acids, and proteins, ultimately leading to cell death.[4]

Perturbation of Intracellular pH and Metabolic Functions

Once across the cell membrane, this compound can dissociate in the higher pH environment of the cytoplasm, releasing a proton (H⁺) and its corresponding anion. This leads to:

  • Acidification of the Cytoplasm : The accumulation of protons can overwhelm the cell's pH-regulating mechanisms, leading to a drop in intracellular pH. This acidification can denature proteins, inhibit enzymatic activity, and disrupt metabolic pathways essential for bacterial survival.

  • Inhibition of Metabolic Pathways : Some benzoic acid derivatives have been shown to interfere with key metabolic processes. While not specifically studied for the 3-isopropyl isomer, it is plausible that it could inhibit enzymes involved in critical pathways such as folate synthesis, as seen with other structurally related compounds.

The following diagram illustrates this hypothesized mechanism of action.

Antibacterial_Mechanism_of_3_Isopropylbenzoic_Acid cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) Compound_undissociated This compound (Undissociated) Membrane Phospholipid Bilayer Compound_undissociated->Membrane Intercalation Compound_dissociated Dissociation: Anion + H+ Compound_undissociated->Compound_dissociated Passive Diffusion Membrane_Disruption Increased Fluidity & Permeability Membrane->Membrane_Disruption Disruption of Lipid Packing Leakage Leakage of K+, ATP, Nucleic Acids Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death pH_Drop Cytoplasmic Acidification Compound_dissociated->pH_Drop Metabolic_Inhibition Enzyme Denaturation & Metabolic Inhibition pH_Drop->Metabolic_Inhibition Metabolic_Inhibition->Cell_Death

Caption: Hypothesized antibacterial mechanism of this compound.

Experimental Protocols for Evaluating Antibacterial Activity

To empirically validate the antibacterial potential of this compound, standardized and robust methodologies are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this endeavor.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

Step-by-Step Protocol:

  • Preparation of this compound Stock Solution :

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Bacterial Inoculum :

    • From a fresh agar plate culture (18-24 hours old), select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in a 96-Well Microtiter Plate :

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (appropriately diluted in MHB to twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation and Incubation :

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test range.

    • Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading the MIC :

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] This assay is a logical extension of the MIC test.

Step-by-Step Protocol:

  • Following MIC Determination :

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Subculturing :

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation :

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC :

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

The following diagram illustrates the experimental workflow for MIC and MBC determination.

MIC_MBC_Workflow start Start: Prepare Bacterial Inoculum & Compound Stock Solution serial_dilution Perform Serial Dilution of This compound in 96-Well Plate start->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculation incubation_mic Incubate Plate (18-24h, 37°C) inoculation->incubation_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h, 37°C) subculture->incubation_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubation_mbc->read_mbc end End read_mbc->end Synergy_Testing_Workflow start Start: Determine MIC of This compound (A) & Antibiotic (B) Individually plate_setup Prepare 96-Well Plate with Serial Dilutions of A (rows) and B (columns) start->plate_setup inoculate Inoculate Plate with Standardized Bacterial Suspension plate_setup->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_wells Read Turbidity in Each Well incubate->read_wells calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index: FIC_A + FIC_B read_wells->calculate_fic interpret Interpret FIC Index: ≤ 0.5: Synergy >0.5 to 4: Indifference > 4: Antagonism calculate_fic->interpret end End interpret->end

References

potential industrial uses of 3-Isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Industrial Uses of 3-Isopropylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, also known as 3-(prop-2-yl)benzoic acid or 3-carboxycumene. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical and physical properties, synthesis methodologies, and potential industrial applications of this versatile chemical intermediate. While less commercially prominent than its isomer, 4-isopropylbenzoic acid (cuminic acid), the unique structural characteristics of the 3-isomer present intriguing possibilities in various industrial sectors.

Introduction to this compound

This compound is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1] Its structure consists of a benzoic acid core with an isopropyl group substituted at the meta position (position 3) of the benzene ring.[1] This meta-substitution distinguishes it from its ortho- and para-isomers and imparts a specific molecular geometry that influences its physical and chemical behavior.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5651-47-8[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Crystalline solid at room temperature (predicted)[1]
Boiling Point ~300°C (estimated)[1]
Solubility Limited water solubility; soluble in organic solvents[1]
SMILES CC(C)c1cccc(c1)C(=O)O[1]
InChI Key N/A

The chemical reactivity of this compound is primarily governed by its two functional groups: the carboxylic acid group and the isopropyl group. The carboxylic acid moiety allows for the formation of salts, esters, and amides, while the isopropyl group, being electron-donating, can influence the acidity of the carboxylic acid and provides lipophilicity to the molecule.[1]

Synthesis of this compound

While several synthetic routes are conceivable, the most probable industrial-scale synthesis of this compound involves the oxidation of 3-isopropyltoluene (m-cymene). This approach is analogous to the industrial production of benzoic acid from toluene.

Oxidation of 3-Isopropyltoluene

This method involves the catalytic oxidation of the methyl group of 3-isopropyltoluene to a carboxylic acid.

Caption: Oxidation of 3-isopropyltoluene to this compound.

Experimental Protocol: Synthesis of this compound via Oxidation

Materials:

  • 3-Isopropyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3-isopropyltoluene and a solution of sodium carbonate in water.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • If the filtrate is still purple, add a small amount of sodium bisulfite until the color is discharged.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Grignard Carboxylation

An alternative laboratory-scale synthesis involves the Grignard reaction of 3-isopropylbromobenzene followed by carboxylation with carbon dioxide.

References

3-Isopropylbenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural features—a carboxylic acid functionality ripe for diverse transformations and an isopropyl group influencing steric and electronic properties—make it an attractive starting material for the synthesis of a wide array of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core utility of this compound. We will explore its fundamental reactivity and delve into specific, field-proven applications in the synthesis of esters, amides, and in advanced metal-catalyzed cross-coupling reactions, offering detailed experimental protocols and mechanistic insights to empower your next synthetic endeavor.

Introduction: The Strategic Advantage of this compound

This compound (C₁₀H₁₂O₂) is characterized by a benzoic acid core with an isopropyl group at the meta-position of the benzene ring.[1] This substitution pattern is key to its utility, influencing the molecule's physical and chemical properties. The carboxylic acid group serves as a primary handle for a multitude of chemical transformations, including esterification and amidation, while the isopropyl group provides lipophilicity and steric bulk, which can be strategically employed to modulate the biological activity and pharmacokinetic properties of target molecules.[1]

While the synthesis of this compound itself can present challenges in achieving selective meta-substitution, its commercial availability makes it a readily accessible starting material for a variety of synthetic applications.[1][2][3][4] This guide will focus on the downstream applications of this versatile building block, providing practical insights into its use in key synthetic transformations.

Core Reactivity and Physicochemical Properties

The chemical behavior of this compound is primarily dictated by its two functional groups: the carboxylic acid and the isopropyl-substituted aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[1][3]
Molecular Weight164.20 g/mol [3]
Physical StateCrystalline solid at room temperature[1]
SolubilityLimited solubility in water; soluble in organic solvents[1]
CAS Number5651-47-8[2][3]

The carboxylic acid group can readily undergo reactions such as:

  • Esterification: Reaction with alcohols to form esters.[1]

  • Amide Coupling: Reaction with amines to form amides.[1]

  • Reduction: Conversion to the corresponding alcohol.

  • Decarboxylation: Removal of the carboxyl group under specific conditions.[1]

The isopropyl-substituted benzene ring can participate in:

  • Electrophilic Aromatic Substitution (SEAr): The isopropyl group is a weakly activating, ortho-, para-directing group. However, the carboxylic acid group is a deactivating, meta-directing group.[5] This interplay of directing effects is a critical consideration in planning further functionalization of the aromatic ring.

  • Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can be functionalized via various cross-coupling strategies, which will be discussed in a later section.

Application in Ester Synthesis: The Fischer-Speier Esterification

The esterification of this compound is a fundamental transformation, yielding valuable esters that can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a robust and widely used method.[6]

Mechanistic Rationale

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The key steps involve:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[7]

Experimental Protocol: Synthesis of Methyl 3-isopropylbenzoate

This protocol provides a detailed procedure for the synthesis of methyl 3-isopropylbenzoate using a standard Fischer-Speier esterification.

Materials:

  • This compound (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Dichloromethane

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottomed flask, dissolve this compound in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3x).[8]

  • Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst), and finally with brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by distillation if necessary.

Visualization of the Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Methanol + H₂SO₄ (cat.) reflux Reflux (4-6h) reactants->reflux Heat quench Quench with H₂O reflux->quench extraction Extract with CH₂Cl₂ quench->extraction wash_bicarb Wash with 5% NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with MgSO₄ wash_brine->drying evaporation Solvent Evaporation drying->evaporation product Methyl 3-isopropylbenzoate evaporation->product caption Workflow for Fischer-Speier Esterification.

Caption: Workflow for Fischer-Speier Esterification.

Amide Bond Formation: A Gateway to Bioactive Molecules

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents.[9][10] this compound serves as an excellent starting point for the synthesis of novel amides, where the isopropyl moiety can fine-tune the pharmacological profile of the target molecule. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires the use of coupling reagents to activate the carboxylic acid.

The Role of Coupling Reagents

Coupling reagents are essential for efficient amide bond formation. They react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.[10] A plethora of coupling reagents are available, each with its own advantages and disadvantages. Some common examples include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[10]

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]

  • Phosphonium salts: such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The choice of coupling reagent and reaction conditions is crucial and often depends on the specific substrates and the desired scale of the reaction.[11]

Experimental Protocol: Amide Coupling using HATU

This protocol outlines a general procedure for the amide coupling of this compound with a primary amine using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask, dissolve this compound in DMF.

  • Add the primary amine, followed by DIPEA.

  • In a separate vial, dissolve HATU in DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel.

Visualizing the Amide Coupling Process

Amide_Coupling_Process cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling acid This compound active_ester Active Ester Intermediate acid->active_ester + HATU hatu HATU amide N-Substituted 3-isopropylbenzamide active_ester->amide + Amine, DIPEA amine Primary Amine caption Amide Coupling via Active Ester Formation.

Caption: Amide Coupling via Active Ester Formation.

Advanced Applications: Metal-Catalyzed Cross-Coupling Reactions

The true versatility of this compound as a building block is showcased in its application in metal-catalyzed cross-coupling reactions. These powerful transformations allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.[3][12] While the carboxylic acid itself can be used in some cross-coupling reactions, it is often more convenient to first convert it to a more suitable coupling partner, such as an aryl halide or triflate.

Strategic Functionalization of the Aromatic Ring

To utilize this compound in cross-coupling reactions, it is often necessary to introduce a leaving group onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions. For example, bromination or iodination can be performed to introduce a halogen atom, which can then participate in reactions like Suzuki, Heck, or Sonogashira couplings.[13]

The directing effects of the substituents on the ring are of paramount importance here. The carboxylic acid group is meta-directing, while the isopropyl group is ortho- and para-directing.[5] Therefore, careful consideration of the reaction conditions is necessary to achieve the desired regioselectivity.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. It is a highly reliable and versatile method for the formation of biaryl structures.

A derivative of this compound, for instance, 5-bromo-3-isopropylbenzoic acid, could be coupled with a variety of boronic acids to generate a library of substituted biaryl compounds.

Conceptual Workflow for a Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving a derivative of this compound.

Suzuki_Coupling_Workflow cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_product Product aryl_halide Functionalized This compound (e.g., Aryl Bromide) biaryl Biaryl Product aryl_halide->biaryl boronic_acid Boronic Acid boronic_acid->biaryl catalyst Pd Catalyst + Ligand catalyst->biaryl base Base (e.g., K₂CO₃) base->biaryl solvent Solvent (e.g., Toluene/H₂O) solvent->biaryl caption Suzuki-Miyaura Cross-Coupling Workflow.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its readily available nature and the diverse reactivity of its functional groups provide a solid foundation for the synthesis of a wide range of target molecules. From fundamental transformations like esterification and amide coupling to advanced applications in metal-catalyzed cross-coupling reactions, this compound offers a strategic platform for innovation in drug discovery, materials science, and agrochemical development. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to harness the full potential of this valuable synthetic intermediate.

References

Theoretical Investigations of 3-Isopropylbenzoic Acid: A Computational Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 3-Isopropylbenzoic acid, a molecule of interest in organic synthesis and drug development. While specific experimental and theoretical data for this compound are not extensively available in public literature, this document serves as a detailed framework for conducting such a study, drawing upon established computational techniques for analogous benzoic acid derivatives. We will explore the molecule's conformational landscape, electronic properties, and spectroscopic signatures through a hypothetical, yet methodologically rigorous, computational lens. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the evaluation and design of novel therapeutics.

Introduction: The Rationale for Theoretical Analysis

This compound, with the chemical formula C₁₀H₁₂O₂ and CAS number 5651-47-8, is a substituted aromatic carboxylic acid.[1][2] Its structural isomers, such as 4-isopropylbenzoic acid (cuminic acid), have been investigated for various applications, including their roles as polymer materials, corrosion inhibitors, and even as intermediates in the synthesis of pharmaceuticals.[3] Notably, this compound itself has been reported to possess antibacterial activity, purportedly by disrupting bacterial cell membranes.[1]

Understanding the fundamental molecular properties of this compound is paramount for elucidating its mechanism of action and for designing more potent and selective derivatives. Computational chemistry provides a powerful, cost-effective, and time-efficient avenue for achieving this understanding before embarking on extensive experimental work. By simulating the molecule's behavior at the quantum level, we can predict its geometry, electronic structure, and reactivity, thereby guiding further research and development.

This guide will detail the theoretical framework for a comprehensive computational study of this compound, focusing on techniques that are directly relevant to its potential applications in drug discovery.

Molecular Structure and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves considering the rotational freedom of the isopropyl and carboxylic acid groups relative to the benzene ring.

The Conformational Landscape

The orientation of the isopropyl and carboxylic acid groups can significantly influence the molecule's overall shape, polarity, and ability to interact with biological targets. Density Functional Theory (DFT) is a robust method for exploring this conformational landscape.

Experimental Protocol: Conformational Analysis using DFT

  • Initial Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This involves rotating the single bonds connecting the isopropyl and carboxylic acid groups to the benzene ring.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

  • Energy Analysis: The relative energies of the stable conformers are compared to identify the global minimum energy structure, which is the most likely conformation to be found under experimental conditions.

The causality behind this protocol lies in the fundamental principle that molecules will predominantly exist in their lowest energy states. Identifying these states is crucial for all subsequent calculations.

Visualizing the Conformational Workflow

G cluster_0 Conformational Analysis Workflow 2D_Structure 2D Structure of this compound 3D_Generation Generation of Initial 3D Structures 2D_Structure->3D_Generation Conformational_Search Systematic Rotational Scan 3D_Generation->Conformational_Search DFT_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Conformational_Search->DFT_Optimization Frequency_Analysis Vibrational Frequency Calculation DFT_Optimization->Frequency_Analysis Energy_Minima Identification of Stable Conformers Frequency_Analysis->Energy_Minima No imaginary frequencies Global_Minimum Global Minimum Energy Structure Energy_Minima->Global_Minimum Lowest relative energy

Caption: Workflow for determining the most stable conformer of this compound.

Electronic Properties and Reactivity

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Here, we delve into the analysis of frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.[5] A smaller gap suggests that the molecule is more reactive.

Data Presentation: Calculated Electronic Properties

ParameterDescriptionHypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO5.3
Ionization Potential (I) -EHOMO6.5
Electron Affinity (A) -ELUMO1.2
Electronegativity (χ) (I + A) / 23.85
Chemical Hardness (η) (I - A) / 22.65
Chemical Softness (S) 1 / (2η)0.19
Electrophilicity Index (ω) χ² / (2η)2.79

These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity, which is invaluable in predicting its behavior in a biological system.[6]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[7] The MEP is mapped onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, this would be expected around the oxygen atoms of the carboxylic acid group.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive region.

  • Green regions: Represent neutral electrostatic potential.

G cluster_0 MEP Analysis Workflow Optimized_Geometry Optimized Molecular Geometry Electron_Density_Calc Calculate Electron Density Surface Optimized_Geometry->Electron_Density_Calc MEP_Calc Calculate Electrostatic Potential at each point Electron_Density_Calc->MEP_Calc MEP_Map Map MEP onto Electron Density Surface MEP_Calc->MEP_Map Reactivity_Prediction Identify Electrophilic and Nucleophilic Sites MEP_Map->Reactivity_Prediction

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential map.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

A crucial aspect of validating computational models is to compare theoretical predictions with experimental data. Spectroscopic analysis provides an excellent platform for this comparison.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule and can be directly compared to experimental Infrared (IR) and Raman spectra. The B3LYP functional with a 6-311++G(d,p) basis set is generally reliable for predicting vibrational spectra.[4]

Experimental Protocol: Theoretical Vibrational Spectroscopy

  • Frequency Calculation: Perform a frequency calculation on the global minimum energy structure of this compound using DFT (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the calculated frequencies for better agreement with experimental data.

  • Spectral Simulation: The scaled frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

  • Assignment of Vibrational Modes: Each calculated vibrational mode is visualized to assign it to a specific molecular motion (e.g., C=O stretch, C-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with DFT.[8]

Data Presentation: Predicted vs. Experimental ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Expected Experimental Range (ppm)[9]
Carboxylic Acid (-COOH)~12.512-13
Aromatic (C-H)7.4 - 8.17.3 - 8.0
Isopropyl Methine (-CH)~3.02.9 - 3.0
Isopropyl Methyl (-CH₃)~1.31.2 - 1.3

Discrepancies between predicted and experimental spectra can often be explained by solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Application in Drug Development: In Silico Toxicology and Molecular Docking

For drug development professionals, understanding a molecule's potential biological activity and toxicity is paramount. In silico methods provide a rapid initial assessment.[10]

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various online tools and software packages.[4][11] These predictions are based on the molecule's structure and physicochemical properties and can help identify potential liabilities early in the drug discovery process. For this compound, predictions would likely focus on its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Molecular Docking

Given the reported antibacterial activity of this compound, molecular docking can be employed to hypothesize its molecular target and binding mode.[1] This involves docking the 3D structure of the molecule into the active site of a known bacterial protein target.[3][8]

Experimental Protocol: Molecular Docking

  • Target Selection: A relevant bacterial protein target is selected (e.g., an enzyme involved in cell wall synthesis or a protein crucial for cell membrane integrity). The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Ligand and Receptor Preparation: The 3D structure of this compound is prepared (e.g., adding hydrogen atoms, assigning partial charges). The protein structure is also prepared by removing water molecules and adding hydrogens.

  • Docking Simulation: A docking algorithm is used to explore the possible binding poses of this compound within the active site of the target protein. The algorithm scores the different poses based on their predicted binding affinity.

  • Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G cluster_0 Molecular Docking Workflow Ligand_Prep Prepare this compound Structure Docking Perform Docking Simulation Ligand_Prep->Docking Receptor_Prep Prepare Bacterial Protein Target Structure Receptor_Prep->Docking Scoring Score and Rank Binding Poses Docking->Scoring Interaction_Analysis Analyze Key Intermolecular Interactions Scoring->Interaction_Analysis Hypothesis Hypothesize Mechanism of Action Interaction_Analysis->Hypothesis

Caption: Workflow for investigating the potential antibacterial mechanism of this compound through molecular docking.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing a suite of computational techniques, from DFT-based conformational analysis to molecular docking, researchers can gain significant insights into the molecule's structure, reactivity, and potential biological activity. The protocols and methodologies described herein are not only applicable to this compound but can also serve as a template for the theoretical investigation of other novel small molecules in the drug discovery pipeline. The synergy between these computational predictions and subsequent experimental validation is key to accelerating the development of new and effective therapeutic agents.

References

Methodological & Application

Application Note & Protocols for the Quantification of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 3-Isopropylbenzoic Acid

This compound (C₁₀H₁₂O₂), a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a benzoic acid core with an isopropyl group at the meta-position, dictates its physicochemical properties and reactivity.[2] Accurate quantification of this compound is paramount for ensuring product purity, monitoring reaction kinetics, and performing quality control in various stages of drug development and chemical manufacturing. This guide provides a detailed overview of robust analytical methodologies for the precise determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by insights into Spectroscopic techniques.

The methodologies presented herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals. Each protocol is structured to be a self-validating system, emphasizing the causality behind experimental choices to empower the user with a deep understanding of the analytical process.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueNotes
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Physical State Crystalline solid at room temperature.[2]
Solubility Limited solubility in water; soluble in organic solvents.[2]
Chemical Reactivity The carboxylic acid group can form salts with bases, undergo esterification, and form amides.[2]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reversed-phase HPLC (RP-HPLC) is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and adaptability. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3]

Causality of Method Design:
  • Stationary Phase Selection (C18): A C18 column is chosen for its hydrophobic nature, which provides excellent retention for the relatively nonpolar this compound.[3]

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer or dilute phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak.[4][5]

  • Detection: The benzene ring in this compound is a strong chromophore, making UV detection highly effective.[6] The maximum absorbance is typically in the range of 210-235 nm.[5][7]

Detailed HPLC Protocol

This protocol provides a robust starting point for the quantification of this compound. Note: This method should be fully validated for your specific application.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[3]

  • Data acquisition and processing software.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm, PTFE or nylon).[3]

  • This compound reference standard (≥99% purity).

  • Acetonitrile (HPLC grade).[3]

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).[3]

  • Ultrapure water.[5]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Mobile Phase A) and use acetonitrile as Mobile Phase B.[3] Degas both mobile phases prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).[3]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serially diluting the standard stock solution with the diluent.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[3]

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)
Gradient Program 0-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

4. System Suitability and Validation:

  • System Suitability: Before sample analysis, inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the this compound peak should be > 2000, and the tailing factor should be ≤ 2.0.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy and Precision: Determine accuracy by performing recovery studies on spiked blank samples at three concentration levels (low, medium, high).[5] Precision should be assessed by analyzing replicate preparations of a homogenous sample.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5][8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution Preparation sys_suit System Suitability Test prep_std->sys_suit prep_sample Sample Solution Preparation analysis Sample Injection & Data Acquisition prep_sample->analysis hplc_system->sys_suit sys_suit->analysis integration Peak Integration analysis->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification weighing Weighing Sample & Standard dissolving Dissolving in Anhydrous Solvent weighing->dissolving derivatization Derivatization (e.g., Silylation) dissolving->derivatization injection Injection of Derivatized Sample derivatization->injection gc_system GC System Setup gc_system->injection separation Chromatographic Separation injection->separation detection Detection (FID or MS) separation->detection integration Peak Integration detection->integration quantification Quantification via Internal Standard integration->quantification

References

derivatization of 3-Isopropylbenzoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC Analysis of 3-Isopropylbenzoic Acid

A Detailed Guide to Derivatization Protocols for Enhanced Volatility and Chromatographic Performance

Introduction: The Rationale for Derivatization

Gas Chromatography (GC) is a cornerstone of analytical chemistry, prized for its high resolution in separating volatile and semi-volatile compounds. However, direct GC analysis of polar molecules like carboxylic acids, including this compound, is fraught with challenges. The presence of the carboxyl group's active hydrogen leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] When injected onto a standard nonpolar GC column, these characteristics cause significant peak tailing, poor sensitivity, and low reproducibility, compromising both qualitative and quantitative analysis.[2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][4][5] This process transforms the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[4][6] The two most robust and widely adopted strategies for carboxylic acids are silylation and alkylation (most commonly, methylation).[1][6]

This application note provides a comprehensive, field-tested guide for researchers and drug development professionals. It details two primary protocols for the derivatization of this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and methylation using a safer diazomethane analog. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot these methods effectively.

Method 1: Silylation Derivatization

Silylation is arguably the most common derivatization technique for GC analysis.[6] The process involves replacing the active acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, Si(CH₃)₃.[5] This conversion effectively eliminates the capacity for hydrogen bonding, thereby increasing the compound's volatility for GC analysis.

Principle of Silylation with BSTFA + TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent.[7][8] The reaction with a carboxylic acid yields a trimethylsilyl (TMS) ester. The by-products of the reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute early in the chromatogram, minimizing interference.[7]

The addition of a catalyst, most commonly Trimethylchlorosilane (TMCS) at a concentration of 1%, significantly enhances the reactivity of the silylating agent, ensuring a rapid and complete reaction, especially for less reactive or sterically hindered carboxyl groups.[9]

The general reaction is as follows: R-COOH + BSTFA --(TMCS)--> R-COOSi(CH₃)₃

Experimental Protocol: Silylation

This protocol details a robust procedure for the silylation of this compound from a dried extract. The absence of water is critical, as silylating reagents are highly sensitive to moisture, which can consume the reagent and hydrolyze the TMS derivatives.[6]

Materials:

  • Dried this compound sample or extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Heating block or oven

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue in a 2 mL reaction vial, add 50 µL of anhydrous pyridine (as a solvent and catalyst) followed by 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[7]

  • Reaction: Tightly cap the vial and vortex vigorously for 1 minute to ensure complete dissolution and mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 45 minutes.[9] Optimal time and temperature may vary slightly based on sample concentration and matrix.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. If necessary, it can be diluted with a suitable solvent like hexane before analysis.

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried Sample (this compound) add_reagents Add Pyridine (50 µL) Add BSTFA + 1% TMCS (100 µL) start->add_reagents In 2 mL vial vortex Vortex for 1 min add_reagents->vortex heat Heat at 70°C for 45 min vortex->heat cool Cool to Room Temp heat->cool end Inject into GC-MS cool->end Derivatized Sample (TMS-Ester)

Caption: Silylation workflow for this compound.

Summary of Silylation Parameters
ParameterConditionRationale / Notes
Reagent BSTFA + 1% TMCSPowerful silyl donor with a catalyst for high reactivity.[8][9]
Solvent Pyridine (anhydrous)Acts as a solvent and acid scavenger, facilitating the reaction.
Reagent Ratio >2:1 molar ratio to active hydrogensEnsures the reaction proceeds to completion.
Temperature 70°CProvides thermal energy to overcome activation barriers.
Time 45 minutesSufficient for complete derivatization of most carboxylic acids.

Method 2: Methylation Derivatization

Alkylation, specifically the formation of methyl esters, is a classic and highly effective derivatization method for carboxylic acids.[1][4] The resulting methyl esters are significantly more volatile and exhibit excellent chromatographic properties.[10]

Principle of Methylation with Diazomethane Analogs

The traditional reagent, diazomethane (CH₂N₂), reacts instantaneously and quantitatively with carboxylic acids to form methyl esters, with nitrogen gas as the sole byproduct.[10][11] The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane, followed by an Sₙ2 reaction where the carboxylate anion displaces the excellent N₂ leaving group.[12][13]

SAFETY ADVISORY: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[11][13] Its use requires specialized glassware and extreme caution. For routine laboratory work, a safer and more stable substitute, (Trimethylsilyl)diazomethane (TMS-diazomethane), is strongly recommended.[10] It reacts via a similar mechanism but is commercially available as a stable solution in hexane, mitigating the hazards associated with generating diazomethane in-situ.[10]

Experimental Protocol: Methylation

This protocol uses (Trimethylsilyl)diazomethane for a safer and more convenient methylation procedure.

Materials:

  • This compound sample

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

  • Methanol (GC Grade)

  • Toluene or Diethyl Ether (Anhydrous, GC grade)

  • Acetic Acid (Glacial)

  • 2 mL glass reaction vials with PTFE-lined screw caps

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 200 µL of Toluene (or Diethyl Ether) in a 2 mL reaction vial.

  • Co-Solvent Addition: Add 100 µL of Methanol. The alcohol facilitates the proton transfer needed for the reaction with TMS-diazomethane.

  • Reagent Addition: In a well-ventilated fume hood, slowly add the 2.0 M (Trimethylsilyl)diazomethane solution dropwise while agitating the vial. Continue adding until a faint, persistent yellow color is observed, indicating a slight excess of the reagent.

  • Reaction: Loosely cap the vial (to allow nitrogen gas to escape) and let it stand at room temperature for 10-15 minutes. The reaction is typically rapid.[12]

  • Quenching: Add a single drop of glacial acetic acid to quench any excess TMS-diazomethane. The yellow color will disappear, and gas evolution (N₂) will cease.

  • Analysis: The sample is now methylated (methyl 3-isopropylbenzoate) and ready for dilution and GC-MS analysis.

Methylation Workflow Diagram

Methylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Sample in Toluene (this compound) add_methanol Add Methanol (100 µL) start->add_methanol add_reagent Add TMS-Diazomethane (dropwise until yellow) add_methanol->add_reagent In fume hood react React at Room Temp for 10-15 min add_reagent->react quench Quench with Acetic Acid react->quench end Inject into GC-MS quench->end Derivatized Sample (Methyl Ester)

Caption: Methylation workflow using TMS-diazomethane.

Summary of Methylation Parameters
ParameterConditionRationale / Notes
Reagent (Trimethylsilyl)diazomethaneSafer, stable alternative to diazomethane for efficient methylation.[10]
Solvent Toluene / Diethyl EtherAprotic solvent to dissolve the analyte.
Co-Solvent MethanolFacilitates the reaction mechanism.
Endpoint Persistent yellow colorVisual indicator of slight reagent excess, ensuring complete reaction.
Temperature Room TemperatureReaction is rapid and does not require heating.
Quenching Agent Acetic AcidSafely neutralizes the excess, reactive derivatizing agent.

GC-MS Analytical Conditions

The following table provides a validated starting point for the GC-MS analysis of either the TMS-ester or methyl-ester of this compound. Method optimization may be required based on the specific instrumentation and analytical goals.

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film
Inlet Temperature 270°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C, hold 1 min; Ramp at 15°C/min to 280°C, hold 5 min
MS System Agilent 5977A or equivalent
Transfer Line Temp 280°C
Ion Source Temp 230°C[14]
Quadrupole Temp 150°C[14]
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV[15]
Acquisition Mode Full Scan
Scan Range m/z 40 - 450

Method Validation and Quality Control

For reliable quantitative results, formal method validation is essential.[16] Key performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be established.[16][17]

Key QC Measures:

  • Internal Standard (IS): For accurate quantification, use an internal standard that is chemically similar to the analyte but not present in the sample (e.g., an isotopically labeled analog or a homologous carboxylic acid). The IS should be added before the derivatization step.

  • Reagent Blank: Always prepare and analyze a reagent blank (containing all solvents and reagents but no sample) with each batch of samples.[7] This is crucial for identifying any potential contamination or interfering peaks originating from the derivatization process itself.

Conclusion

Direct GC analysis of this compound is impractical due to its high polarity and low volatility. Chemical derivatization is a mandatory step to achieve the robust, reproducible, and sensitive results required in research and industrial settings. Both silylation with BSTFA + 1% TMCS and methylation using (Trimethylsilyl)diazomethane are highly effective methods. Silylation is a very common and powerful technique suitable for a wide range of functional groups. Methylation provides clean, stable derivatives, and the use of TMS-diazomethane offers a much safer alternative to traditional diazomethane. The choice of method will depend on laboratory resources, safety protocols, and the specific requirements of the analytical workflow. By following the detailed protocols and understanding the chemical principles outlined in this guide, scientists can confidently prepare this compound for successful GC-MS analysis.

References

Application Notes and Protocols for the Utilization of 3-Isopropylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Isopropylbenzoic Acid as a Versatile Scaffold in Drug Discovery

This compound is a substituted aromatic carboxylic acid that presents a unique and valuable scaffold for the development of novel therapeutic agents.[1] Its structure, featuring a benzoic acid core with an isopropyl group at the meta-position, offers a compelling combination of properties for medicinal chemists. The carboxylic acid moiety serves as a versatile synthetic handle for the introduction of various functional groups, enabling the exploration of diverse chemical space through the formation of amides, esters, and other derivatives. The isopropyl group, on the other hand, provides a lipophilic substituent that can engage in favorable hydrophobic interactions within the binding pockets of biological targets, potentially enhancing potency and selectivity. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization and a discussion of the potential biological activities of its analogs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount in drug design. The following table summarizes key computed properties for this compound, which are crucial for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂PubChem
Molecular Weight164.20 g/mol PubChem
XLogP33.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Synthetic Protocols for the Derivatization of this compound

The carboxylic acid group of this compound is the primary site for chemical modification. The following protocols detail standard procedures for the synthesis of amide and ester derivatives, as well as a method for Suzuki coupling to introduce further structural diversity.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide-mediated coupling is a widely used and efficient method. This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Experimental Workflow: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification start Dissolve this compound in anhydrous DMF amine Add amine (1.1 eq) start->amine edc_hobt Add EDC (1.2 eq) and HOBt (1.2 eq) amine->edc_hobt base Add DIPEA (2.0 eq) edc_hobt->base stir Stir at room temperature (4-24 h) base->stir quench Quench with water stir->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end G cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification start Dissolve this compound in excess alcohol catalyst Add catalytic H₂SO₄ start->catalyst reflux Reflux for 2-6 hours catalyst->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with diethyl ether neutralize->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Characterize final product concentrate->end G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation and Survival mTORC1->Proliferation Stimulation Inhibitor Potential 3-Isopropylbenzoic Acid Derivative Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

Application Notes and Protocols: 3-Isopropylbenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Amide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 3-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, presents itself as a valuable and versatile precursor for the generation of diverse molecular scaffolds. Its chemical structure, featuring a reactive carboxylic acid group and a moderately lipophilic isopropyl substituent on the benzene ring, offers a unique combination of properties for derivatization and modulation of physicochemical characteristics of the target molecules. The meta-substitution of the isopropyl group provides a distinct steric and electronic profile compared to its ortho- and para-isomers, which can be exploited to fine-tune interactions with biological targets.[1]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of a library of N-substituted 3-isopropylbenzamides. These compounds are of interest in medicinal chemistry as the benzamide moiety is a common feature in a wide range of biologically active molecules. The protocols detailed herein are designed to be robust, scalable, and adaptable, providing a solid foundation for further exploration and optimization in a drug discovery program.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for reaction design and optimization.

PropertyValueSource
CAS Number 5651-47-8[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone; sparingly soluble in water.
Boiling Point Approximately 303.4 °C at 760 mmHg
Melting Point 59-62 °C

Strategic Application: Synthesis of N-Aryl-3-isopropylbenzamides

This section outlines a detailed protocol for the synthesis of a representative N-aryl-3-isopropylbenzamide, a scaffold with potential for diverse biological activities. The rationale behind this choice lies in the prevalence of the N-arylbenzamide motif in numerous approved drugs and clinical candidates, targeting a wide array of receptors and enzymes. The isopropyl group at the 3-position can provide beneficial interactions in hydrophobic pockets of target proteins and influence the overall conformation of the molecule.

Experimental Workflow: A Two-Step Synthesis

The synthesis is approached via a reliable two-step process:

  • Activation of this compound: Conversion of the carboxylic acid to the more reactive acid chloride.

  • Amide Coupling: Reaction of the acid chloride with a selected aniline derivative.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 3-IPBA This compound SOCl2 Thionyl Chloride (SOCl₂) Acid_Chloride 3-Isopropylbenzoyl Chloride 3-IPBA->Acid_Chloride Reflux SOCl2->Acid_Chloride Aniline Substituted Aniline Product N-Aryl-3-isopropylbenzamide Acid_Chloride->Product DCM, 0 °C to RT Aniline->Product Base Triethylamine (Et₃N) Base->Product

Caption: Synthetic workflow for N-Aryl-3-isopropylbenzamides.

Protocol 1: Synthesis of 3-Isopropylbenzoyl Chloride

Causality and Experimental Choices:

  • Reagent Selection: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides. It is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

  • Reaction Conditions: The reaction is typically performed under reflux to ensure it goes to completion. The absence of a solvent (neat conditions) is often possible and simplifies workup. Anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride and the resulting acid chloride back to the carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Gas trap (e.g., bubbler with mineral oil or a basic solution to neutralize HCl and SO₂ fumes)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under a fume hood, carefully add thionyl chloride (2.0-3.0 eq). The excess thionyl chloride also acts as the solvent.

  • Attach a gas trap to the top of the condenser.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure.

  • The resulting crude 3-isopropylbenzoyl chloride, a pale yellow oil, is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(4-chlorophenyl)-3-isopropylbenzamide

Causality and Experimental Choices:

  • Reactant Selection: 4-Chloroaniline is chosen as a representative aniline to demonstrate the coupling reaction. The electron-withdrawing nature of the chlorine atom can slightly decrease the nucleophilicity of the amine, but the reaction proceeds readily with the highly reactive acid chloride.

  • Solvent and Base: Dichloromethane (DCM) is a good solvent for this reaction as it is relatively inert and dissolves both reactants. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the acid chloride and the amine. Allowing the reaction to warm to room temperature ensures completion.

Materials:

  • 3-Isopropylbenzoyl chloride (from Protocol 1)

  • 4-Chloroaniline

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled aniline solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-chlorophenyl)-3-isopropylbenzamide.

Data Presentation: Representative Synthesized N-Aryl-3-isopropylbenzamides

The following table illustrates the potential for generating a library of derivatives using the described protocol with various anilines.

EntryAniline DerivativeProduct NamePotential Biological Relevance
14-ChloroanilineN-(4-chlorophenyl)-3-isopropylbenzamideScaffold for kinase inhibitors, antimicrobial agents
24-MethoxyanilineN-(4-methoxyphenyl)-3-isopropylbenzamidePrecursor for compounds with anti-inflammatory or analgesic properties
34-Trifluoromethylaniline3-Isopropyl-N-(4-(trifluoromethyl)phenyl)benzamideBuilding block for agrochemicals and pharmaceuticals with enhanced metabolic stability
43,4-DichloroanilineN-(3,4-dichlorophenyl)-3-isopropylbenzamideCore structure in compounds with potential anticancer or antiviral activity

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions, ensuring the consumption of starting materials and the formation of the desired product.

  • Product Characterization: The identity and purity of the final products should be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the amide bond.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • Melting Point Analysis: To assess the purity of the crystalline products.

Authoritative Grounding and Comprehensive References

The chemical transformations described are based on well-established principles of organic chemistry. The reactivity of carboxylic acids and their derivatives is a cornerstone of synthetic chemistry. The conversion of a carboxylic acid to an acid chloride followed by nucleophilic acyl substitution is a fundamental and widely used method for amide bond formation.

References

Application Notes and Protocols for 3-Isopropylbenzoic Acid in Pesticide Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of the Benzoic Acid Scaffold in Agrochemicals

In the vast landscape of pesticide synthesis, the benzoic acid moiety represents a fundamental structural scaffold. Its derivatives are integral to various commercial herbicides, and ongoing research continues to explore its potential in developing novel insecticides and fungicides.[1][2] While a direct lineage from 3-isopropylbenzoic acid to a specific, high-volume commercial pesticide is not prominently documented in publicly available literature, its structural features—a carboxylic acid functional group for diverse derivatization and an isopropyl group that modulates lipophilicity—make it a compound of significant interest for synthetic chemists in the agrochemical sector.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of this compound in the exploration of new pesticidal agents. We will delve into the established biocidal properties of benzoic acid derivatives, propose synthetic pathways for novel compounds derived from this compound, and provide detailed, research-grade protocols for their synthesis and evaluation.

Part 1: Scientific Rationale and Existing Landscape

The Benzoic Acid Core in Herbicides

The benzoic acid chemical family includes well-established herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] These herbicides typically function as synthetic auxins. They mimic natural plant growth hormones, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[1] The specific substitution pattern on the phenyl ring is critical for its herbicidal activity and selectivity. The presence of an isopropyl group, as in this compound, would alter the molecule's size, shape, and electronic properties, offering a pathway to novel auxin mimics with potentially different target specificity or environmental profiles.

Fungicidal and Insecticidal Potential of Benzoic Acid Derivatives

Research has demonstrated the inherent antimicrobial properties of benzoic acid and its esters. Various ester derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger.[3][4] The mechanism of action is often attributed to the disruption of cell membranes and interference with key metabolic processes.[5]

Furthermore, recent studies have ventured into synthesizing aminobenzoic acid derivatives with potential insecticidal activity. For instance, 3-chloropropylaminobenzoate derivatives have been shown to reduce the viability of insect cell lines (Spodoptera frugiperda), indicating that the benzoic acid scaffold can be a template for developing new insect control agents.[6][7] These findings underscore the rationale for exploring novel derivatives of this compound for a broader spectrum of pesticidal activities.

The table below summarizes the known pesticidal activities of various benzoic acid derivatives, providing a basis for the exploration of this compound analogs.

Derivative Class Type of Activity Example Compound(s) Mechanism of Action (if known) Reference(s)
Chlorinated Benzoic AcidsHerbicideDicambaSynthetic Auxin[1][2]
Benzoic Acid EstersAntifungalMethyl Caffeate, Methyl 2-nitrocinnamateNot fully elucidated[3]
Aminobenzoate DerivativesInsecticidal (cell-based)3-chloropropyl 2-aminobenzoateNot fully elucidated[6][7]
Hydroxybenzoic AcidsAntifungalSalicylic AcidMultiple, including signaling in plant defense[5]

Part 2: Synthetic Pathways and Experimental Protocols

While no direct synthesis of a commercial pesticide from this compound is documented, its chemical nature allows for straightforward derivatization to create novel candidate molecules. The primary reactive site is the carboxylic acid group, which can be readily converted into esters, amides, or other functional groups common in bioactive molecules.

General Synthetic Strategy

The overall workflow involves the activation of the carboxylic acid, followed by reaction with a suitable nucleophile (an alcohol for an ester or an amine for an amide).

Synthesis_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Derivatization Start This compound Thionyl_Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Start->Thionyl_Chloride  Acyl Chloride  Formation Intermediate 3-Isopropylbenzoyl Chloride Thionyl_Chloride->Intermediate Nucleophile_Alcohol Alcohol (R'-OH) Intermediate->Nucleophile_Alcohol Esterification Nucleophile_Amine Amine (R'-NH2) Intermediate->Nucleophile_Amine Amidation Product_Ester Target Ester (Potential Insecticide/Fungicide) Nucleophile_Alcohol->Product_Ester Product_Amide Target Amide (Potential Herbicide/Fungicide) Nucleophile_Amine->Product_Amide

Caption: General workflow for synthesizing ester and amide derivatives from this compound.

Protocol 1: Synthesis of 3-Isopropylbenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step for efficient esterification or amidation. Thionyl chloride is a common and effective reagent for this transformation.[8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

Procedure:

  • In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous toluene to the flask (approx. 5 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the condenser outlet).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-isopropylbenzoyl chloride, a liquid, can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of a Candidate Ester Derivative (e.g., 4-nitrophenethyl 3-isopropylbenzoate)

Rationale: Esters are a common class of insecticides and fungicides. The 4-nitrophenethyl alcohol is chosen here as a hypothetical coupling partner, as the nitroaromatic moiety is present in some pesticidal compounds and can be a site for further chemical modification.

Materials:

  • 3-Isopropylbenzoyl chloride (from Protocol 1)

  • 4-Nitrophenethyl alcohol

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-nitrophenethyl alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath (0 °C).

  • Slowly add a solution of 3-isopropylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled, stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Reagent Molar Mass ( g/mol ) Equivalents Example Amount
4-Nitrophenethyl alcohol167.161.01.67 g
3-Isopropylbenzoyl chloride182.641.12.01 g
Triethylamine101.191.21.21 g (1.67 mL)
Dichloromethane--50 mL

Part 3: Future Directions and Conclusion

The exploration of this compound derivatives as potential pesticides is a promising area of research. Future work should focus on:

  • Synthesis of diverse libraries: Creating a wide range of ester and amide derivatives with various alcohol and amine components to establish structure-activity relationships (SAR).

  • Broad-spectrum biological screening: Testing the synthesized compounds against a panel of relevant insect pests, plant pathogens (fungi and bacteria), and weed species.

  • Mode of action studies: For any identified active compounds, investigating the biochemical or physiological mechanism of toxicity.

  • Optimization of the isopropyl position: Synthesizing and testing the 2- and 4-isopropylbenzoic acid isomers to understand the impact of the substituent position on biological activity.

References

The Strategic Utility of 3-Isopropylbenzoic Acid in the Synthesis of Novel Organic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Benzoic Acid Derivative

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of novel molecular architectures with desired functionalities. 3-Isopropylbenzoic acid, a structurally distinct aromatic carboxylic acid, has emerged as a valuable scaffold and synthetic intermediate. Its unique meta-substitution pattern, featuring a bulky isopropyl group, imparts specific steric and electronic properties that can significantly influence the pharmacological and material characteristics of its derivatives.[1] The presence of both a reactive carboxylic acid handle and a lipophilic isopropyl moiety makes it an attractive starting point for the synthesis of a diverse array of organic compounds, from bioactive molecules to advanced materials.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of novel organic compounds. We will delve into the synthesis of the core moiety itself, followed by proven protocols for its derivatization into amides and esters, classes of compounds frequently encountered in medicinal chemistry and materials science. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Synthesis of the Core Moiety: this compound

A reliable and scalable synthesis of the starting material is the foundation of any synthetic campaign. While several methods can be envisioned for the preparation of this compound, a robust approach involves the Grignard carboxylation of 3-isopropylbromobenzene. This method is advantageous due to the commercial availability of the starting bromide and the high efficiency of Grignard reactions.

Protocol 1: Synthesis of this compound via Grignard Carboxylation

This protocol is adapted from established methods for the carboxylation of Grignard reagents.[3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Isopropylbromobenzene199.0910.0 g0.050
Magnesium turnings24.311.46 g0.060
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Iodine253.811 small crystal-
Dry Ice (solid CO₂)44.01~50 g-
Diethyl ether74.12100 mL-
3 M Hydrochloric acid36.46As needed-
Saturated sodium chloride solution (brine)-50 mL-
Anhydrous magnesium sulfate120.37As needed-

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere while hot.

    • Place the magnesium turnings in a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Dissolve 3-isopropylbromobenzene in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution (~5 mL) to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask with a heat gun.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate 500 mL beaker, crush approximately 50 g of dry ice into small pieces.

    • Cool the Grignard reagent solution to room temperature and then slowly pour it over the crushed dry ice with vigorous stirring. Use an additional 50 mL of anhydrous THF to rinse the reaction flask and add it to the dry ice mixture.

    • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Work-up and Purification:

    • Slowly add 100 mL of 3 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well.

    • Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield pure this compound as a crystalline solid.

Application Notes: Derivatization of this compound

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a wide range of derivatives. Amides and esters are particularly important classes of compounds in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

A. Synthesis of Novel Amides

Amide bond formation is a cornerstone of synthetic chemistry. The direct reaction between a carboxylic acid and an amine is generally slow and requires activation of the carboxylic acid. Two common methods for this transformation are the use of coupling agents and the conversion of the carboxylic acid to an acyl chloride.

  • Coupling Agents (e.g., HATU, DCC, EDC/HOBt): These reagents are widely used in peptide synthesis and are highly efficient for forming amide bonds under mild conditions. They are particularly useful when working with sensitive substrates that may not tolerate the harsh conditions of acyl chloride formation.

  • Acyl Chloride Formation (e.g., with Thionyl Chloride): This is a classic and cost-effective method for activating carboxylic acids. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with amines to form amides.

This protocol involves the initial conversion of this compound to 3-isopropylbenzoyl chloride, followed by reaction with an amine.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
This compound164.20
Thionyl chloride (SOCl₂)118.97
N,N-Dimethylformamide (DMF)73.09
Anhydrous Dichloromethane (DCM)84.93
Amine (e.g., aniline, benzylamine)Varies
Triethylamine (Et₃N)101.19
1 M Sodium hydroxide solution40.00
Saturated sodium bicarbonate solution-
Brine-
Anhydrous magnesium sulfate120.37

Step-by-Step Protocol:

  • Synthesis of 3-Isopropylbenzoyl Chloride:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-isopropylbenzoyl chloride, which can be used in the next step without further purification.

  • Amide Formation:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a separate flask at 0 °C.

    • Slowly add a solution of the crude 3-isopropylbenzoyl chloride in anhydrous dichloromethane to the amine solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-isopropylbenzamide derivative.

Visualization of Synthetic Workflow

Synthesis of 3-Isopropylbenzamide cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 3-IPBA This compound AcylChloride 3-Isopropylbenzoyl Chloride 3-IPBA->AcylChloride Acylation Amine Amine (R-NH₂) Amide 3-Isopropylbenzamide Derivative SOCl2 SOCl₂ / cat. DMF Et3N Et₃N AcylChloride->Amide Amidation

Caption: Workflow for the synthesis of 3-isopropylbenzamide derivatives.

B. Synthesis of Novel Esters

Esterification is another fundamental transformation of carboxylic acids. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a common and effective method.

The Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed azeotropically. The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

This protocol describes the synthesis of the methyl ester of this compound as a representative example.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
This compound164.20
Methanol (anhydrous)32.04
Concentrated Sulfuric Acid (H₂SO₄)98.08
Diethyl ether74.12
Saturated sodium bicarbonate solution-
Brine-
Anhydrous sodium sulfate142.04

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution with stirring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain pure methyl 3-isopropylbenzoate.

Visualization of Esterification Pathway

Fischer_Esterification Reactants This compound Alcohol (R-OH) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst H₂SO₄ (cat.) Catalyst->Protonation Attack Nucleophilic Attack by Alcohol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water Intermediate->Elimination Product 3-Isopropylbenzoate Ester Water Elimination->Product

Caption: Mechanistic steps of Fischer-Speier esterification.

Applications in the Synthesis of Bioactive Molecules

Derivatives of benzoic acid are prevalent in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The 3-isopropylphenyl moiety can serve as a key pharmacophore, with the isopropyl group potentially enhancing binding to hydrophobic pockets in target proteins and influencing the metabolic stability of the molecule.

While specific, named commercial products derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various research compounds with interesting biological activities. For instance, benzamide derivatives are known to exhibit a range of pharmacological effects, including antibacterial and anticancer properties. The synthesis of a library of 3-isopropylbenzamides, by reacting 3-isopropylbenzoyl chloride with a diverse set of amines, could be a fruitful strategy in a drug discovery program.

Similarly, esters of phenolic acids have been shown to possess antimicrobial properties.[2][4] The esterification of this compound with various alcohols, particularly those with additional functional groups, could lead to the discovery of novel antimicrobial agents.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of novel organic compounds. Its straightforward preparation and the reactivity of its carboxylic acid group allow for the efficient generation of a wide array of derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. The unique steric and electronic properties conferred by the meta-isopropyl group warrant further investigation into the biological activities of its derivatives, particularly in the areas of medicinal chemistry and agrochemical research. As the demand for novel bioactive molecules continues to grow, the strategic use of underexplored building blocks like this compound will be crucial for innovation and discovery.

References

protocols for esterification of 3-Isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Esterification of 3-Isopropylbenzoic Acid: Protocols and Mechanistic Insights

For researchers and professionals in organic synthesis and drug development, the esterification of carboxylic acids is a fundamental transformation. This compound, an important building block, can be converted to its corresponding esters, which serve as key intermediates in the synthesis of pharmaceuticals and fine chemicals. The choice of esterification method is critical and depends on factors such as substrate sensitivity, desired scale, and available reagents. This guide provides a detailed analysis of three primary esterification protocols—Fischer-Speier, Steglich, and Mitsunobu—offering field-proven insights into their application for this compound.

Method Selection: A Comparative Overview

Choosing the appropriate esterification strategy is paramount for a successful synthesis. The steric hindrance from the isopropyl group is minimal, allowing for flexibility in method selection. However, the electronic properties and the presence of other functional groups on either the acid or the alcohol can influence the outcome.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Strong Acid Catalyst (H₂SO₄, p-TsOH)High Temperature (Reflux)Economical, simple reagents, suitable for large scale.[1][2]Harsh conditions (strong acid, heat), reversible reaction requires shifting equilibrium.[3][4]
Steglich Esterification DCC or EDC, DMAP (catalyst)Mild (0 °C to Room Temp)Mild conditions, high yields, suitable for acid-sensitive substrates.[5][6][7]Stoichiometric urea byproduct can be difficult to remove, DCC is an allergen.[5]
Mitsunobu Reaction PPh₃, DEAD or DIADMild, Neutral (0 °C to Room Temp)Very mild conditions, proceeds with stereochemical inversion at the alcohol.[8][9][10]Expensive reagents, stoichiometric byproducts (PPh₃O, hydrazine) complicate purification.[9][11]

Protocol 1: Fischer-Speier Esterification

This classic method relies on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, often with a Dean-Stark apparatus.[3][4]

Mechanism of Action

The Fischer esterification mechanism involves several key equilibrium steps.[12]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester.

Fischer_Esterification cluster_mech Fischer Esterification Mechanism RCOOH 3-Isopropyl- benzoic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O H2O_out H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ Steglich_Esterification cluster_mech Steglich Esterification Mechanism RCOOH 3-Isopropyl- benzoic Acid O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium (Highly Reactive) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU Rearrangement (Side Reaction) DMAP DMAP (Catalyst) Ester Ester Product Acyl_DMAP->Ester + R'-OH - DMAP ROH Alcohol (R'-OH) Mitsunobu_Reaction cluster_mech Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Ion_Pair Ion Pair Betaine->Ion_Pair + RCOOH RCOOH 3-Isopropyl- benzoic Acid Oxyphosphonium Oxyphosphonium Salt Ion_Pair->Oxyphosphonium + R'-OH ROH Alcohol (R'-OH) Ester Ester Product Oxyphosphonium->Ester Sₙ2 Attack by RCOO⁻ TPPO PPh₃O (Byproduct) Oxyphosphonium->TPPO

References

Application Notes and Protocols for Amidation Reactions Involving 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Amide Bonds and the Versatility of 3-Isopropylbenzoic Acid

The amide bond is a cornerstone of modern chemistry, most notably forming the backbone of peptides and proteins. Its remarkable stability and structural role have made it a privileged functional group in medicinal chemistry and materials science. The synthesis of amides through the coupling of carboxylic acids and amines is one of the most frequently performed reactions in drug discovery, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).[1] Benzoic acid and its derivatives are a particularly important class of starting materials, found in a wide array of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2]

This compound, with its sterically demanding isopropyl group, presents both unique opportunities and challenges in amide synthesis. The isopropyl moiety can influence the pharmacological properties of the final compound, potentially enhancing binding affinity or improving metabolic stability. However, this steric bulk can also hinder the amidation reaction, necessitating carefully optimized protocols.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and reliable methods for the amidation of this compound, delving into the mechanistic rationale behind the protocols to empower users to troubleshoot and adapt these methods for their specific needs.

Core Principles of Amidation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, forming a stable ammonium carboxylate salt which is unreactive towards amide formation unless heated to high temperatures.[3] Therefore, the carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Mechanism of Carbodiimide-Mediated Amidation (EDC/DCC)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling agents.[1][3] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.

However, the O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction. To prevent this and to increase the efficiency of the reaction, an additive such as 1-hydroxybenzotriazole (HOBt) is often used. HOBt reacts with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines. This two-step, one-pot process significantly improves yields and reduces side products.[5]

EDC_HOBt_Mechanism cluster_amide_formation Amide Formation Acid 3-Isopropyl- benzoic Acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide 3-Isopropyl- benzamide Active_Ester->Amide + Amine Amine Amine (R-NH2)

Caption: Carbodiimide (EDC)/HOBt amidation mechanism.

Mechanism of Uronium/Aminium Salt-Mediated Amidation (HBTU)

Uronium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that also proceed via an HOBt active ester intermediate.[6] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then attacks the HBTU reagent to form the HOBt active ester, which subsequently reacts with the amine to yield the amide.

HBTU_Mechanism cluster_amide_formation Amide Formation Acid 3-Isopropyl- benzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA Active_Ester HOBt Active Ester Carboxylate->Active_Ester + HBTU HBTU HBTU Amide 3-Isopropyl- benzamide Active_Ester->Amide + Amine Amine Amine (R-NH2)

Caption: HBTU-mediated amidation mechanism.

Experimental Protocols

The following protocols are provided as robust starting points for the amidation of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a widely used and reliable method for a broad range of amines. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[3][7]

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Add the amine (1.1-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC-HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (if the amine is basic and excess is present), saturated aqueous NaHCO₃ solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

ReagentMolar EquivalentsPurpose
This compound1.0Starting material
Amine1.1 - 1.2Nucleophile
EDC-HCl1.2 - 1.5Coupling agent
HOBt1.2Suppress side reactions and racemization
DIPEA/TEA2.0 - 3.0Non-nucleophilic base
Protocol 2: HBTU Mediated Amidation

HBTU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, particularly for more challenging substrates.[6][8]

Materials:

  • This compound

  • Amine of interest

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (approximately 10 volumes relative to the acid).

  • Add DIPEA (3.5 eq) to the suspension.

  • Add HBTU (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (10 volumes).

  • Wash the organic layer successively with 10% citric acid solution, saturated NaHCO₃ solution, water (2 x), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReagentMolar EquivalentsPurpose
This compound1.0Starting material
Amine1.1Nucleophile
HBTU1.5Coupling agent
DIPEA3.5Non-nucleophilic base
Protocol 3: Acyl Chloride Formation and Subsequent Amidation

For particularly unreactive amines or when coupling reagents are ineffective, converting the carboxylic acid to the more reactive acyl chloride can be an excellent alternative.[9][10] This is a two-step process.

Step 1: Synthesis of 3-Isopropylbenzoyl chloride

  • Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of anhydrous DMF

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add this compound (1.0 eq).

  • Add anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 50-80 °C) for 1-3 hours. The evolution of SO₂ and HCl gas will be observed.

  • After the gas evolution ceases, cool the reaction to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-isopropylbenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation with 3-Isopropylbenzoyl chloride

Materials:

  • Crude 3-isopropylbenzoyl chloride

  • Amine of interest

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Add TEA or pyridine (1.5-2.0 eq) as a base to scavenge the HCl byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3-isopropylbenzoyl chloride (1.0-1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Experimental_Workflow cluster_coupling Amide Coupling Methods cluster_workup Workup & Purification Start This compound + Amine EDC_HOBt Protocol 1: EDC/HOBt Coupling Start->EDC_HOBt HBTU Protocol 2: HBTU Coupling Start->HBTU Acyl_Chloride_Route Protocol 3: Acyl Chloride Method Start->Acyl_Chloride_Route Workup Aqueous Workup (Extraction & Washing) EDC_HOBt->Workup HBTU->Workup Acyl_Chloride_Route->Workup Purification Purification Workup->Purification Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization Final_Product Pure 3-Isopropylbenzamide Derivative Column->Final_Product Recrystallization->Final_Product

Caption: General experimental workflow for amidation.

Purification and Characterization

Purification of the resulting 3-isopropylbenzamide derivative is typically achieved by silica gel column chromatography or recrystallization.[11][12]

  • Column Chromatography: A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity can be adjusted based on the polarity of the amine used. TLC should be used to determine the optimal solvent system to achieve good separation (target Rf for the product is typically 0.2-0.4).[11]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Common solvents to explore include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.[12]

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Steric Hindrance: The isopropyl group on the benzoic acid or a bulky amine can slow down the reaction. For sterically hindered substrates, consider using a more powerful coupling reagent like HATU (a derivative of HBTU) or switching to the acyl chloride method.[3][4] Increasing the reaction temperature or time may also be beneficial.

    • Inactive Reagents: Ensure that the coupling reagents are fresh and have been stored properly. EDC-HCl can be sensitive to moisture.

    • Incorrect Stoichiometry: Carefully check the molar equivalents of all reagents. An excess of the coupling agent and base is often necessary.

  • Side Product Formation:

    • N-Acylurea Formation (with carbodiimides): If you are not using HOBt, this is a likely side product. Ensure an adequate amount of HOBt is present.

    • Guanidinylation (with uronium salts): HBTU can sometimes react with the amine to form a guanidinium byproduct. This is more common with primary amines. Adding the HBTU to the carboxylic acid and base and allowing it to pre-activate for a few minutes before adding the amine can minimize this side reaction.[13]

References

The Role of 3-Isopropylbenzoic Acid as a Ligand in Modern Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of Substituted Benzoic Acids in Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Ligands, molecules that coordinate to a central metal atom, play a crucial role in modulating the reactivity and selectivity of catalysts. While complex and often expensive phosphine or N-heterocyclic carbene ligands have traditionally dominated the field, there is a growing interest in simpler, more accessible ligand scaffolds. Among these, benzoic acid and its derivatives have emerged as versatile and effective ancillary ligands or directing groups, particularly in transition metal-catalyzed reactions.

This guide focuses on the application of 3-isopropylbenzoic acid as a ligand in catalysis. The presence of the isopropyl group at the meta position introduces specific steric and electronic properties that can influence the catalytic cycle.[1][2] The electron-donating nature of the isopropyl group can impact the electron density at the metal center, while its steric bulk can affect the coordination environment and the regioselectivity of the reaction. This document provides a detailed exploration of its role in key catalytic transformations, complete with mechanistic insights and practical, step-by-step protocols for researchers, scientists, and professionals in drug development.

Core Concept: The Dual Role of the Carboxylate Moiety

The effectiveness of this compound in catalysis stems primarily from its carboxylate group. This functional group can act in two principal ways:

  • As a Directing Group: The carboxylate can coordinate to a metal center and direct the activation of a C-H bond at a specific position on the aromatic ring, typically the ortho position. This chelation-assisted strategy provides a powerful tool for the regioselective functionalization of arenes.[3][4][5]

  • As an Ancillary Ligand: The carboxylate can act as an L-type or X-type ligand, influencing the electronic properties and stability of the catalytic species. This modulation can be crucial for achieving high catalytic turnover and selectivity.

The interplay of these roles, combined with the specific steric and electronic influence of the 3-isopropyl substituent, makes this compound a compelling ligand for a range of catalytic applications.

Application I: Palladium-Catalyzed C-H Arylation of Benzoic Acids

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct formation of C-C bonds without the need for pre-functionalized starting materials. Benzoic acids are excellent substrates for this transformation, with the carboxylate group directing the arylation to the ortho position.[5][6][7][8]

Mechanistic Rationale

The catalytic cycle for the ortho-arylation of a benzoic acid typically involves the following key steps:

  • Coordination: The deprotonated benzoic acid (carboxylate) coordinates to the Pd(II) center.

  • C-H Activation: The palladium center then facilitates the cleavage of the ortho C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate.[4]

  • Oxidative Addition or Transmetalation: Depending on the coupling partner, either an oxidative addition of an aryl halide to the palladacycle occurs, or a transmetalation with an organometallic reagent (like an arylboronic acid) takes place.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups, forming the new C-C bond and regenerating the active palladium catalyst.

The 3-isopropyl group can influence the rate and efficiency of these steps through its electronic and steric effects.

Diagram: Catalytic Cycle of Palladium-Catalyzed ortho-C-H Arylation

G cluster_reactants Reactants Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Species Active Pd(II) Species Pd(II) Precatalyst->Active Pd(II) Species Activation Palladacycle Intermediate Palladacycle Intermediate Active Pd(II) Species->Palladacycle Intermediate C-H Activation (ortho-directing carboxylate) Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar-X) Product Product Pd(IV) Intermediate->Product Reductive Elimination Product->Active Pd(II) Species Regeneration This compound This compound This compound->Active Pd(II) Species Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd(IV) Intermediate

Caption: Simplified catalytic cycle for Pd-catalyzed ortho-C-H arylation of this compound.

Protocol: Palladium-Catalyzed ortho-Arylation of this compound with an Aryl Iodide

This protocol is adapted from established methods for the direct arylation of benzoic acids and is optimized for this compound.[5][6][7]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Acetic acid (glacial)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and silver acetate (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Under a counterflow of argon or nitrogen, add glacial acetic acid (5 mL).

  • Inert Atmosphere: Seal the Schlenk tube and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure ortho-arylated product.

Data Table: Representative Reaction Parameters

ParameterValue
Substrate This compound
Coupling Partner Aryl Iodide
Catalyst Pd(OAc)₂ (5 mol%)
Oxidant/Additive AgOAc (1.2 equiv)
Solvent Acetic Acid
Temperature 120 °C
Time 12-24 h
Expected Yield 60-85% (substrate dependent)

Application II: Ruthenium-Catalyzed C-H Functionalization

Ruthenium catalysts offer a complementary and often more cost-effective alternative to palladium for C-H functionalization reactions. Benzoic acids have been successfully employed as directing groups in ruthenium-catalyzed C-H arylations, alkenylations, and alkylations.[9][10][11][12]

Mechanistic Considerations

Similar to palladium catalysis, the reaction proceeds via a ruthenacycle intermediate formed through carboxylate-directed C-H activation. The choice of ligands and additives is crucial in modulating the reactivity and selectivity of the ruthenium catalyst.[10][11] The electronic properties of the this compound ligand can influence the stability of the key organometallic intermediates.

Diagram: Experimental Workflow for Ruthenium-Catalyzed C-H Functionalization

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_purification Purification Combine Reactants Combine Reactants Add Solvent & Degas Add Solvent & Degas Combine Reactants->Add Solvent & Degas Heat to Reaction Temp. Heat to Reaction Temp. Add Solvent & Degas->Heat to Reaction Temp. Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heat to Reaction Temp.->Monitoring (TLC/LC-MS) Work-up Work-up Monitoring (TLC/LC-MS)->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of 3-Isopropylbenzoic acid (meta-Isopropylbenzoic acid). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable building block in organic synthesis and pharmaceutical development, presents a notable challenge in achieving the desired meta-substitution pattern.[1] The isopropyl group is an ortho-, para-director in electrophilic aromatic substitution reactions, making the direct synthesis of the meta-isomer a non-trivial task. This guide will explore strategies to overcome this and other hurdles you may encounter.

Troubleshooting Guide

This section is dedicated to solving specific problems that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound

Potential Cause 1: Competing Isomer Formation (Ortho- and Para- Isomers)

  • Explanation: The primary challenge in synthesizing this compound is controlling regioselectivity.[1] Friedel-Crafts acylation or alkylation of benzene derivatives with electron-donating groups like isopropyl predominantly yields ortho and para substituted products.[2][3][4][5]

  • Recommended Solution: A multi-step synthetic approach is often necessary to achieve the desired meta-substitution. Consider starting with a meta-directing group that can later be converted to a carboxylic acid or starting with a precursor that already has the desired meta-substitution.

Potential Cause 2: Incomplete Reaction

  • Explanation: Whether you are performing a Grignard reaction for carboxylation or an oxidation reaction, incomplete conversion of the starting material will naturally lead to low yields.

  • Recommended Solution:

    • For Grignard Reactions: Ensure all glassware is meticulously dried to prevent the Grignard reagent from being quenched by moisture. Use of a fresh, anhydrous ether solvent is critical.[6][7] Initiating the Grignard formation can sometimes be sluggish; adding a small crystal of iodine or gentle warming can help.[6]

    • For Oxidation Reactions: Ensure a sufficient amount of the oxidizing agent (e.g., KMnO4) is used and that the reaction is allowed to proceed for an adequate amount of time, often with heating.[8][9]

Problem 2: Difficulty in Purifying the Final Product

Potential Cause 1: Presence of Isomeric Impurities

  • Explanation: The physical properties of ortho-, meta-, and para-isopropylbenzoic acid can be quite similar, making their separation challenging.

  • Recommended Solution:

    • Recrystallization: This is a common and effective method for purifying benzoic acid derivatives.[10][11] The choice of solvent is crucial for selective precipitation of the desired this compound.

    • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to separate and identify the different isomers.[1]

Potential Cause 2: Presence of Unreacted Starting Material or Byproducts

  • Explanation: Depending on the synthetic route, you may have unreacted starting materials (e.g., 3-isopropylbromobenzene in a Grignard synthesis) or byproducts from side reactions.

  • Recommended Solution:

    • Extraction: A proper aqueous workup is essential. For instance, after a Grignard reaction, washing with a dilute acid will protonate the carboxylate salt and help remove magnesium salts.[6][7] Extraction with a suitable organic solvent will then separate the desired carboxylic acid from water-soluble impurities.

    • Activated Carbon Treatment: If your product has a noticeable color, treating a solution of the crude product with activated carbon can help remove colored impurities.

Problem 3: Side Reactions Leading to Impurities

Potential Cause 1: Oxidation of the Isopropyl Group

  • Explanation: Under harsh oxidative conditions, the isopropyl group itself can be oxidized.[1] However, for the conversion of an alkylbenzene to benzoic acid, the presence of at least one benzylic hydrogen is necessary, which the isopropyl group has.[8][12][13] The entire alkyl side chain is typically cleaved off and oxidized to a carboxylic acid group.[13]

  • Recommended Solution: When the goal is to introduce a carboxyl group without affecting the isopropyl group, oxidation of the aromatic ring is not the preferred method. Instead, methods like the Grignard reaction are more suitable. If you are starting with a compound that already has another functional group that you intend to oxidize to a carboxylic acid, careful selection of the oxidizing agent and reaction conditions is paramount to avoid over-oxidation.

Potential Cause 2: Biphenyl Formation in Grignard Reactions

  • Explanation: A common side reaction in Grignard synthesis is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of biphenyl impurities.[14] This is favored at higher concentrations of the aryl halide and elevated temperatures.[14]

  • Recommended Solution: Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide.[14] Maintain a gentle reflux and avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective synthesis of this compound?

A1: A robust and selective method involves a Grignard reaction. This multi-step approach typically starts with a commercially available meta-substituted precursor, such as 3-bromocumene (3-isopropylbromobenzene). The Grignard reagent is formed by reacting 3-bromocumene with magnesium metal, followed by carboxylation with solid carbon dioxide (dry ice).[1][6] A final acidic workup yields the desired this compound.

Q2: Can I synthesize this compound by direct oxidation of m-cymene (3-isopropyltoluene)?

A2: While the oxidation of alkylbenzenes to benzoic acids is a common transformation, selectively oxidizing the methyl group of m-cymene in the presence of the isopropyl group can be challenging. Strong oxidizing agents like potassium permanganate (KMnO4) will likely oxidize both alkyl groups.[8][9][15] Achieving selective oxidation would require a milder, more specific oxidizing agent and carefully controlled reaction conditions.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • Melting Point: Compare the melting point of your product with the literature value. Impurities will typically broaden and depress the melting point range.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR will provide detailed structural information, allowing you to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

    • IR (Infrared) Spectroscopy: This will show characteristic peaks for the carboxylic acid functional group (a broad O-H stretch and a strong C=O stretch).

  • Chromatography (HPLC/GC): These techniques are excellent for assessing purity and quantifying the presence of any isomeric impurities.[1]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Grignard Reaction: Diethyl ether is highly flammable and volatile.[7] All reactions should be conducted in a well-ventilated fume hood, away from any ignition sources. Anhydrous conditions are crucial, and care should be taken when handling reactive magnesium metal.

  • Oxidation Reactions: Strong oxidizing agents like KMnO4 should be handled with care. These reactions can be exothermic, so proper temperature control is necessary.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow & Diagrams

Workflow: Grignard Synthesis of this compound

Troubleshooting_Decision_Tree start Low Yield or Impure Product q1 Isomeric Impurities Detected? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Optimize Purification: - Recrystallization with different solvents - Column Chromatography a1_yes->s1 q2 Unreacted Starting Material Present? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Review Reaction Conditions: - Increase reaction time/temperature - Check reagent purity/activity a2_yes->s2 q3 Unexpected Byproducts? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes Yes end Successful Synthesis q3->end No s3 Identify Byproducts (NMR, MS) and Re-evaluate Synthetic Route/ Conditions to Minimize Side Reactions a3_yes->s3 s3->end

References

Technical Support Center: Synthesis of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 3-Isopropylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to side product formation and purification during their synthetic work. This compound is a valuable building block in organic synthesis, and achieving high purity is often critical for downstream applications.[1] This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format, explaining the causality behind the formation of common impurities and offering field-proven protocols for their removal.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured around the most common synthetic routes to this compound. Please select the section relevant to your experimental approach.

Section 1: Grignard Reaction Route

  • Common Route: Carbonation of 3-isopropylphenylmagnesium bromide.

Section 2: Oxidation Route

  • Common Route: Oxidation of 3-isopropyltoluene (m-cymene).

Section 3: General Purification Strategies

  • Techniques applicable to multiple synthetic routes.

Section 1: Troubleshooting the Grignard Reaction Route

The Grignard synthesis, involving the reaction of an organomagnesium halide with carbon dioxide, is a classic method for forming carboxylic acids.[2] However, its sensitivity to reaction conditions can lead to several predictable side products.

Question 1: My yield is significantly lower than expected, and I've isolated a large amount of cumene (isopropylbenzene). What happened?

Answer: This is a classic sign that your Grignard reagent was prematurely quenched by a proton source. The Grignard reagent (R-MgX) is a very strong base and will readily react with any compound containing an acidic proton, such as water, alcohols, or even terminal alkynes.

  • Causality: The carbanionic character of the isopropylphenyl group in the Grignard reagent makes it highly reactive towards protons. If moisture is present in your glassware, solvent (diethyl ether or THF), or even the carbon dioxide source, the Grignard reagent will be protonated to form cumene, consuming it before it can react with CO₂ to form the desired product.

  • Troubleshooting & Prevention:

    • Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon.[3]

    • Solvents: Use anhydrous solvents. Freshly opened bottles of anhydrous ether or THF are best. If the solvent is from a previously opened bottle, it should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Reagents: Use freshly crushed, high-purity magnesium turnings. Ensure your 3-isopropylbromobenzene is anhydrous.

    • Carbon Dioxide: Use freshly crushed dry ice (solid CO₂). Scrape off any frost (condensed water ice) from the surface before use.[2]

Question 2: I've detected a high-boiling, non-acidic impurity in my product. What could it be?

Answer: You have likely formed a biphenyl-type coupling product, in this case, 3,3'-diisopropylbiphenyl. This is a common side product in Grignard reactions.

  • Causality: This side product arises from a Wurtz-type coupling reaction where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) starting material. This process is often catalyzed by trace amounts of transition metals.

    R-MgX + R-X → R-R + MgX₂

  • Troubleshooting & Prevention:

    • Slow Addition: Add the 3-isopropylbromobenzene solution slowly to the magnesium turnings. This maintains a low concentration of the halide in the presence of the forming Grignard reagent, minimizing the chance of coupling.

    • Temperature Control: While the reaction needs to be initiated (sometimes with gentle heating or a sonicator), avoid excessive temperatures which can promote side reactions.[4]

    • Purification: This neutral byproduct is easily removed from your acidic product using acid-base extraction (see Section 3).

Question 3: My NMR spectrum shows signals consistent with a ketone or tertiary alcohol. How did these form?

Answer: This indicates that the Grignard reagent has reacted with your desired carboxylate salt product.

  • Causality: The initial reaction between the Grignard reagent and CO₂ forms a magnesium carboxylate salt. While this salt is generally less reactive than other carbonyls (like esters or ketones), it can be attacked by a second equivalent of the highly reactive Grignard reagent, especially under concentrated conditions or if the reaction is allowed to warm significantly before quenching. This leads to a ketone after workup, which can then be attacked by a third equivalent of Grignard reagent to form a tertiary alcohol.[5]

  • Troubleshooting & Prevention:

    • Reverse Addition: Add the Grignard reagent solution slowly to a large excess of crushed dry ice.[5] This ensures that the Grignard reagent is always in the presence of a high concentration of CO₂, promoting the desired reaction and minimizing the chance of it reacting with the newly formed carboxylate salt.

    • Low Temperature: Keep the dry ice/ether slurry cold throughout the addition of the Grignard reagent.

Workflow for Grignard Side Product Identification

start Low Yield or Impure Product (Grignard Route) q1 Isolate large amount of cumene (isopropylbenzene)? start->q1 a1 YES: Premature quenching by H₂O. ACTION: Rigorously dry all glassware, solvents, and reagents. q1->a1 Yes q2 Detect high-boiling, neutral impurity? q1->q2 No end Proceed to Purification a1->end a2 YES: Biphenyl coupling product. ACTION: Use slow addition of halide. Purify via acid-base extraction. q2->a2 Yes q3 Detect ketone or tertiary alcohol impurity? q2->q3 No a2->end a3 YES: Over-reaction with product. ACTION: Use reverse addition (add Grignard to excess CO₂). q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting logic for Grignard synthesis impurities.

Section 2: Troubleshooting the Oxidation Route

Oxidizing the alkyl side-chain of 3-isopropyltoluene (m-cymene) is another common synthetic approach. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used.[6][7]

Question 1: My reaction is incomplete. I have a mixture of my desired acid, 3-isopropylbenzaldehyde, and 3-isopropylbenzyl alcohol. What went wrong?

Answer: This is a classic case of incomplete oxidation. The oxidation of an alkyl side-chain proceeds in stages: from alkane to alcohol, then to an aldehyde (or ketone), and finally to the carboxylic acid.

  • Causality: The reaction was likely stopped prematurely, or the reaction conditions were insufficient to drive the oxidation to completion. Factors include:

    • Insufficient Oxidant: Not enough KMnO₄ was used for the stoichiometry of the reaction.

    • Low Temperature: The reaction was not heated sufficiently or for long enough. Side-chain oxidations often require elevated temperatures.[7]

    • Poor Solubility: In biphasic systems (e.g., aqueous KMnO₄ and the organic substrate), poor mixing can limit the reaction rate.

  • Troubleshooting & Prevention:

    • Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent.

    • Reaction Time & Temperature: Increase the reflux time or reaction temperature according to literature procedures. Monitor the reaction by TLC to confirm the disappearance of starting material and intermediates.

    • Phase-Transfer Catalysis: For biphasic reactions, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by transporting the oxidant into the organic phase.

Question 2: I am trying to synthesize this compound from a molecule with multiple alkyl groups. Are all alkyl groups oxidized?

Answer: No, not necessarily. Oxidation is selective for alkyl chains that possess at least one benzylic hydrogen.

  • Causality: The mechanism of side-chain oxidation involves the initial abstraction of a hydrogen atom at the benzylic position (the carbon atom attached to the aromatic ring) to form a stabilized benzylic radical.[6] Therefore, any alkyl group with a benzylic hydrogen (like methyl, ethyl, or isopropyl) will be oxidized to a carboxylic acid group. However, a tert-butyl group, which has no benzylic hydrogens, is resistant to oxidation under these conditions.[6][8]

  • Example: If you oxidize 1-isopropyl-3-tert-butylbenzene, you will selectively form 3-tert-butylbenzoic acid.

Mechanism of Benzylic Oxidation Side-Product Formation

cluster_oxidation Oxidation Pathway cluster_conditions Controlling Factors A 3-Isopropyltoluene B 3-Isopropylbenzyl Alcohol (Side Product) A->B [O] C 3-Isopropylbenzaldehyde (Side Product) B->C [O] D This compound (Product) C->D [O] cond1 Insufficient [O] cond1->B cond1->C cond2 Low Temperature / Short Time cond2->B cond2->C

Caption: Stepwise oxidation leading to intermediate side products.

Section 3: General Purification Strategies

Question 1: How can I effectively separate my acidic product (this compound) from neutral side products like cumene or 3,3'-diisopropylbiphenyl?

Answer: The most effective method is an acid-base extraction . This technique exploits the difference in acidity between your product and the neutral impurities.[9][10]

  • Principle: Your carboxylic acid is acidic, while the hydrocarbon byproducts are neutral. By adding a weak base (e.g., aqueous sodium bicarbonate, NaHCO₃), you can deprotonate the carboxylic acid to form its water-soluble sodium salt (sodium 3-isopropylbenzoate). The neutral impurities will remain in the organic solvent layer.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced during the neutralization.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities. The bottom aqueous layer contains your water-soluble sodium 3-isopropylbenzoate.

  • Isolate Aqueous Layer: Drain the bottom aqueous layer into a clean flask. For best results, wash the organic layer one more time with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper, pH ~1-2). Your this compound will precipitate out as a solid.

  • Collection: Collect the purified solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[4]

Table 1: Common Side Products and Purification Strategies

Side ProductSynthesis RouteTypePhysical PropertiesRecommended Purification Method
Cumene (Isopropylbenzene)GrignardNeutralLiquid, BP: 152°CAcid-Base Extraction
3,3'-DiisopropylbiphenylGrignardNeutralHigh-Boiling Solid/OilAcid-Base Extraction, Recrystallization
3-Isopropylbenzyl AlcoholOxidationNeutral (Weakly Acidic)Liquid, BP: ~235°CAcid-Base Extraction
3-IsopropylbenzaldehydeOxidationNeutralLiquid, BP: ~215°CAcid-Base Extraction
Unreacted Starting MaterialAllVariesVariesDepends on starting material properties

Question 2: My final product is an off-white or yellowish solid. How can I improve its purity and color?

Answer: After initial purification by extraction, recrystallization is the ideal technique to remove small amounts of remaining impurities and improve the crystalline quality and color of your solid product.[9][11]

  • Principle: Recrystallization relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures. The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • General Procedure:

    • Choose a suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).

    • Dissolve your crude solid in a minimal amount of the hot (boiling) solvent.

    • If colored impurities are present that are not removed by recrystallization alone, you can add a small amount of activated charcoal to the hot solution and then hot-filter it to remove the charcoal and adsorbed impurities.

    • Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration.

References

Technical Support Center: Purification of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 3-isopropylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

The impurity profile of your crude product is intrinsically linked to its synthesis route. A prevalent method for synthesizing substituted benzoic acids is the Grignard reaction, which involves reacting an organomagnesium halide with carbon dioxide.[1][2][3]

Common impurities from a Grignard synthesis of this compound may include:

  • Unreacted Starting Materials: Residual 3-isopropylbromobenzene (or other corresponding halide).

  • Coupling Byproducts: Formation of biphenyl-type impurities, such as 3,3'-diisopropyldiphenyl, can occur from the reaction between the Grignard reagent and unreacted alkyl halide.[4][5] This is often favored at higher temperatures.[4]

  • Benzene: Formed if the Grignard reagent is inadvertently quenched by trace amounts of water or other protic sources.

If the synthesis involves the oxidation of 3-isopropyltoluene (p-cymene), the primary impurity will likely be the unreacted starting material.

Q2: What is the most effective initial strategy for purifying this compound?

For nearly all scenarios, acid-base extraction is the most efficient and straightforward initial purification technique.[6] This method leverages the acidic nature of the carboxylic acid group to selectively move the target compound from an organic solvent into an aqueous basic solution, leaving neutral impurities (like biphenyls or unreacted alkyl halides) behind in the organic layer.[7][8][9][10]

Q3: How do I choose between acid-base extraction and recrystallization?

The choice depends on the nature of the impurities you need to remove.

  • Use Acid-Base Extraction First: To separate the acidic this compound from neutral or basic impurities. This is a bulk separation technique.

  • Use Recrystallization Second: To purify the solid this compound obtained after extraction. Recrystallization is ideal for removing small amounts of structurally similar impurities that may not have been fully eliminated by extraction, refining the final product to high purity.[11][12][13]

This sequential approach is illustrated in the workflow diagram below.

G Crude Crude Reaction Mixture (in Organic Solvent) Extraction Perform Acid-Base Extraction (wash with aq. NaHCO₃) Crude->Extraction Recrystallize Perform Recrystallization Extraction->Recrystallize Isolate solid acid, redissolve Neutral_Waste Neutral/Basic Impurities (in Organic Layer) Extraction->Neutral_Waste Separate layers Final Pure this compound Recrystallize->Final Collect crystals Soluble_Imp_Waste Soluble Impurities (in Mother Liquor) Recrystallize->Soluble_Imp_Waste Filter

Caption: General purification workflow for this compound.

Q4: What are the key physical properties of this compound I should be aware of?

Knowing the physical properties is crucial for designing purification protocols and assessing purity.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][14]
Molecular Weight 164.20 g/mol [1][15]
Appearance Colorless to light yellow crystal or crystalline powder[14]
Melting Point ~52-55 °C[14]
Boiling Point ~270-300 °C (estimated)[1][16]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[14]
pKa ~4.3 (Predicted)[17]

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Persistent Emulsion at Interface - Agitation during extraction was too vigorous.- High concentration of impurities acting as surfactants.- Let the separatory funnel stand undisturbed for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous layer, which helps break emulsions.[6]
Precipitate Forms at the Interface The sodium salt of this compound (sodium 3-isopropylbenzoate) has limited solubility in the aqueous layer, especially if the solution is concentrated.- Add more water to the separatory funnel to dissolve the precipitate.[18]- Perform multiple extractions using smaller volumes of the basic solution rather than one large volume extraction.[18]
Low Yield of Recovered Acid - Incomplete extraction into the aqueous layer.- Incomplete precipitation after acidification.- Product loss during transfers.- Perform at least 2-3 washes with the basic solution. Check the pH of the aqueous layer after each wash to ensure it remains basic.[18]- After adding acid (e.g., HCl) to the aqueous extract, check the pH with litmus or pH paper to ensure it is strongly acidic (pH < 2).[8][9]- Cool the acidified solution in an ice bath to maximize precipitation of the acid before filtration.[19]
Product is Oily/Gummy After Acidification - The melting point of this compound is low (~52-55°C), and the heat from the acid-base neutralization reaction may have melted the product.- Presence of significant impurities depressing the melting point.- Ensure the aqueous extract is cooled in an ice bath before and during the slow addition of concentrated acid.- If an oil forms, attempt to extract the product back into a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and evaporate the solvent.[10] The resulting solid can then be recrystallized.
Recrystallization Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated (too much solvent was added).- Solution is supersaturated and requires nucleation.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a "seed crystal" of pure this compound to the cooled solution.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too rapidly.- Impurities are present that inhibit crystal lattice formation.- Switch to a lower-boiling point solvent or use a mixed-solvent system.- Ensure the solution cools slowly. Insulate the flask to slow the cooling rate.- If impurities are the cause, an additional purification step (e.g., another extraction or passing through a short plug of silica) may be necessary before recrystallization.
Low Recovery of Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature.- Minimize the amount of hot solvent used to dissolve the crude product initially.[20]- To prevent premature crystallization, heat the filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.
Product Purity is Still Low (Verified by mp, TLC, etc.) - The chosen solvent is not appropriate (impurities have similar solubility to the product).- The solution cooled too quickly, trapping impurities in the crystal lattice.- Select a different solvent or a mixed-solvent system where the solubility difference between the product and impurities is maximized.[12]- Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath for final crystallization. Slow crystal growth excludes impurities more effectively.[20]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the separation of this compound from neutral impurities.

Objective: To selectively isolate this compound from a crude reaction mixture.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • First Extraction: Add 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Expert Insight: A weak base like NaHCO₃ is preferred over strong bases like NaOH to minimize the risk of side reactions (e.g., hydrolysis if esters are present) and to be more selective for the strongly acidic carboxylic acid over any weakly acidic impurities (like phenols).[18][21]

  • Mixing & Separation: Stopper the funnel and shake gently, inverting several times. Vent frequently to release pressure from CO₂ evolution. Allow the layers to separate.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract".

  • Repeat Extraction: Repeat steps 2-4 one or two more times with fresh 25 mL portions of NaHCO₃ solution, combining all aqueous extracts into the same flask. This ensures complete extraction of the acid.[18]

  • Regenerate the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of this compound will form.[3][8]

  • Isolate Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer to a watch glass to dry completely. A vacuum oven at low heat can be used to expedite drying.

G cluster_0 Separatory Funnel (Organic Layer) cluster_1 Separatory Funnel (Aqueous Layer) cluster_2 Filtration Flask Org_Start Crude Mixture: This compound (R-COOH) + Neutral Impurities Org_End Neutral Impurities Wash + aq. NaHCO₃ wash (Extraction) Org_Start->Wash Aq_Salt Sodium 3-Isopropylbenzoate (R-COO⁻Na⁺) Acidify + aq. HCl (Precipitation) Aq_Salt->Acidify Final_Solid Pure this compound (R-COOH) Wash->Org_End Wash->Aq_Salt Acidify->Final_Solid

Caption: Workflow for acid-base extraction of this compound.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid this compound obtained from extraction or another step.

Objective: To achieve high purity of solid this compound by removing small amounts of co-precipitated impurities.

Solvent Selection: The ideal solvent is one in which this compound has high solubility when hot and low solubility when cold.[12] Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.

Solvent SystemSuitability Notes
Water Benzoic acids have significantly higher solubility in hot water than cold water, making this a good, green choice.[11][22]
Aqueous Ethanol/Isopropanol A mixed-solvent system. The compound is dissolved in the minimum amount of hot alcohol, and hot water is added dropwise until the solution becomes cloudy (the cloud point). A few drops of hot alcohol are then added to redissolve, and the solution is cooled.
Toluene / Hexane Another mixed-solvent system. Dissolve in a minimum of boiling toluene, then add hexane until the cloud point is reached.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Heat the mixture on a hot plate, adding small portions of the solvent until the solid just dissolves completely.[11][20] Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

References

Technical Support Center: Isomeric Purification of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for the purification of 3-isopropylbenzoic acid by removing its primary isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect when synthesizing this compound?

When synthesizing this compound, the most common impurities are its own positional isomers: 2-isopropylbenzoic acid (ortho-isomer) and 4-isopropylbenzoic acid (para-isomer, also known as cuminic acid).[1][2] These isomers typically form concurrently during reactions like the Friedel-Crafts alkylation of benzoic acid or the oxidation of cymene isomers. The exact ratio of these isomers depends heavily on the synthetic route and reaction conditions used.

Q2: Why is the separation of isopropylbenzoic acid isomers so challenging?

Positional isomers, which differ only in the location of substituent groups on the aromatic ring, often possess very similar physical and chemical properties.[3] This similarity in polarity, solubility, pKa, and boiling point makes their separation by common laboratory techniques a significant challenge.[3] For instance, their pKa values are often close, making simple acid-base extractions for fractional separation less effective than when separating acids from neutral compounds.[2][4] Therefore, purification requires methods that can exploit the subtle differences that do exist.

Q3: What are the principal methods for removing isomeric impurities from this compound?

There are three primary methods that have proven effective for separating positional isomers of substituted benzoic acids:

  • Fractional Recrystallization: This is often the first method to attempt for solid compounds. It leverages small differences in the solubility of the isomers in a carefully selected solvent system.[5][6]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and preparative column chromatography are powerful techniques capable of separating compounds with very similar properties.[7][8][9] For benzoic acid isomers, reversed-phase HPLC is a particularly robust analytical and preparative method.[10]

  • Fractional Distillation (Under Vacuum): This method is viable only if the isomers have a sufficient difference in their boiling points.[11] For benzoic acids, which have high boiling points and can decompose at atmospheric pressure, this must be performed under vacuum to lower the boiling temperature.[12][13]

Q4: How do I choose the right purification method for my needs?

The choice depends on the scale of your purification, the initial purity of your material, the required final purity, and the available equipment.

Method Ideal Scale Pros Cons
Fractional Recrystallization Milligrams to KilogramsScalable, cost-effective, simple equipment.Can be labor-intensive, may require multiple cycles, solvent selection is critical.
Preparative HPLC Milligrams to GramsHigh resolution and purity, reproducible.[7][10]Expensive equipment and solvents, lower throughput, requires method development.
Vacuum Fractional Distillation Grams to KilogramsGood for large scales if boiling points differ.High temperatures can cause decomposition[12], requires specialized glassware, less effective for close-boiling isomers.[11]

The following workflow provides a logical approach to selecting a purification strategy.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_methods Purification Methods cluster_validation Validation Start Crude this compound (Contains 2- and 4- isomers) Analysis Analytical Purity Check (e.g., RP-HPLC, GC-MS) Start->Analysis Decision Select Purification Method Based on Purity & Scale Analysis->Decision Recrystallization Fractional Recrystallization Decision->Recrystallization Large Scale / Moderate Purity Chromatography Preparative Chromatography (HPLC or Column) Decision->Chromatography High Purity / Small Scale Validation Final Purity Validation (HPLC, Melting Point, NMR) Recrystallization->Validation Chromatography->Validation FinalProduct Pure this compound (>99% Purity) Validation->FinalProduct

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide: Fractional Recrystallization

This technique exploits differences in the solubility curves of the isomers. The goal is to create a supersaturated solution from which the desired isomer preferentially crystallizes upon cooling, leaving the more soluble impurities in the mother liquor.[5]

Q: What is a reliable step-by-step protocol for the fractional recrystallization of this compound?

This protocol assumes the this compound is the major component and the 2- and 4-isomers are minor impurities.

Recrystallization_Protocol A 1. Solvent Selection Test solvents (e.g., ethanol/water, hexane/ethyl acetate, toluene) B 2. Dissolution Dissolve crude acid in minimum amount of boiling solvent A->B C 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly B->C D 4. Slow Cooling Allow the flask to cool slowly to room temperature, then in an ice bath C->D E 5. Crystal Collection Collect crystals via vacuum filtration D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent E->F G 7. Drying Dry crystals under vacuum to constant weight F->G

Caption: Step-by-step recrystallization workflow.

Detailed Protocol:

  • Solvent System Selection:

    • Scientist's Note: The ideal solvent will dissolve the compound completely when hot but poorly when cold.[6] For benzoic acids, mixed solvent systems like ethanol/water or hexane/ethyl acetate often provide the necessary selectivity.

    • Start by testing solubility in small-scale trials. Aim for a system where the 3-isomer is less soluble than the 2- and 4-isomers at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil.[14] Continue adding the minimum amount of boiling solvent until all the solid just dissolves.[6]

    • Rationale: Using the absolute minimum amount of solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved even after cooling.

  • Slow Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[14]

  • Filtration and Drying:

    • Collect the crystals using a Büchner funnel under vacuum.[15]

    • Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor containing the impurities.

    • Dry the purified crystals under vacuum. Determine the yield and check the purity via melting point and HPLC analysis.

Q: My yield is very low after recrystallization. What went wrong?
  • Potential Cause: Too much solvent was used during the dissolution step.

    • Solution: Before filtering, gently heat the filtrate to evaporate some of the solvent and attempt to recrystallize again. For future attempts, be more meticulous about adding the minimum amount of solvent needed for dissolution.[6]

  • Potential Cause: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: Re-evaluate your solvent system. You may need to use a solvent mixture where one solvent is a good solvent and the other is a poor solvent (e.g., ethanol and water).

  • Potential Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure your funnel and receiving flask are pre-heated before filtration. Use a fluted filter paper to speed up the process.[16]

Q: The purity of my material did not improve. What should I do?
  • Potential Cause: The cooling was too rapid.

    • Solution: Ensure the solution cools slowly and undisturbed. Insulating the flask can help. Rapid cooling leads to smaller crystals that can trap impurities.[14]

  • Potential Cause: The chosen solvent does not have sufficient selectivity for the isomers.

    • Solution: You must perform a new solvent screen. The physical properties of the isomers are too similar for this solvent system to be effective.

  • Potential Cause: The initial material was too impure.

    • Solution: For highly impure mixtures (>10-15% impurities), a single recrystallization may not be sufficient. You may need to perform a second recrystallization on the purified material or consider a different purification technique like chromatography.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent analytical tool for quantifying isomeric purity and can be scaled to a preparative level for purification.[9][17] The method separates compounds based on their polarity.

Q: Can you provide a starting HPLC method for analyzing the purity of this compound?

This method provides a robust starting point for separating isopropylbenzoic acid isomers. Optimization will likely be required.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard nonpolar stationary phase for reversed-phase chromatography.[10]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient Start at 40% B, ramp to 70% B over 20 minA gradient is often necessary to resolve closely eluting isomers and clean the column.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 235 nm or 254 nmThe aromatic ring is a strong chromophore at these wavelengths.[18]
Column Temp. 30 °CTemperature control ensures reproducible retention times.

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a 50:50 mixture of acetonitrile and water to a concentration of ~0.1 mg/mL.[3] Filter through a 0.45 µm syringe filter before injection.[17]

Q: My HPLC chromatogram shows poor resolution between the isomeric peaks. How can I improve it?
  • Potential Cause: The mobile phase composition is not optimal.

    • Solution:

      • Adjust Gradient Slope: Make the gradient shallower (e.g., ramp from 40% to 60% B over 30 minutes). This gives the isomers more time to interact with the stationary phase, improving separation.

      • Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of peaks.

  • Potential Cause: The column is not efficient enough.

    • Solution: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.

  • Potential Cause: The mobile phase pH is not optimal.

    • Solution: Ensure the pH of the aqueous mobile phase is well below the pKa of the benzoic acids (~pH 4.2) to maintain them in their neutral, protonated form. A pH between 2.5 and 3.0 is ideal.[10]

Q: Can this HPLC method be scaled up for preparative purification?

Yes. The principles remain the same, but you will need to make the following adjustments:

  • Use a Preparative Column: These have a larger diameter (e.g., >20 mm) to handle higher mass loads.

  • Increase Flow Rate: Flow rates will be significantly higher to match the column dimensions.

  • Optimize Loading: Perform a loading study to determine the maximum amount of crude material you can inject without sacrificing resolution. Dissolve the sample in the initial mobile phase at the highest possible concentration.

  • Fraction Collection: Use an automated fraction collector triggered by the UV signal to collect the peaks corresponding to each isomer.

References

Technical Support Center: Navigating Friedel-Crafts Reactions with Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for one of the most frequently encountered challenges in electrophilic aromatic substitution: the use of benzoic acid and its derivatives in Friedel-Crafts reactions. This guide is structured to provide researchers, chemists, and drug development professionals with a clear understanding of the underlying chemical principles and to offer field-proven troubleshooting strategies and alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts alkylation or acylation reaction failing with benzoic acid as the substrate?

This is the most common issue, and the answer lies in two fundamental chemical principles that work against the reaction.

1. Severe Deactivation of the Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution (EAS), meaning it relies on the electron-rich π system of the benzene ring to attack a positive electrophile (a carbocation or acylium ion).[1] The carboxyl group (-COOH) on benzoic acid is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it pulls electron density out of the benzene ring.[2][3][4][5] This reduction in electron density, or deactivation, makes the ring significantly less nucleophilic and therefore unreactive toward the electrophile generated in the reaction.[1][6][7]

2. Lewis Acid Catalyst Complexation (Poisoning): Friedel-Crafts reactions require a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate the electrophile.[4] However, the oxygen atoms of the carboxyl group have lone pairs of electrons, making them Lewis bases. The AlCl₃ will preferentially react in an acid-base manner with the carboxyl group, forming a stable complex.[3][4][8] This process has two detrimental effects:

  • It consumes the catalyst, preventing it from activating the acyl or alkyl halide.

  • The resulting complex is even more strongly electron-withdrawing than the original -COOH group, further deactivating the aromatic ring.[7]

Essentially, the substrate itself shuts down the catalytic cycle.

Diagram: The Root Causes of Reaction Failure

G cluster_deactivation Cause 1: Ring Deactivation cluster_catalyst Cause 2: Catalyst Poisoning BenzoicAcid Benzoic Acid (-COOH) EWG Strong Electron- Withdrawing Group (EWG) BenzoicAcid->EWG - Inductive - Resonance ReducedNucleophilicity Reduced Ring Nucleophilicity EWG->ReducedNucleophilicity NoReaction Failure to Attack Electrophile ReducedNucleophilicity->NoReaction CatalystConsumed Catalyst is Sequestered and Deactivated LewisAcid Lewis Acid (e.g., AlCl₃) Complex Stable Lewis Acid-Base Complex LewisAcid->Complex CarboxylOxygens Carboxyl Group (Lewis Base) CarboxylOxygens->Complex Complex->CatalystConsumed

Caption: The dual-problem cascade for Friedel-Crafts reactions on benzoic acid.

Q2: Can I overcome these issues by using harsher conditions, like excess catalyst or higher temperatures?

While it is a common instinct in synthesis to push a sluggish reaction with more energy or reagents, it is generally not a viable strategy here.

  • Excess Catalyst: Adding more AlCl₃ will simply result in more of it complexing with the benzoic acid. Since stoichiometric amounts of the catalyst are often required even for activated systems (because the product ketone also forms a complex), this approach becomes impractical and wasteful.[6][9]

  • Higher Temperatures: Increasing the temperature is more likely to cause decomposition of the starting materials or the highly deactivated complex rather than promoting the desired reaction. The energy barrier for the electrophilic substitution on such a deactivated ring is simply too high to be overcome efficiently.[6]

For substrates with strongly deactivating groups, alternative synthetic strategies are not just recommended; they are usually necessary.[6][7][10]

Q3: What is a reliable alternative for synthesizing an acylated benzoic acid derivative?

Direct acylation is not feasible. The most effective and widely used alternative is to reverse the order of operations or use a rearrangement reaction.

Strategy: The Fries Rearrangement

The Fries Rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[11][12] This intramolecular reaction effectively achieves the goal of acylating a ring that is part of a benzoic acid derivative precursor.

Workflow:

  • Esterification: Begin with a phenol and acylate it with a benzoyl chloride derivative (or begin with a phenyl benzoate derivative).

  • Fries Rearrangement: Treat the resulting phenyl ester with a Lewis acid (e.g., AlCl₃). The acyl group will migrate from the phenolic oxygen to the ortho and para positions of the ring.

  • Oxidation: The resulting hydroxy benzophenone can then be subjected to further steps if the ultimate target is a dicarboxylic acid.

Diagram: Fries Rearrangement Workflow

Fries_Workflow Start Phenyl Benzoate (Ester Precursor) Reaction Fries Rearrangement (e.g., AlCl₃, heat) Start->Reaction Products Mixture of o- and p- Hydroxybenzophenones Reaction->Products Separation Chromatographic Separation Products->Separation Ortho ortho-Product Separation->Ortho Para para-Product Separation->Para

Caption: General workflow for the Fries Rearrangement.

Protocol: Example Fries Rearrangement

This is a representative protocol and should be adapted and optimized for specific substrates.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenyl benzoate (1.0 eq).

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise add anhydrous aluminum chloride (1.2 eq). Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, slowly warm the mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl. This will decompose the aluminum complexes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to separate the ortho and para isomers.

Note on Selectivity: Low reaction temperatures tend to favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which can form a more stable bidentate complex with the aluminum catalyst.[11][12]

Q4: How can I synthesize an alkylated benzoic acid?

As with acylation, direct alkylation is problematic due to ring deactivation and potential side reactions. The most reliable method is a multi-step approach where the alkylation is performed prior to the introduction of the carboxylic acid.

Strategy: Alkylate First, Then Oxidize

This is a cornerstone of retrosynthesis for this class of molecules.

  • Choose an Appropriate Precursor: Start with an activated or moderately activated benzene derivative that has a group which can be later converted into a carboxylic acid. Toluene and other alkylbenzenes are ideal precursors.

  • Friedel-Crafts Alkylation: Perform the Friedel-Crafts alkylation on this precursor. The activating alkyl group facilitates the reaction.

  • Oxidation: In a subsequent step, oxidize the alkyl group (e.g., the methyl group of toluene) to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Example: Synthesis of p-tert-butylbenzoic acid

  • Alkylation: React toluene with tert-butyl chloride and AlCl₃. The ortho and para isomers will be formed, with the para product often being major due to sterics.

  • Separation: Separate the p-tert-butyltoluene isomer.

  • Oxidation: Oxidize the methyl group of p-tert-butyltoluene using hot, alkaline KMnO₄ followed by acidic workup to yield p-tert-butylbenzoic acid.

Q5: Are there any modern or alternative catalytic systems that work for deactivated benzoic acid derivatives?

While traditional AlCl₃-catalyzed reactions fail, research has explored more robust or alternative systems, though none offer a universal solution for benzoic acid itself.

  • Superacids: Brønsted superacids like trifluoromethanesulfonic acid (triflic acid, TfOH) can promote acylations on moderately deactivated rings where AlCl₃ fails.[13] However, for strongly deactivated substrates like benzoic acid, this is often still ineffective.

  • Polyphosphoric Acid (PPA): PPA can serve as both a catalyst and a solvent and is sometimes effective for intramolecular acylations (cyclizations) onto deactivated rings. Benzoic acid itself can be used as a reagent (electrophile source) in strong acids like PPA to acylate a more activated aromatic compound.[2]

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites can be used, often under more forcing conditions such as microwave irradiation.[13] They offer the advantages of easier separation and reusability.

  • Methanesulfonic Anhydride: This reagent can promote Friedel-Crafts acylation using a carboxylic acid directly, generating minimal metallic or halogenated waste.[9][14]

Table: Comparison of Catalytic Systems for Acylating Deactivated Arenes

Catalyst SystemAcylating AgentConditionsAdvantagesLimitations
AlCl₃ (Traditional) Acyl Chloride / AnhydrideAnhydrous, StoichiometricWell-established, inexpensiveFails with strongly deactivated rings; catalyst poisoning.[6]
Triflic Acid (TfOH) Acyl Chloride / AnhydrideAnhydrous, CatalyticHigher activity for moderately deactivated rings.[13]Often fails with benzoic acid; corrosive; expensive.
Polyphosphoric Acid (PPA) Carboxylic AcidHigh Temperature (100-200°C)Can work for intramolecular cyclizations.Harsh conditions; viscous medium can complicate workup.[2]
Zeolites (Solid Acid) Carboxylic Acid / Acyl ChlorideHigh Temp / MicrowaveReusable, environmentally cleaner.[13]May require harsh conditions; activity varies.
Methanesulfonic Anhydride Carboxylic AcidOften neat or with co-solventMetal- and halogen-free; good yields.[14]Requires stoichiometric anhydride; generates sulfonic acid waste.

References

Technical Support Center: Optimizing Oxidation Conditions of Isopropylbenzene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the oxidation of isopropylbenzene (cumene) and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical industrial reaction. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the oxidation of isopropylbenzene (cumene) to cumene hydroperoxide (CHP)?

The oxidation of cumene to cumene hydroperoxide (CHP) is a classic example of a free-radical chain reaction that proceeds autocatalytically.[1] The mechanism can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: This stage involves the generation of cumyl free radicals (R•). The reaction is autocatalyzed by its product, CHP, which can thermally decompose to generate initial radicals.[1][2] This is why an induction period is often observed.

  • Propagation: A cumyl radical reacts with an oxygen molecule to form a cumene peroxide radical (ROO•). This radical then abstracts a benzylic hydrogen from another cumene molecule, forming the desired product, CHP, and a new cumyl radical, which continues the chain.[3]

  • Termination: The reaction chain is terminated when radicals combine to form non-radical species.

The overall process converts the relatively inexpensive starting materials, benzene and propylene (which form cumene), into the more valuable phenol and acetone, for which CHP is the key intermediate.[3]

G cluster_0 Initiation cluster_1 Propagation (Chain Reaction) cluster_2 Termination ROOH CHP (ROOH) RO_OH RO• + •OH ROOH->RO_OH Thermal Decomposition R_H Forms Cumyl Radical (R•) RO_OH->R_H Reacts with Cumene (RH) R Cumyl Radical (R•) ROO Cumene Peroxide Radical (ROO•) R->ROO + O₂ O2 Oxygen (O₂) R_new New Cumyl Radical (R•) ROO->R_new Generates CHP_prod CHP (ROOH) ROO->CHP_prod + RH RH Cumene (RH) rad1 Radical non_rad Non-Radical Product rad1->non_rad Combines with rad2 Radical

Caption: Free-radical chain mechanism for cumene oxidation.

Q2: What are the critical process parameters that influence the rate and selectivity of cumene oxidation?

Optimizing the balance between the oxidation rate of cumene and the selectivity towards CHP is paramount.[1] Several parameters must be carefully controlled. High temperatures, for instance, can increase the reaction rate but often lead to the decomposition of CHP and the formation of byproducts, thus reducing selectivity.[1][4]

ParameterEffect on Reaction RateEffect on CHP SelectivityRecommended RangeRationale & Key Considerations
Temperature Increases with temperature.Decreases at higher temperatures (>115°C) due to CHP decomposition.90-115°C[4]An optimal balance is crucial. Industrial processes often use a series of reactors with decreasing temperature profiles as CHP concentration increases.[1][5]
Pressure Higher pressure increases dissolved oxygen concentration, which can increase the rate.Generally favorable, as it keeps reactants in the liquid phase.1.0 - 8.0 barg[4]Operating above atmospheric pressure prevents the loss of unoxidized cumene with off-gases.[4]
pH Can be inhibited by acidic conditions.Decreases in acidic conditions due to catalyzed CHP cleavage.6.0 - 8.0[5]An alkaline agent (e.g., Na₂CO₃ solution) is often added to neutralize acidic byproducts like formic and benzoic acids, which would otherwise catalyze the decomposition of CHP into phenol and acetone.[1][5][6]
Catalyst Can significantly increase the rate.Highly dependent on the catalyst type and conditions.VariesTransition metal compounds (Cu, Mn, Co) are effective.[1][7] The choice of catalyst aims to increase the oxidation rate at lower temperatures, thereby improving selectivity.
CHP Concentration Reaction is autocatalytic; rate increases with initial CHP.High concentrations (>30 wt%) lead to increased byproduct formation.20 - 30 wt%[1]This concentration range is a key control parameter to prevent excessive formation of byproducts like DMPC and acetophenone.[1]
Q3: What are the common byproducts, and how can their formation be minimized?

The major byproducts in cumene oxidation are dimethylphenylcarbinol (DMPC) , also known as 2-phenyl-2-propanol, and acetophenone (ACP) .[1][8] Any phenol formed during the process is a potent inhibitor of the free-radical oxidation and severely reduces the reaction rate.[1][4]

  • Formation: Byproduct formation is exacerbated by increases in temperature and CHP concentration.[1] DMPC can further dehydrate to form α-methylstyrene (AMS).

  • Minimization Strategies:

    • Control Temperature: Operate within the optimal 90-115°C range.

    • Limit CHP Concentration: Maintain the CHP concentration in the reactor effluent between 20-30 wt%.[1] This is often the most critical factor.

    • Maintain Alkaline pH: Neutralize acidic byproducts to prevent the acid-catalyzed decomposition of CHP.[5]

    • Purify Recycle Streams: Unreacted cumene is often recycled. This stream must be purified to remove impurities like 2-phenyl-2-propanol (DMPC) and residual CHP, which can decompose during distillation and lower selectivity in subsequent runs.[9]

Troubleshooting Guide

Q4: My reaction has a very long induction period or fails to start. What are the likely causes?
  • Cause 1: Purity of Starting Material: The most common issue is the presence of inhibitors in the cumene feedstock. Phenol is a particularly potent inhibitor, even at ppm levels, as it terminates the radical chain.[1][4][10] Other potential inhibitors include sulfur compounds or other radical scavengers.

    • Solution: Ensure you are using high-purity cumene. If recycling cumene, it must be rigorously purified to remove phenol, DMPC, and AMS.[9]

  • Cause 2: Insufficient Initiator: The reaction is autocatalytic, relying on the presence of CHP to initiate the radical chain.[1] If you are starting with extremely pure cumene containing no CHP, the initial formation of radicals can be exceedingly slow.

    • Solution: Consider adding a small amount of CHP or another radical initiator, like benzoyl peroxide, to kickstart the reaction, especially in batch processes.[11][12][13]

  • Cause 3: Low Temperature: While high temperatures are detrimental to selectivity, a temperature that is too low may not provide sufficient energy to initiate the thermal decomposition of CHP into radicals.

    • Solution: Ensure your reaction is heated to the minimum recommended temperature (approx. 90°C). The first reactor in a series may require heating to reach the target temperature.[4]

Q5: The reaction starts, but my CHP yield is low and selectivity is poor. How can I troubleshoot this?

Low yield with poor selectivity typically points to the decomposition of the desired product, CHP.

G Start Problem: Low CHP Yield & Selectivity CheckTemp Is Temperature > 115°C? Start->CheckTemp CheckpH Is pH acidic (< 6.0)? CheckTemp->CheckpH No HighTemp High Temp causes CHP decomposition. CheckTemp->HighTemp Yes CheckCHP Is final CHP conc. > 30%? CheckpH->CheckCHP No AcidicCond Acid catalyzes CHP cleavage to phenol. CheckpH->AcidicCond Yes CheckPurity Are recycled streams pure? CheckCHP->CheckPurity No HighCHP High CHP conc. favors byproduct formation. CheckCHP->HighCHP Yes ImpureFeed Impurities (phenol, DMPC) inhibit reaction & lower selectivity. CheckPurity->ImpureFeed No Sol_Temp Solution: Lower temperature to 90-110°C. HighTemp->Sol_Temp Sol_pH Solution: Add alkaline buffer (e.g., Na₂CO₃) to maintain pH 6-8. AcidicCond->Sol_pH Sol_CHP Solution: Reduce reaction time or use series reactors to limit conversion. HighCHP->Sol_CHP Sol_Purity Solution: Purify recycled cumene via distillation or catalytic treatment. ImpureFeed->Sol_Purity

Caption: Troubleshooting workflow for low CHP yield.

  • Troubleshooting Steps:

    • Verify Temperature Control: As established, excessive heat is the primary culprit for CHP decomposition.[1] Calibrate your temperature probes and ensure no hotspots are developing in the reactor.

    • Monitor pH: The formation of acidic byproducts can cause a drop in pH, which in turn catalyzes the cleavage of CHP to phenol and acetone.[5] This is a runaway process, as the phenol produced will inhibit further desired oxidation. Regularly check the pH of the aqueous phase or ensure a sufficient buffer is present.

    • Analyze for Byproducts: Use analytical techniques like Gas Chromatography (GC) or GC-MS to quantify the levels of DMPC and acetophenone.[14][15] High levels confirm that reaction conditions are favoring side reactions over CHP formation.

    • Check Oxygen Supply: While less common at lower temperatures, oxygen can become the limiting reactant above 100°C, affecting the reaction rate.[16][17] Ensure adequate sparging of air or oxygen into the liquid phase.

Q6: I am observing significant amounts of α-methylstyrene (AMS) in my product mixture. Why is this happening?

AMS is typically not a primary oxidation product but arises from the dehydration of dimethylphenylcarbinol (DMPC) under acidic or high-temperature conditions. If you are detecting AMS, it is a strong indicator that your process conditions are too harsh, leading to both the formation of the DMPC byproduct and its subsequent conversion.

  • Solution: Revisit the solutions for Question 5. By reducing the temperature and maintaining a neutral to alkaline pH, you will suppress the formation of DMPC in the first place, thereby eliminating the precursor to AMS.

Experimental Protocols

Protocol 1: Batch Laboratory-Scale Oxidation of Cumene

This protocol describes a typical procedure for oxidizing cumene in a batch reactor.

  • Materials & Setup:

    • High-purity cumene (inhibitor-free)

    • 5 wt% aqueous sodium carbonate (Na₂CO₃) solution

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet tube (sparger).

    • Heating mantle.

    • Air or oxygen source with a flow meter.

  • Procedure:

    • Charge the flask with 100 mL of cumene and 10 mL of the 5 wt% Na₂CO₃ solution. The aqueous solution acts as a buffer.[1]

    • Begin stirring to create an emulsion.

    • Heat the mixture to the target temperature (e.g., 100°C) using the heating mantle.

    • Once the temperature is stable, begin bubbling air or oxygen through the sparger at a controlled rate.

    • Maintain the temperature and monitor the reaction by taking small aliquots periodically for analysis (see Protocol 2).

    • Continue the reaction until the desired CHP concentration (typically 20-25%) is reached to optimize selectivity.[1]

    • Once complete, turn off the heat and gas flow. Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and remove the lower aqueous phase.

    • The organic phase, containing CHP, unreacted cumene, and byproducts, can now be analyzed or used for subsequent cleavage reactions.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This is a general guideline for analyzing the reaction mixture. The exact parameters may need optimization for your specific instrument.

  • Sample Preparation:

    • Withdraw a ~0.1 mL aliquot from the reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., acetone or dichloromethane) in a GC vial. An internal standard (e.g., toluene) can be added for precise quantification.[14]

  • GC Conditions (Example):

    • Instrument: Agilent 7890C GC or equivalent.[18]

    • Column: Capillary column such as a Zebron ZB-5HT (30 m × 0.25 mm × 0.25 μm) or HP5-MS.[1][18]

    • Injector Temperature: Use a lower injector temperature (e.g., 190-200°C) to prevent the thermal decomposition of CHP in the injector port, which is a common analytical error.[15]

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • Detector: Flame Ionization Detector (FID).

  • Analysis:

    • Identify peaks based on the retention times of known standards (cumene, CHP, DMPC, acetophenone).[14]

    • Quantify the concentration of each component by integrating the peak areas relative to the internal standard.

Safety Information

  • Cumene Hydroperoxide is a strong oxidizing agent and is potentially explosive, especially at concentrations above 80-85%. [8][9] It is sensitive to heat and can decompose violently.[1]

  • CHP is toxic, corrosive, and a skin irritant. [8][19] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[19][20][21]

  • Storage: Store CHP in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as acids, bases, and metals.[19][22] Opened containers must be carefully resealed.[19]

References

Technical Support Center: Isopropylarene Oxidation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the oxidation of isopropylarenes. This guide is designed to provide in-depth, field-proven insights into the common byproducts encountered during these reactions, moving beyond simple procedural lists to explain the causal mechanisms behind their formation. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these impurities, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Byproducts

This section addresses the fundamental questions regarding the identity and origin of common byproducts in the two main stages of the process: the initial autoxidation and the subsequent acid-catalyzed cleavage.

Q1: What are the primary byproducts formed during the initial autoxidation of an isopropylarene like cumene?

During the free-radical autoxidation of cumene to cumene hydroperoxide (CHP), the main desired product, two principal byproducts are consistently observed: Dimethylphenylcarbinol (DMPC) , also known as α,α-dimethylbenzyl alcohol (DMBA), and Acetophenone (AP) .[1][2] These byproducts are the primary source of yield loss in the oxidation stage.[1]

Q2: What is the mechanism for the formation of DMPC and Acetophenone?

These byproducts arise from the decomposition of the cumyl peroxyl radical (C₆H₅C(CH₃)₂OO•), a key intermediate in the chain propagation step.[2] Instead of abstracting a hydrogen atom from another cumene molecule to form CHP, two cumyl peroxyl radicals can react via a termination pathway. This reaction forms unstable tetroxides which decompose to form cumyloxy radicals (C₆H₅C(CH₃)₂O•). The cumyloxy radical can then either abstract a hydrogen to form DMPC or undergo β-scission to yield acetophenone and a methyl radical.[2]

Byproduct_Formation_Oxidation CumylPeroxyl 2 x Cumyl Peroxyl Radical (C₆H₅C(CH₃)₂OO•) Cumyloxy 2 x Cumyloxy Radical (C₆H₅C(CH₃)₂O•) + O₂ CumylPeroxyl->Cumyloxy Termination/Decomposition DMPC Dimethylphenylcarbinol (DMPC) Cumyloxy->DMPC H-Abstraction AP Acetophenone (AP) + •CH₃ Cumyloxy->AP β-Scission RH Cumene (RH) RH->DMPC donates H•

Caption: Formation of DMPC and Acetophenone from Cumyl Peroxyl Radicals.

Q3: My initial oxidation product is clean, but I see many impurities after acid treatment. What are the common byproducts of the acid-catalyzed cleavage of cumene hydroperoxide (the Hock Rearrangement)?

The acid-catalyzed decomposition of CHP is highly efficient in producing phenol and acetone.[3][4] However, the acidic and exothermic conditions are ripe for side reactions. The primary byproducts at this stage include:

  • α-Methylstyrene (AMS): Formed from the dehydration of DMPC that was present in the CHP feed.[3][5]

  • AMS Dimers: Result from the acid-catalyzed dimerization of the highly reactive AMS.[1][3]

  • Cumylphenols: Formed by the reaction of AMS with the phenol product. This is a significant yield-loss reaction for phenol.[1][3]

  • Dicumyl Peroxide (DCP): Can form from the reaction of DMPC with CHP under acidic conditions.[1][6]

Q4: Can you illustrate the reaction network during the CHP cleavage step?

Certainly. The cleavage of CHP is not a single reaction but a network of competing pathways. While the desired reaction is the rearrangement to phenol and acetone, the byproducts from the oxidation step (primarily DMPC) enter a cascade of detrimental side reactions.

Cleavage_Byproducts cluster_main Desired Pathway cluster_side Side Reactions CHP Cumene Hydroperoxide (CHP) Phenol Phenol CHP->Phenol H⁺ Acetone Acetone CHP->Acetone H⁺ DMPC DMPC (from oxidation) AMS α-Methylstyrene (AMS) DMPC->AMS H⁺, -H₂O CP Cumylphenol Phenol->CP Dimer AMS Dimers AMS->Dimer H⁺, +AMS AMS->CP H⁺

Caption: Reaction network during the acid-catalyzed cleavage of CHP.

Part 2: Troubleshooting Guide

This section is formatted to address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Scenario 1: Low Selectivity for Cumene Hydroperoxide (CHP) in the Oxidation Step
  • Symptoms: Your reaction mixture shows a low concentration of CHP but significant peaks corresponding to Dimethylphenylcarbinol (DMPC) and Acetophenone (AP) in your analytical run (HPLC or GC-MS).

  • Underlying Cause: The conditions of your oxidation are likely favoring the termination and decomposition pathways of the cumyl peroxyl and cumyloxy radicals over the desired propagation reaction. This is often caused by excessive temperature or allowing the CHP concentration to build up too high, which can lead to auto-decomposition.[2] Industrial processes typically keep cumene conversion relatively low (10-25%) to maintain high selectivity (85-90%).[7]

  • Troubleshooting & Solutions:

    • Temperature Control: Overly high temperatures increase the rate of radical decomposition. Maintain a moderate reaction temperature.

    • Limit Conversion: Do not attempt to drive the reaction to completion. High concentrations of the CHP product can inhibit the reaction and promote decomposition. Monitor the reaction and stop at a moderate conversion level.

    • Ensure Proper Initiation: If using a radical initiator, ensure it is added at the correct concentration and temperature as specified for its half-life. Inconsistent initiation can lead to erratic radical concentrations and more termination reactions.

    • pH Control: The oxidation is often run under slightly basic conditions (e.g., using an aqueous sodium carbonate solution) to neutralize acidic byproducts that can catalyze CHP decomposition.[8]

    ParameterRecommended RangeRationale
    Temperature 80 - 120 °CBalances reaction rate with minimizing byproduct formation.[7]
    Pressure 1 - 7 atmKeeps cumene in the liquid phase and ensures sufficient O₂ dissolution.[7][9]
    Cumene Conversion 10 - 30%Maximizes selectivity for CHP by limiting its concentration.[7]
    pH 8.5 - 10.5Neutralizes acidic byproducts, preventing premature CHP decomposition.[8]
    Table 1: Recommended Reaction Parameters for Selective Cumene Oxidation.
Scenario 2: Reduced Phenol Yield and Formation of "Heavy Ends" During Cleavage
  • Symptoms: After the acid-catalyzed cleavage and workup, your phenol yield is lower than expected based on the initial CHP concentration. Your distillation residue is significant, and analysis shows high molecular weight compounds, identified as AMS dimers and cumylphenols.

  • Underlying Cause: This points to inefficient management of the side reactions involving α-Methylstyrene (AMS). The DMPC present in your crude CHP feed dehydrates to AMS, which then either dimerizes or reacts with your phenol product.[1][3] The reaction of AMS with phenol is particularly detrimental as it consumes the desired product.

  • Troubleshooting & Solutions:

    • Optimize Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. Too little acid will result in a slow and incomplete reaction, while too much can accelerate the undesired side reactions.

    • Temperature Management: The cleavage is highly exothermic.[3] Failure to effectively dissipate heat can lead to temperature spikes that dramatically increase the rates of dimerization and cumylphenol formation. The reaction is often carried out between 45-75 °C.[6]

    • Acetone Recycle/Addition: In some processes, excess acetone is added to the reaction mixture. This serves as a solvent to help control the temperature and can also improve the yield of AMS (if desired as a co-product) while suppressing the formation of heavier byproducts.[1]

    • Minimize DMPC in Feed: The most effective solution is to improve the selectivity of the initial oxidation step. Less DMPC in the feed to the cleavage reactor means less AMS will be generated, fundamentally cutting off the source of these heavy byproducts.

Part 3: Key Experimental Protocols

These protocols provide a starting point for laboratory-scale experiments. Always consult safety data sheets (SDS) and perform a thorough risk assessment before beginning any experiment. Cumene hydroperoxide is potentially explosive and requires careful handling.[10]

Protocol 1: Analytical Quantification of CHP and Byproducts via HPLC

This method is crucial for monitoring the progress of the oxidation reaction and quantifying the key components before cleavage.

  • Objective: To separate and quantify cumene, cumene hydroperoxide (CHP), dimethylphenylcarbinol (DMPC), and acetophenone (AP) in a reaction mixture.

  • Instrumentation & Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Standards of cumene, CHP, DMPC, and AP.

  • Methodology:

    • Sample Preparation: Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Dilute it in a known volume (e.g., 10 mL) of the mobile phase in a volumetric flask.

    • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.[2]

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 254 nm[2]

    • Calibration: Prepare a series of standard solutions of known concentrations for each analyte (cumene, CHP, DMPC, AP). Inject these standards to generate a calibration curve (Peak Area vs. Concentration) for each compound.

    • Analysis: Inject the diluted sample. Identify the peaks based on the retention times of the standards. Quantify the concentration of each component using the calibration curves.

CompoundTypical Elution OrderNotes
Acetophenone (AP)FirstMost polar of the main byproducts.
Dimethylphenylcarbinol (DMPC)Second
Cumene Hydroperoxide (CHP)Third
CumeneLastLeast polar, longest retention time.
Table 2: Typical Elution Order in Reverse-Phase HPLC.

References

Technical Support Center: Purification of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of aromatic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system of protocols and troubleshooting advice.

I. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question 1: My aromatic carboxylic acid is "oiling out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue with aromatic carboxylic acids, especially when impurities are present, which can depress the melting point.

Causality: The primary cause is often a supersaturated solution cooling too rapidly, or the chosen solvent being too nonpolar for the carboxylic acid at lower temperatures.

Solutions:

  • Re-heat and Add More "Good" Solvent: Return the mixture to the heat source and add a small amount of the solvent in which the acid is more soluble (the "good" solvent in a mixed solvent system). This will decrease the saturation level and lower the temperature at which crystallization begins.[1]

  • Slow Down the Cooling Process: Insulate the flask to encourage slow cooling. This allows crystals to form in a more ordered and stable manner.

  • Use a Different Solvent System: If the problem persists, the solvent system may be inappropriate. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[2][3] Consider solvent pairs like toluene/petroleum ether or alcohol/water.[4]

  • Charcoal Treatment: If colored impurities are suspected, adding activated charcoal to the hot solution can help remove them. However, use it sparingly as excessive amounts can lead to product loss.[1][5]

Question 2: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors throughout the recrystallization process.

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.[1]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

    • Solution: Use a stemless funnel and preheat it with hot solvent before filtration.[7] Ensure the solution remains near its boiling point during the transfer.[7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

Question 3: My recrystallized product is still colored, even after multiple attempts. How can I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated impurities that are not effectively removed by simple recrystallization.

Solutions:

  • Activated Charcoal: As mentioned, activated charcoal is effective at adsorbing colored impurities. Add a small amount to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Oxidative Treatment: In some cases, impurities can be oxidized to forms that are more easily removed. For instance, treatment with a small amount of hydrogen peroxide has been used to decolorize crude benzoic acid.[6]

  • Alternative Purification Method: If recrystallization fails, consider a different technique like acid-base extraction or column chromatography to remove the specific impurity.

Extraction & Washing Difficulties

Question 4: I'm performing an acid-base extraction to separate my aromatic carboxylic acid from neutral impurities, but I'm not getting a clean separation. What could be wrong?

Answer: Incomplete separation during an acid-base extraction is typically due to incorrect pH or the formation of emulsions.

Troubleshooting Steps:

  • Verify pH: To extract the carboxylic acid into the aqueous layer as its carboxylate salt, the pH of the aqueous phase should be at least 2-3 pH units above the pKa of the acid.[4] Use a weak base like sodium bicarbonate to separate a strong acid from a weak acid (like a phenol), or a strong base like sodium hydroxide to extract both.[8][9]

  • Ensure Complete Protonation/Deprotonation: When recovering the acid from the aqueous layer, ensure the pH is at least 2-3 units below the pKa to fully protonate the carboxylate and cause it to precipitate.[4] Add acid (e.g., HCl) until the solution is acidic to litmus or pH paper.[8]

  • Breaking Emulsions: Emulsions are often stabilized by fine particulate matter. To break them:

    • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation.

    • Gently swirl or stir the mixture instead of vigorous shaking.

    • If possible, filter the entire mixture through a pad of celite.

Chromatography Challenges

Question 5: My aromatic carboxylic acid is streaking badly on my silica gel column. How can I get sharp, well-defined bands?

Answer: Streaking, or tailing, of carboxylic acids on silica gel is a common problem due to the acidic nature of the analyte interacting strongly with the polar stationary phase.

Causality: The carboxyl group can engage in strong hydrogen bonding with the silanol groups on the silica surface, leading to slow and uneven elution.

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the eluent can suppress the ionization of the carboxylic acid being purified.[10] This protonates the analyte, reducing its interaction with the silica and resulting in sharper peaks.

  • Increase Eluent Polarity: A gradual increase in the polarity of the mobile phase (e.g., by adding methanol to a dichloromethane or ethyl acetate eluent) can help to more effectively elute the polar carboxylic acid.

  • Derivatization: For particularly challenging separations, converting the carboxylic acid to a less polar ester (e.g., a methyl or ethyl ester) can dramatically improve chromatographic behavior.[4][10] The ester can then be hydrolyzed back to the carboxylic acid after purification.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying aromatic carboxylic acids?

A1: For solid aromatic carboxylic acids, recrystallization is often the most effective and scalable first-line purification technique.[4][11] It is excellent for removing small amounts of impurities. For mixtures containing neutral or basic compounds, acid-base extraction is a highly efficient method for initial purification.[12][13]

Q2: How do I choose the right solvent for recrystallizing my aromatic carboxylic acid?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] The solubility of aromatic carboxylic acids is highly dependent on the solvent's polarity.[14][15][16] Water can be a good solvent for some, like benzoic acid, but solubility decreases significantly with increasing size of the nonpolar aromatic portion.[2][15][17] A trial-and-error approach with small amounts of the crude material in different solvents is often necessary.

Q3: Can I use chromatography for large-scale purification of aromatic carboxylic acids?

A3: While possible, large-scale column chromatography can be expensive and time-consuming due to the large volumes of solvent required. It is often reserved for difficult separations or when very high purity is required. For industrial-scale purification, techniques like recrystallization or distillation are generally more economical.[18]

Q4: What is co-precipitation and how can it affect the purity of my aromatic carboxylic acid?

A4: Co-precipitation is the unwanted precipitation of impurities along with your desired product.[19][20] This can happen if an impurity has similar solubility characteristics or if it gets trapped within the crystal lattice of your product as it forms.[19] To minimize co-precipitation, ensure slow crystal growth during recrystallization and consider re-dissolving and re-precipitating the material if impurities persist.[19]

Q5: Are there alternatives to standard purification techniques if my aromatic carboxylic acid is particularly difficult to purify?

A5: Yes. Derivatization is a powerful strategy. By converting the carboxylic acid to an ester or another derivative, you change its physical properties (like polarity and volatility), which can make purification by chromatography or distillation much easier.[21] The derivative can then be converted back to the original carboxylic acid. Additionally, for specific impurities, specialized techniques like using metal scavengers to remove residual catalysts may be necessary.[6]

III. Experimental Protocols & Visualizations

Protocol 1: Optimized Recrystallization of an Aromatic Carboxylic Acid

This protocol provides a step-by-step method for the purification of a solid aromatic carboxylic acid.

Materials:

  • Crude aromatic carboxylic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Stemless funnel and filter paper

  • Buchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude acid in various potential solvents to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude acid in an Erlenmeyer flask and add the minimum amount of boiling solvent needed to dissolve it completely.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

  • Hot Gravity Filtration: Pre-heat a stemless funnel. Filter the hot solution through fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.

Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities

This workflow separates an aromatic carboxylic acid from a neutral organic compound.

Materials:

  • Crude mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous basic solution (e.g., 5% NaHCO₃ or 5% NaOH)

  • Aqueous acidic solution (e.g., 3M HCl)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the aqueous basic solution. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while the neutral impurity remains in the organic layer.[8][12]

  • Isolation of Layers: Drain the lower (typically aqueous) layer into a clean flask.

  • Recovery of Neutral Compound: The organic layer can be washed with brine, dried over an anhydrous salt (like MgSO₄), and the solvent evaporated to recover the neutral impurity.

  • Recovery of Carboxylic Acid: Cool the aqueous layer in an ice bath and carefully acidify it by adding acid dropwise until the solution is acidic and precipitation is complete.

  • Collection: Collect the precipitated pure aromatic carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry.

Visual Workflow: Decision Tree for Purification Strategy

Purification_Strategy start Crude Aromatic Carboxylic Acid is_solid Is the crude product a solid? start->is_solid impurities What are the main impurities? is_solid->impurities Yes extraction Acid-Base Extraction is_solid->extraction No (Liquid/Oil) recrystallization Recrystallization impurities->recrystallization Particulates or minor soluble impurities impurities->extraction Neutral or basic compounds chromatography Column Chromatography (acidified eluent) impurities->chromatography Structurally similar acids or persistent impurities final_product Pure Product recrystallization->final_product extraction->final_product derivatization Consider Derivatization chromatography->derivatization If tailing persists chromatography->final_product derivatization->chromatography

Caption: Decision tree for selecting a purification strategy.

IV. Quantitative Data Summary

Table 1: Common Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Notes on Use for Aromatic Carboxylic Acids
WaterHigh100Good for simple acids like benzoic acid; solubility drops with increased aromaticity.[2]
EthanolHigh78Often too good a solvent, but useful in a solvent pair with water.
TolueneLow111Good for less polar acids; can be paired with hexane or petroleum ether.[4]
Acetic AcidHigh118Effective for many acids, but its high boiling point can make it difficult to remove.
AcetoneMedium56Generally a good solvent, but its low boiling point may not provide a large solubility differential.

References

dealing with poor solubility of 3-Isopropylbenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3-Isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles.

Understanding the Challenge: Why is this compound Poorly Soluble in Water?

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a nonpolar isopropyl group and a benzene ring, contributes to its hydrophobic nature, leading to limited solubility in aqueous media[1]. Like many carboxylic acids, its solubility is highly dependent on the pH of the solution[2][3]. At a pH below its pKa (predicted to be approximately 4.24), the carboxylic acid group remains largely in its neutral, protonated form (-COOH), which is less soluble in water[4][5].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What is the first and most straightforward step I should take?

A1: pH Adjustment to Form a Soluble Salt

The most effective and common method to dramatically increase the aqueous solubility of a carboxylic acid is to convert it into its corresponding carboxylate salt[6][7]. This is achieved by increasing the pH of the solution above the pKa of the acid.

The Underlying Principle: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the ionized (deprotonated) and non-ionized (protonated) forms of an acid is described by the Henderson-Hasselbalch equation[8][9]. For a carboxylic acid (HA) and its carboxylate salt (A-):

pH = pKa + log([A-]/[HA])

When the pH is equal to the pKa, the concentrations of the protonated acid and the deprotonated carboxylate are equal[5][10]. To ensure the majority of the acid is in its more soluble ionized form, the pH should be raised to at least 1.5 to 2 units above the pKa. For this compound with a pKa of ~4.24, aiming for a pH of 6.0 or higher is recommended.

Experimental Protocol: Solubilization via pH Adjustment

  • Preparation of a Stock Solution of Base: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).

  • Dispersion of the Acid: Add the desired amount of this compound to your aqueous medium (e.g., water or buffer) and stir to create a suspension.

  • Titration with Base: While continuously stirring, slowly add the base solution dropwise to the suspension.

  • Monitoring pH: Use a calibrated pH meter to monitor the pH of the solution.

  • Endpoint: Continue adding the base until the this compound is fully dissolved and the desired pH is reached and stable.

Q2: I need to keep the pH of my solution close to neutral or slightly acidic. What are my other options for improving the solubility of this compound?

A2: Utilizing Co-solvents

If altering the pH is not a viable option for your experiment, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds[11][12].

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Studies on benzoic acid have shown that its solubility increases with the addition of co-solvents like ethanol and glycerol[13][14][15]. A similar trend is expected for this compound.

Experimental Protocol: Solubilization using a Co-solvent

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.

  • Preparation of the Co-solvent Mixture: Prepare a mixture of the co-solvent and your aqueous medium at a specific ratio (e.g., 10%, 20%, or 50% v/v).

  • Dissolution of the Acid: Add the this compound to the co-solvent mixture.

  • Gentle Heating and Stirring: If necessary, gently warm the mixture and stir until the acid is completely dissolved. Always check the thermal stability of your compound before applying heat.

Data Presentation: Solubility of Benzoic Acid in Ethanol/Water Mixtures

Ethanol Concentration (% v/v)Approximate Solubility of Benzoic Acid (g/L) at 25°C
0 (Pure Water)3.4
108.5
2021
50125

Note: This data is for benzoic acid and serves as an illustrative example. The solubility of this compound is expected to follow a similar trend.

Q3: Are there more advanced techniques for solubilizing highly resistant batches of this compound, particularly for pharmaceutical formulations?

A3: Advanced Solubilization Techniques

For more challenging applications, such as in drug delivery and formulation, more sophisticated methods can be employed.

1. Surfactant-Mediated Solubilization (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core, leading to a significant increase in their apparent aqueous solubility[16][17].

Common Surfactants:

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers

2. Cyclodextrin-Based Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate "guest" molecules, like the aromatic ring of this compound, into their central cavity, forming an inclusion complex[18][19]. This complex has a much higher aqueous solubility than the free acid[20].

Common Cyclodextrins:

  • α-cyclodextrin

  • β-cyclodextrin

  • γ-cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Visualization of Solubilization Workflows

pH Adjustment Workflow

A Start: this compound (Poorly Soluble Suspension) B Add aqueous medium (e.g., water, buffer) A->B C Slowly titrate with base (e.g., 1M NaOH) B->C D Monitor pH with a calibrated meter C->D E Continue titration until pH > pKa (e.g., pH > 6.0) D->E Is acid dissolved? E->C No F End: Clear solution of 3-Isopropylbenzoate salt (Solubilized) E->F Yes

Caption: Workflow for solubilizing this compound via pH adjustment.

Co-solvent Method Workflow

A Start: this compound powder C Add acid to the co-solvent mixture A->C B Prepare aqueous/co-solvent mixture (e.g., 20% Ethanol in water) B->C D Stir and gently warm if necessary C->D E End: Clear solution of This compound (Solubilized) D->E cluster_0 Aqueous Environment Acid This compound (Hydrophobic) Complex Inclusion Complex (Soluble) Acid->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

References

Technical Support Center: Analytical Challenges in Separating Isopropylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isopropylbenzoic acid (IPBA) isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving the 2- (ortho-), 3- (meta-), and 4- (para-) isomers of IPBA. Due to their structural similarities, separating these positional isomers can be a significant analytical hurdle.

This document provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions. Each recommendation is grounded in chromatographic principles to not only solve immediate issues but also to empower you with the knowledge to proactively design robust analytical methods.

Troubleshooting Guide

This section addresses specific, common problems encountered during the chromatographic separation of IPBA isomers.

Scenario 1: Poor Resolution Between 3- and 4-Isopropylbenzoic Acid Peaks in RP-HPLC

Question: I am using a standard C18 column with an acetonitrile/water mobile phase, but my 3-IPBA and 4-IPBA isomers are almost completely co-eluting. How can I resolve them?

Answer:

This is the most common challenge in this analysis. The meta (3-) and para (4-) isomers are structurally very similar, leading to nearly identical retention times on standard C18 phases. The key is to manipulate the mobile phase conditions to exploit subtle differences in their properties or to introduce an alternative separation mechanism by changing the stationary phase.

Causality: The lack of resolution stems from insufficient selectivity (α) between the two analytes under the current conditions. Standard hydrophobic interactions are not sufficient to differentiate the minor structural difference between the meta and para positions.

Step-by-Step Solution:

  • Confirm and Optimize Mobile Phase pH (Ion Suppression): IPBA isomers are carboxylic acids. To maximize retention and improve peak shape in reversed-phase chromatography, their ionization must be suppressed.

    • Action: Ensure your mobile phase is acidified. Add 0.1% formic acid or 0.1% phosphoric acid to the aqueous portion of your mobile phase. The target pH should be between 2.5 and 3.0.

    • Mechanism: The predicted pKa of 4-isopropylbenzoic acid is approximately 4.23 to 4.35. By setting the mobile phase pH at least one to two units below the pKa, you ensure the carboxylic acid group is fully protonated (-COOH). This makes the molecule more nonpolar, increasing its retention and interaction with the C18 stationary phase, which can amplify small differences between isomers.

  • Adjust Mobile Phase Strength and Composition:

    • Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile) in 2-5% increments. This will increase the retention time of all isomers.

    • Mechanism: Longer retention provides more time for the analytes to interact with the stationary phase, which can lead to better separation. While this primarily affects the retention factor (k'), it can sometimes be sufficient to resolve closely eluting peaks.

  • Change the Stationary Phase Chemistry (Alternative Selectivity): If optimizing the mobile phase on a C18 column is insufficient, the next logical step is to use a column that offers a different separation mechanism.

    • Action: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

    • Mechanism: Phenyl-type columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the IPBA isomers.[1][2] The position of the isopropyl group subtly alters the electron density of the aromatic ring, and these differences can be exploited by the π-π interaction mechanism, often providing the necessary selectivity to resolve positional isomers that C18 columns cannot.[3][4]

Scenario 2: Significant Peak Tailing for All Isomers in HPLC

Question: My IPBA isomer peaks are showing significant tailing, which is affecting my integration and quantification. I've already lowered the mobile phase pH. What else can be causing this?

Answer:

Peak tailing for acidic compounds like IPBA isomers is typically caused by unwanted secondary interactions with the stationary phase or issues with the analytical column itself.

Causality: The primary cause is often the interaction between the acidic protons of the IPBA isomers and active, un-capped silanol groups (Si-OH) on the surface of the silica-based stationary phase. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

Step-by-Step Solution:

  • Verify Mobile Phase pH: Double-check that the mobile phase pH is indeed at least 1.5-2.0 pH units below the pKa of the isomers. An insufficiently acidic mobile phase is the most common culprit.

  • Evaluate Column Health and Type:

    • Action: Use a modern, high-purity, end-capped C18 or Phenyl column. Older columns or those not designed for low-pH work may have a higher concentration of active silanols.

    • Mechanism: End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent, making them inert and reducing the sites available for undesirable secondary interactions.

  • Column Flushing and Regeneration:

    • Action: If the column has been used with buffered mobile phases at neutral or high pH, it may be contaminated. Flush the column thoroughly according to the manufacturer's instructions, typically with a sequence of solvents like water, isopropanol, and then the mobile phase.

  • Lower Sample Concentration:

    • Action: Inject a sample that is 5-10 times more dilute.

    • Mechanism: Overloading the column can saturate the primary retention sites, forcing excess analyte to interact with the secondary (silanol) sites, which exacerbates tailing. If tailing improves significantly at lower concentrations, column overload is a contributing factor.

Scenario 3: No Separation or Poor Peak Shape of Isomers Using GC-MS

Question: I am trying to analyze IPBA isomers using GC-MS, but I'm getting broad, tailing peaks and no separation. Why is this happening?

Answer:

Direct analysis of carboxylic acids by GC is challenging due to their high polarity and potential for thermal degradation. The polar -COOH group interacts strongly with active sites in the GC system and is not volatile enough for sharp, symmetrical peaks.

Causality: The free carboxylic acid group engages in strong hydrogen bonding, leading to poor volatility and adsorption onto active sites within the GC inlet and column. This results in severe peak tailing and potential loss of the analyte.

Step-by-Step Solution:

  • Derivatization (Mandatory for Robust Analysis): The most reliable solution is to convert the polar carboxylic acid into a non-polar, more volatile ester or silyl ether.[5][6]

    • Action: Use a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). See the protocol below for a detailed procedure.

    • Mechanism: Silylation replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[7] This eliminates hydrogen bonding, increases the compound's volatility, and dramatically improves peak shape and thermal stability, which is essential for achieving separation of the isomers.

  • Optimize GC Column and Conditions:

    • Action: Use a mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).

    • Mechanism: While derivatization is key, a suitable column is still necessary. A 5% phenyl column provides a good balance of polarity to separate the slightly different TMS-derivatized isomers.

  • Inlet Maintenance:

    • Action: Ensure you are using a fresh, deactivated inlet liner.

    • Mechanism: Even with derivatization, an active or dirty inlet liner can cause peak tailing and analyte loss. Regular maintenance is critical for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of IPBA isomers to consider for method development?

A1: Understanding the basic properties is key to designing a successful separation strategy.

Property2-Isopropylbenzoic Acid (ortho)3-Isopropylbenzoic Acid (meta)4-Isopropylbenzoic Acid (para)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [8]164.20 g/mol [9]164.20 g/mol [10]
Predicted pKa ~3.9~4.3~4.35
Melting Point 62-64 °C52-55 °C[11]117-120 °C[12]
Key Structural Note Steric hindrance from the ortho-isopropyl group can influence its interaction with stationary phases.Electronic effects are primarily inductive.Symmetrical structure.

Q2: Why is a Phenyl column often better than a C18 column for positional isomers?

A2: While C18 columns separate primarily based on hydrophobicity, Phenyl columns add another dimension of selectivity. The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic ring of the IPBA isomers.[13][14] The position of the isopropyl group (ortho, meta, or para) slightly changes the electronic distribution and accessibility of the isomer's aromatic ring. These subtle electronic differences can lead to differential π-π interactions, providing the selectivity needed for separation where simple hydrophobicity fails.[4]

Q3: What advantages does Supercritical Fluid Chromatography (SFC) offer for this separation?

A3: SFC is a powerful technique for isomer separations and offers several advantages over HPLC and GC.[15]

  • High Efficiency: Supercritical fluids (like CO₂) have low viscosity and high diffusivity, allowing for faster separations without sacrificing resolution.[16]

  • Unique Selectivity: The solvation properties of the mobile phase can be finely tuned by adjusting pressure and temperature, offering unique selectivity for isomers.

  • Reduced Solvent Usage: SFC primarily uses compressed CO₂, making it a "greener" and more environmentally friendly technique.[17]

  • No Derivatization: SFC can often separate polar compounds like carboxylic acids directly, avoiding the need for time-consuming derivatization steps required for GC.[18]

Experimental Protocols

Protocol 1: RP-HPLC Method Development for IPBA Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method.

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Have a Phenyl-Hexyl column of similar dimensions available as a secondary option.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

    • Column Temperature: 30 °C.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Isocratic Optimization: Based on the screening, calculate an approximate isocratic mobile phase composition. For example, if the isomers elute at 40% B in the gradient, start isocratic trials around 30-35% B.

  • Fine-Tuning: Adjust the percentage of acetonitrile in 1-2% increments to achieve a resolution (Rs) of >1.5 between all peaks.

  • Troubleshooting Step: If co-elution persists, switch to the Phenyl-Hexyl column and repeat steps 3-5. The required mobile phase composition will likely be different.

Protocol 2: Silylation of IPBA Isomers for GC-MS Analysis

This protocol describes a standard procedure for preparing TMS derivatives.

  • Sample Preparation: Accurately weigh approximately 1 mg of the IPBA isomer sample (or mixture) into a 2 mL autosampler vial.

  • Solvent Addition: Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and vortex to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The resulting TMS-derivatives are much more volatile and will exhibit significantly improved chromatography.

Visualizations

Diagram 1: HPLC Troubleshooting Workflow

start Problem: Poor Resolution of 3- & 4-IPBA Isomers ph_check Step 1: Optimize pH Is Mobile Phase pH 2.5-3.0? (e.g., with 0.1% Formic Acid) start->ph_check organic_adjust Step 2: Adjust % Organic Decrease Acetonitrile by 2-5% to increase retention. ph_check->organic_adjust resolution_check1 Resolution (Rs) > 1.5? organic_adjust->resolution_check1 change_column Step 3: Change Selectivity Switch to Phenyl-Hexyl Column resolution_check1->change_column No success Success: Baseline Resolution Achieved resolution_check1->success Yes resolution_check2 Resolution (Rs) > 1.5? change_column->resolution_check2 resolution_check2->success Yes fail Further Method Development Needed (e.g., different organic, SFC) resolution_check2->fail No

Caption: Troubleshooting workflow for poor HPLC resolution of IPBA isomers.

Diagram 2: GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Weigh IPBA Sample (1 mg) dissolve 2. Dissolve in Solvent (200 µL Pyridine) sample->dissolve derivatize 3. Add BSTFA + 1% TMCS (100 µL) dissolve->derivatize heat 4. Heat at 70°C for 30 min derivatize->heat inject 5. Inject into GC-MS (Mid-polarity column) heat->inject separate 6. Separation of TMS-Derivatives inject->separate detect 7. MS Detection & Data Analysis separate->detect

Caption: Workflow for GC-MS analysis of IPBA isomers via silylation.

References

stability issues of 3-Isopropylbenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Isopropylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential stability issues encountered during its use in chemical synthesis. Our goal is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Overview of this compound's Chemical Profile

This compound (C₁₀H₁₂O₂) is an aromatic carboxylic acid characterized by two primary functional regions: the carboxylic acid group and the isopropyl substituent at the meta position on the benzene ring.[1] This structure dictates its reactivity and stability. The carboxylic acid group is the primary site for reactions like salt formation, esterification, and amidation.[1] The isopropyl group, being an electron-donating group, influences the electronic properties of the aromatic ring and presents its own site of potential reactivity, particularly at the benzylic position.[1][2] Understanding the interplay between these two groups is critical for troubleshooting experimental challenges.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific stability issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: My reaction is generating gas and the yield of my desired product is low. Could this be decarboxylation?

A1: Yes, this is a classic sign of thermal instability leading to decarboxylation. Benzoic acids, when subjected to high temperatures, can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), typically forming the corresponding hydrocarbon—in this case, cumene.[1][3] Studies on benzoic acid derivatives show that they become less stable with increasing temperature and longer heating times, with significant degradation observed at temperatures as low as 200°C.[3][4]

Causality: The stability of the C(ring)-C(acid) bond is finite and can be overcome with sufficient thermal energy. While unsubstituted benzoic acid is stable up to 300°C, derivatives can be more susceptible.[3] The reaction is often facilitated in the presence of certain catalysts or under conditions that stabilize the transition state.[5]

Troubleshooting Protocol: Assessing and Mitigating Thermal Decomposition
  • Temperature Reduction: The most direct approach is to lower the reaction temperature. Systematically decrease the temperature in 10-15°C increments to find the threshold where the reaction proceeds without significant byproduct formation.

  • Use of Milder Reagents: If a reaction requires harsh, high-temperature conditions, explore alternative reagents or catalytic systems that can achieve the desired transformation at a lower temperature.

  • Reaction Time Optimization: Minimize the time the compound is exposed to high temperatures. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While the primary degradation pathway is thermal, this prevents potential oxidative side reactions at elevated temperatures.

Below is a workflow to guide your decision-making process when decarboxylation is suspected.

G cluster_0 Troubleshooting Decarboxylation start Low Yield & Gas Evolution Observed check_temp Is Reaction Temp > 150°C? start->check_temp lower_temp Action: Reduce Temperature by 15-20°C Monitor Reaction Progress check_temp->lower_temp Yes check_reagents Are Reagents Thermally Demanding? check_temp->check_reagents No optimize_time Action: Minimize Heating Time (Monitor by TLC/LCMS) lower_temp->optimize_time alt_reagents Action: Screen Milder Reagents or Catalytic Systems check_reagents->alt_reagents Yes check_reagents->optimize_time No alt_reagents->optimize_time success Problem Resolved optimize_time->success

Caption: Workflow for addressing suspected thermal decarboxylation.

Q2: I'm running an oxidation, and my starting material is being consumed, but I'm not getting my expected product. Instead, I see a complex mixture. Why?

A2: The isopropyl group is likely undergoing unwanted oxidation. The carbon atom of the isopropyl group attached to the benzene ring contains a "benzylic" hydrogen. This position is particularly susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[2][6] Such reactions can cleave the entire isopropyl group and replace it with a carboxylic acid, which would convert your starting material into isophthalic acid (benzene-1,3-dicarboxylic acid).

Causality: The stability of the benzylic C-H bond is lower than other aliphatic C-H bonds because the resulting radical or cationic intermediate is stabilized by resonance with the aromatic ring.[2] Strong oxidizing agents will preferentially attack this site.[7][8]

Data Summary: Oxidizing Agent Compatibility
Oxidizing Agent CategoryCompatibility with Isopropyl GroupRecommended Use Case
Strong (e.g., KMnO₄, H₂CrO₄) Poor - Prone to oxidizing the isopropyl group.[2]Avoid when the integrity of the isopropyl group is required.
Moderate (e.g., m-CPBA) Good - Generally selective for other functional groups.Useful for epoxidations or other specific oxidations on the molecule.
Mild/Selective (e.g., PCC, Dess-Martin) Excellent - Unlikely to affect the isopropyl group.Ideal for oxidizing alcohols elsewhere in the molecule.
Experimental Protocol: Screening for Oxidant Selectivity
  • Setup Parallel Reactions: In separate small-scale vials, dissolve a small amount of this compound in an appropriate solvent.

  • Add Oxidants: To each vial, add a different oxidizing agent you are considering for your main reaction (e.g., one strong, one mild). Include a control vial with no oxidant.

  • Stir and Monitor: Stir the reactions at the intended reaction temperature for 1-2 hours.

  • Analyze by TLC/LC-MS: Spot each reaction mixture on a TLC plate or inject into an LC-MS. Compare the spots/peaks to the control vial.

  • Evaluate: If the spot corresponding to this compound has disappeared and new, likely more polar, spots have appeared, the oxidant is not selective and is reacting with your compound of interest. Choose the oxidant that leaves the this compound untouched.

Q3: The acidity of this compound seems lower than I anticipated, affecting my purification/reaction. Is this expected?

A3: Yes, this is an expected consequence of the electronic nature of the isopropyl group. Substituents on a benzoic acid ring can significantly alter its acidity (pKa). The isopropyl group is an electron-donating group (EDG) by induction.[1] EDGs push electron density into the aromatic ring, which in turn destabilizes the negatively charged carboxylate anion that forms upon deprotonation.[9][10] A less stable conjugate base corresponds to a weaker acid. Therefore, this compound is a slightly weaker acid than unsubstituted benzoic acid.[11]

Causality: The stability of the conjugate base (benzoate) is key to acidity. Electron-withdrawing groups (EWGs) pull electron density away from the carboxylate, delocalizing and stabilizing the negative charge, thus increasing acidity. EDGs, like isopropyl, have the opposite effect.[10][12]

G cluster_0 Electronic Effect on Acidity A Isopropyl Group (Electron Donating) B Benzene Ring A->B Pushes e⁻ density C Carboxylate Anion (COO⁻) (Destabilized) B->C Increases e⁻ density on D Result: Weaker Acid (Higher pKa) C->D Leads to

Caption: Influence of the isopropyl group on the acidity of the molecule.

Practical Implications:
  • Extractions: When performing an acid-base extraction, you may need to use a slightly more basic aqueous solution (or ensure the pH is sufficiently high) to fully deprotonate and extract this compound into the aqueous layer compared to a benzoic acid with an electron-withdrawing group.

  • Salt Formation: The formation of salts with amines or other bases might be less favorable than with stronger benzoic acid derivatives.

  • Reactivity: In reactions where the carboxylate anion is a nucleophile, its higher energy (less stable) nature might slightly increase its reactivity, although this effect is often minor.

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: Proper storage is crucial to prevent slow degradation over time. Based on safety data for similar compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8]

Key Storage Recommendations:
  • Temperature: Store at room temperature, away from direct heat sources.[13]

  • Atmosphere: While stable under normal conditions, long-term storage under an inert atmosphere (like nitrogen) is good practice to prevent any potential slow oxidation.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[7][14] Contact with strong oxidizers poses a risk of degrading the isopropyl group, as discussed in Q2. Strong bases will form the benzoate salt, which may be more hygroscopic.

  • Light: Store in an opaque container to protect from light, which can sometimes promote radical reactions.

By adhering to these guidelines, you can ensure the integrity and purity of your this compound for reliable and reproducible experimental results.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating 3-Isopropylbenzoic Acid Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable results. 3-Isopropylbenzoic acid, a key building block in the synthesis of various pharmaceutical agents and specialty chemicals, is no exception. Its purity profile can directly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the rationale behind methodological choices, present a comprehensive validation protocol grounded in ICH guidelines, and objectively compare HPLC with alternative analytical techniques.

The Primacy of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity and impurity analysis in the pharmaceutical industry. Its strength lies in its ability to separate, identify, and quantify the main component and any process-related impurities or degradation products. For an aromatic carboxylic acid like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's inherent hydrophobicity.

The objective is to develop a stability-indicating method—a method that is not only precise and accurate for the parent compound but is also specific enough to resolve it from any potential degradation products.[1] This is a non-negotiable requirement for any purity assay intended for regulatory submission or use in drug development.[2]

Experimental Workflow: A Validated RP-HPLC Method

The entire process, from sample preparation to final validation, follows a structured and logical path to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting A Standard & Sample Preparation D HPLC Injection & Data Acquisition A->D B Mobile Phase Preparation C System Suitability Test (SST) B->C C->D Pass SST E Data Processing (Peak Integration) D->E F Method Validation (ICH Q2(R1)) E->F G Final Report & Purity Statement F->G

Caption: High-level workflow for HPLC method validation.

Protocol: RP-HPLC Method for this compound

This protocol is a robust starting point for analysis. Optimization may be required based on the specific impurity profile of the material being tested.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) (60:40 v/v)

    • Scientist's Rationale: The acidic pH (well below the pKa of the carboxylic acid, ~4.2) is critical. It ensures the analyte is in its protonated, non-ionized form, which prevents peak tailing and yields sharp, symmetrical peaks with consistent retention.[3] A C18 column provides excellent hydrophobic retention for the aromatic ring and isopropyl group.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

    • Scientist's Rationale: The benzene ring in the molecule provides strong UV absorbance. 235 nm is typically a wavelength of high absorbance for this chromophore, ensuring good sensitivity.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Solvent (Diluent): Mobile Phase

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (1.0 mg/mL) as the standard.

The Pillars of Method Validation: Adhering to ICH Q2(R1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][5] The following parameters are essential for a purity method.[6][7]

Specificity (and Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] The most rigorous way to demonstrate this is through forced degradation studies.[9] In these studies, the drug substance is subjected to harsh conditions to intentionally generate degradation products.[10]

Protocol: Forced Degradation Expose solutions of this compound (e.g., at 1 mg/mL) to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[11]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[11]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal: Solid sample at 80°C for 48 hours.[11]

  • Photolytic: Solution exposed to UV/Vis light (ICH Q1B guideline: 1.2 million lux hours and 200 watt hours/m²).[11]

Acceptance Criteria: The method is considered specific if the main this compound peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5. Peak purity analysis using a Photodiode Array (PDA) detector should confirm that the parent peak is spectrally homogeneous. A degradation of 5-20% is generally considered appropriate for these studies.[11]

Linearity

This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is expected. The y-intercept should be minimal.

Concentration (mg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
0.50498,500501,200499,800499,833
0.75751,600749,900753,100751,533
1.001,002,1001,004,5001,003,3001,003,300
1.251,253,8001,255,9001,254,4001,254,700
1.501,505,6001,502,9001,508,2001,505,567
Result Correlation Coefficient (r²): 0.9999
Accuracy

Accuracy reflects the closeness of the test results to the true value. It is often assessed by spike recovery.

Protocol: Accuracy

  • Prepare a sample matrix (placebo) if applicable. If not, use a known low-purity batch of the sample.

  • Spike the sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of reference standard.

  • Prepare each level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.800.79599.4%
100%1.001.008100.8%
120%1.201.19299.3%
Mean 99.8%
Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol: Precision

  • Repeatability: Prepare six individual samples from the same homogeneous batch at 100% of the target concentration. Analyze and calculate the % Relative Standard Deviation (%RSD).

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if possible), repeat the repeatability experiment. Compare the results from both sets.

Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%.[12] For intermediate precision, the cumulative %RSD of all 12 determinations should also be within established limits (typically ≤ 2.0%).

Precision StudyAssay Value (% Purity)
Repeatability (Analyst 1, Day 1) Prep 1: 99.8%, Prep 2: 99.5%, Prep 3: 100.1%, Prep 4: 99.7%, Prep 5: 99.9%, Prep 6: 100.3%
Mean 99.88%
%RSD 0.29%
Intermediate (Analyst 2, Day 2) Prep 1: 99.6%, Prep 2: 100.2%, Prep 3: 99.8%, Prep 4: 100.0%, Prep 5: 99.5%, Prep 6: 100.1%
Mean 99.87%
%RSD 0.28%
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] This is crucial for quantifying impurities.

Protocol: LOQ

  • Establish the Limit of Detection (LOD), often based on a signal-to-noise ratio of 3:1.

  • The LOQ is typically determined at a signal-to-noise ratio of 10:1.

  • Prepare a solution at the estimated LOQ concentration and inject it multiple times (n=6) to confirm that the precision (%RSD) at this level is acceptable (e.g., ≤ 10%).

Acceptance Criteria: The method must be precise and accurate at the LOQ. A typical LOQ for a purity method is 0.05% with respect to the standard concentration.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques have their place. The choice of method depends on the specific question being asked.

Method_Selection Start What is the Analytical Goal? Goal1 Quantify Main Component & Resolve Known/Unknown Impurities Start->Goal1 Goal2 Determine Overall Purity (Total Acidity) Start->Goal2 Goal3 Identify & Confirm Structure of Impurities Start->Goal3 Goal4 Analyze Volatile Impurities Start->Goal4 Method1 Use HPLC (Stability-Indicating Method) Goal1->Method1 Method2 Use Acid-Base Titrimetry Goal2->Method2 Method3 Use LC-MS or NMR Goal3->Method3 Method4 Use Gas Chromatography (GC) (likely with derivatization) Goal4->Method4

Caption: Decision guide for selecting an analytical method.

TechniquePrincipleProsConsBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and precision. Can separate a wide range of impurities. Stability-indicating.[1]Higher cost and complexity. Requires method development and validation.Gold standard for purity testing, impurity profiling, and stability studies.
Acid-Base Titrimetry Neutralization of the carboxylic acid with a standardized base.Simple, inexpensive, and highly accurate for total acid content (assay).Non-specific: Cannot distinguish between the main analyte and other acidic impurities. Not stability-indicating.Quick assay determination of total acidity where impurity profile is already well-characterized.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for separating volatile and semi-volatile compounds.This compound is non-volatile and requires chemical derivatization to increase its volatility, adding a step and potential for error.[13]Analysis of residual solvents or specific volatile impurities.
Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information.Provides absolute quantification without a reference standard for the same compound (using an internal standard). Gives structural information.Lower sensitivity compared to HPLC for trace impurities. Higher equipment cost.Structural confirmation and orthogonal assay measurement.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides molecular weight information, aiding in the identification of unknown impurities and degradants.[1][13]More complex and expensive than HPLC-UV. Quantitative response can be less uniform.Identification of unknown peaks seen in the HPLC chromatogram, especially during forced degradation studies.

Conclusion

For the comprehensive purity validation of this compound, a well-developed and validated reversed-phase HPLC method is the most authoritative and reliable choice. It provides the necessary specificity, precision, and accuracy to ensure the quality and consistency required in research and drug development. While techniques like titrimetry and GC have niche applications, they cannot deliver the stability-indicating performance essential for modern pharmaceutical analysis. By following the principles and protocols outlined in this guide, grounded in ICH standards, scientists can confidently establish the purity of their material and build a solid foundation for their subsequent work.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Isopropylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomeric Position in Bioactivity

In the landscape of drug discovery and chemical biology, the spatial arrangement of atoms within a molecule is a fundamental determinant of its function. Isomers—compounds sharing the same molecular formula but differing in structure—can exhibit vastly different biological activities. This guide focuses on the isomers of isopropylbenzoic acid: 2-isopropylbenzoic acid (ortho-), 3-isopropylbenzoic acid (meta-), and 4-isopropylbenzoic acid (para-).

While structurally similar, the position of the isopropyl group on the benzoic acid ring dictates the molecule's steric and electronic properties, profoundly influencing its interactions with biological targets. Publicly available data on these isomers is asymmetrical; the para-isomer is reasonably well-characterized, while its ortho- and meta-counterparts remain largely unexplored. This guide, therefore, serves a dual purpose: to synthesize the current state of knowledge and to provide a robust experimental framework for a comprehensive comparative analysis. We will delve into the known activities, the underlying structure-activity relationships, and provide detailed, self-validating protocols to empower researchers to systematically evaluate these compounds.

State of Knowledge & Structure-Activity Relationship (SAR) Insights

An analysis of existing literature reveals a significant focus on the para-isomer, with limited, qualitative mentions of the meta-isomer and a notable absence of biological data for the ortho-isomer.

  • 4-Isopropylbenzoic Acid (para-isomer or Cuminic Acid): This isomer is the most studied of the three. It is a known constituent of several plants, including cumin (Cuminum cyminum)[1]. Multiple studies have confirmed its antifungal properties against a range of plant and human pathogens[2][3][4][5]. Its proposed mechanism involves the disruption of the fungal cell's internal pH and the inhibition of key metabolic enzymes[6]. Furthermore, it exhibits antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

  • This compound (meta-isomer): Direct experimental data is scarce. However, chemical suppliers note that the compound has demonstrated antibacterial activity [7]. The mechanism is suggested to involve membrane disruption, but this requires rigorous experimental validation[7].

  • 2-Isopropylbenzoic Acid (ortho-isomer): There is no specific biological activity data for this isomer in the reviewed literature. Its primary mention is as a building block or intermediate in organic synthesis[8].

Expert Insights: Why Isomer Position Is a Decisive Factor

The observed differences—and the lack of reported activity for the ortho-isomer—can be rationalized through established principles of structure-activity relationships for benzoic acid derivatives[9].

  • Steric Hindrance: The ortho-isomer is subject to the most significant steric hindrance. The bulky isopropyl group is positioned directly adjacent to the carboxylic acid functional group. This proximity can physically block the carboxyl group from interacting with binding sites on enzymes or receptors, potentially explaining the lack of reported biological activity[9]. In contrast, the meta- and para-isomers have less steric clash, allowing the carboxyl group more freedom to engage with biological targets.

  • Electronic Effects & Lipophilicity: The isopropyl group is weakly electron-donating, which influences the acidity (pKa) of the carboxyl group and the overall electron distribution of the aromatic ring. Positional changes alter the molecule's dipole moment and lipophilicity (hydrophobicity). Antimicrobial activity in benzoic acids is often linked to the molecule's ability to permeate the lipid-rich cell membranes of microorganisms. The para-isomer's linear geometry may optimize its lipophilicity for membrane transport, contributing to its documented efficacy.

  • Metabolic Susceptibility: The position of the isopropyl group can affect how the compound is metabolized by target organisms or in vivo systems. The ortho- and meta-positions may be more or less susceptible to enzymatic modification (e.g., hydroxylation) than the para-position, leading to different active metabolites or rates of detoxification.

Comparative Data Summary

To facilitate a clear comparison, the available quantitative and qualitative data are summarized below. The significant data gaps for the ortho- and meta-isomers highlight a clear opportunity for further research.

Biological Activity 2-Isopropylbenzoic Acid (ortho-) This compound (meta-) 4-Isopropylbenzoic Acid (para-)
Antimicrobial Not Reported in LiteratureAntibacterial activity reported (qualitative)[7]Antifungal: Active vs. A. solani[2], C. lunatus, A. niger[3]. Antibacterial: Active vs. E. coli, S. aureus, B. subtilis.
Anti-inflammatory Not Reported in LiteratureNot Reported in LiteratureNot Reported in Literature
Antioxidant Not Reported in LiteratureNot Reported in LiteratureNot Reported in Literature

Experimental Protocols for a Comprehensive Comparative Evaluation

To address the aforementioned knowledge gaps, the following detailed protocols are provided. These assays are standard, robust, and designed with internal controls to ensure data integrity and trustworthiness.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Method: Broth microdilution is chosen over disk diffusion for its quantitative nature, providing a specific MIC value that is more useful for comparative SAR studies.

  • Solvent: Dimethyl sulfoxide (DMSO) is used for the initial stock solution due to the poor aqueous solubility of the isomers. A low final concentration (<1%) is maintained to prevent solvent toxicity to the microbes.

  • Controls: The inclusion of positive (no compound), negative (no bacteria), and solvent controls is non-negotiable. These controls validate that the medium supports growth, that there is no contamination, and that the solvent itself does not inhibit growth, respectively.

Step-by-Step Protocol:

  • Preparation of Isomer Stock Solutions:

    • Accurately weigh each isomer and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).

    • Expert Note: Ensure complete dissolution, using gentle vortexing if necessary. This stock solution is the foundation for all subsequent dilutions.

  • Microplate Preparation:

    • Using a 96-well sterile microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 1 through 11. Add 200 µL of MHB to column 12 (sterility control).

    • Add 100 µL of the isomer stock solution to the corresponding wells in column 1. This creates the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922) from an agar plate cultured for 18-24 hours.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to all wells except column 12. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the isomer at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or with a microplate reader at 600 nm.

Workflow Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Isomer Stock (DMSO) Dilute Perform Serial Dilutions Stock->Dilute Plate Dispense Broth in 96-Well Plate Plate->Dilute Inoculate Inoculate Plate Dilute->Inoculate Inoculum Prepare & Standardize Bacterial Inoculum Inoculum->Inoculate Incubate Incubate (37°C, 24h) Inoculate->Incubate Read Read Results (Visual/OD600) Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

Causality Behind Experimental Choices:

  • Reagent: DPPH is a stable, commercially available radical with a distinct purple color that changes to yellow upon reduction. This color change provides a simple and reliable spectrophotometric endpoint.

  • Incubation: The reaction is performed in the dark because DPPH is light-sensitive, and light exposure could lead to its degradation and produce false-positive results.

  • Standard: A known antioxidant like Ascorbic Acid or Trolox is used as a positive control and reference standard, allowing for the calculation of an IC₅₀ value (the concentration required to scavenge 50% of the radicals).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle in the dark.

    • Prepare stock solutions of each isomer and a positive control (e.g., Ascorbic Acid) in methanol at various concentrations (e.g., from 10 µg/mL to 1000 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each isomer dilution to triplicate wells.

    • Add 100 µL of methanol to a set of wells to serve as the control (A_control).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells containing the isomers and the control.

    • For the blank (A_blank), add 100 µL of methanol and 100 µL of the respective isomer solution (without DPPH).

  • Incubation and Measurement:

    • Mix the plate gently and incubate at room temperature in the dark for 30 minutes.

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the % scavenging against the concentration of each isomer and determine the IC₅₀ value.

Workflow Visualization:

DPPH_Workflow Prep Prepare Isomer & DPPH Solutions Mix Mix Isomer + DPPH Solution in 96-Well Plate Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & Determine IC50 Measure->Calculate

Caption: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This cell-based assay quantifies a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).

Causality Behind Experimental Choices:

  • Model System: RAW 264.7 murine macrophages are a well-established cell line for studying inflammation. They reliably produce NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS, mimicking an inflammatory response.

  • Measurement: NO is a highly reactive gas with a short half-life. Therefore, its production is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.

  • Cytotoxicity Control: It is critical to perform a concurrent cytotoxicity assay (e.g., MTT assay). This ensures that any observed decrease in NO production is due to specific anti-inflammatory activity and not simply because the compound is killing the cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of the isopropylbenzoic acid isomers in culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the respective isomer concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells (which receive only medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

    • Correlate these results with data from a parallel MTT assay to rule out cytotoxicity.

Workflow Visualization:

NO_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Seed Seed RAW 264.7 Cells Adhere Incubate Overnight Seed->Adhere Treat Treat with Isomers Adhere->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect MTT Perform Parallel MTT Cytotoxicity Assay Incubate->MTT Griess Perform Griess Assay Collect->Griess Read Measure Absorbance (540nm) Griess->Read Analyze Calculate % Inhibition Read->Analyze MTT->Analyze

Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.

Conclusion and Future Directions

The biological activity of isopropylbenzoic acid is clearly dependent on the isomeric position of the alkyl substituent. Current literature strongly supports the antimicrobial activity of the para-isomer, with preliminary evidence for the meta-isomer. However, a comprehensive, direct comparison is impossible due to the lack of quantitative data for the meta-isomer and a complete absence of data for the ortho-isomer.

This guide bridges that gap not by presenting missing data, but by providing the scientific rationale and detailed, trustworthy experimental blueprints necessary to generate it. By applying the principles of structure-activity relationships and executing the standardized protocols for antimicrobial, antioxidant, and anti-inflammatory evaluation detailed herein, researchers are equipped to perform a definitive comparative analysis. Such a study would be a valuable contribution to the field, clarifying the therapeutic potential of each isomer and providing a clear empirical foundation for future drug development efforts.

References

Differentiating 3- and 4-Isopropylbenzoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric molecules is a critical quality control checkpoint. Positional isomers, such as 3-isopropylbenzoic acid and 4-isopropylbenzoic acid, often exhibit similar physical properties, yet their biological activities and reaction profiles can differ significantly. This guide provides an in-depth comparison of the spectroscopic differences between these two isomers, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of these differences and provide robust experimental protocols to empower researchers in their analytical endeavors.

The Structural Nuance: Meta vs. Para Substitution

The core difference between 3- and 4-isopropylbenzoic acid lies in the substitution pattern on the benzene ring. In this compound, the isopropyl and carboxylic acid groups are in a meta (1,3) arrangement, while in 4-isopropylbenzoic acid, they are in a para (1,4) position. This seemingly subtle distinction has profound implications for the molecule's symmetry and electronic environment, which are directly probed by spectroscopic techniques. The para isomer possesses a higher degree of symmetry, a key differentiating feature that will manifest across all analytical methods discussed.

isomers cluster_3 This compound cluster_4 4-Isopropylbenzoic Acid 3-isomer 4-isomer

Caption: Molecular structures of 3- and 4-isopropylbenzoic acid.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying functional groups and discerning substitution patterns on an aromatic ring. While both isomers will exhibit the characteristic broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1680-1710 cm⁻¹), the key differentiators lie in the fingerprint region, specifically the C-H out-of-plane bending vibrations.[1]

The substitution pattern on the benzene ring gives rise to distinct absorption bands in the 680-900 cm⁻¹ region. For a meta-disubstituted ring like in this compound, one would expect to see two distinct bands. In contrast, a para-disubstituted ring, as in 4-isopropylbenzoic acid, typically shows a single, strong absorption band.

Table 1: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)4-Isopropylbenzoic Acid (Experimental)Characteristic Vibration
O-H (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)Stretching
C-H (Aromatic/Aliphatic)~2800-3100~2800-3100Stretching
C=O (Carboxylic Acid)~1680-1700~1680-1700Stretching
C=C (Aromatic)~1450-1600~1450-1600Stretching
C-H (Out-of-plane bend)Two bands expectedOne strong band expectedBending
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for acquiring high-quality IR spectra of solid samples.

ftir_workflow start Sample Preparation grind Grind 1-2 mg of sample with ~200 mg of dry KBr start->grind Weighing press Press mixture into a transparent pellet using a hydraulic press grind->press Homogenization acquire Acquire background spectrum of pure KBr pellet press->acquire Pelletization sample_spec Acquire sample spectrum acquire->sample_spec Baseline Correction process Process and analyze the spectrum sample_spec->process Data Acquisition

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Dry both the isopropylbenzoic acid isomer and potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the O-H region of the spectrum.

  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry KBr until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.[2]

  • Background Spectrum: Place a pure KBr pellet in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Sample Spectrum: Replace the background pellet with the sample pellet and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the key absorption bands and compare the fingerprint regions of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectra of 3- and 4-isopropylbenzoic acid will be observed in the aromatic region (typically 7.0-8.5 ppm).

  • 4-Isopropylbenzoic Acid: Due to its symmetry, the two protons on the benzene ring adjacent to the carboxylic acid group are chemically equivalent, as are the two protons adjacent to the isopropyl group. This results in a simple and characteristic pair of doublets (an AA'BB' system).

  • This compound: The lower symmetry of the meta isomer results in four chemically distinct aromatic protons. This leads to a more complex and less symmetrical splitting pattern in the aromatic region, often appearing as a series of multiplets.

The signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the carboxylic acid proton (a broad singlet) will be present in both spectra, although their precise chemical shifts may vary slightly.

¹³C NMR Spectroscopy

The difference in symmetry is also evident in the ¹³C NMR spectra.

  • 4-Isopropylbenzoic Acid: Due to the plane of symmetry, the ¹³C NMR spectrum will show fewer signals in the aromatic region than the six aromatic carbons would suggest. Specifically, there will be four aromatic carbon signals: one for the carbon attached to the carboxylic acid, one for the carbon attached to the isopropyl group, one for the two carbons ortho to the carboxylic acid, and one for the two carbons meta to the carboxylic acid.

  • This compound: The lack of symmetry in the meta isomer results in six distinct signals for the six aromatic carbons.

Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

Group4-Isopropylbenzoic Acid (¹H NMR)This compound (¹H NMR - Predicted)4-Isopropylbenzoic Acid (¹³C NMR)This compound (¹³C NMR - Predicted)
-COOH~12.0-13.0 (s, 1H)~12.0-13.0 (s, 1H)~172.6~172
Aromatic CH~8.05 (d, 2H), ~7.32 (d, 2H)Complex multiplet pattern for 4H~155.4, ~130.5, ~127.1, ~126.66 distinct signals expected
Isopropyl CH~2.97 (septet, 1H)~3.0 (septet, 1H)~34.4~34
Isopropyl CH₃~1.27 (d, 6H)~1.2-1.3 (d, 6H)~23.7~24

Note: Predicted values for this compound are based on established substituent effects and data for similar compounds.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

nmr_workflow start Sample Preparation dissolve Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) in ~0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve Weighing filter Filter the solution into a clean NMR tube dissolve->filter Solubilization acquire Acquire the NMR spectrum filter->acquire Sample Transfer process Process the data (phasing, baseline correction, integration) acquire->process Data Acquisition

Caption: General workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the appropriate amount of the isopropylbenzoic acid isomer (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[3]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For both 3- and 4-isopropylbenzoic acid, the molecular ion peak (M⁺) will be observed at an m/z of 164. The key to differentiation lies in the relative abundances of the fragment ions.

A common fragmentation pathway for benzoic acids involves the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxylic acid group (-COOH, 45 Da).[4] Another characteristic fragmentation is the loss of a methyl group (-CH₃, 15 Da) from the isopropyl substituent, leading to a stable benzylic cation.

While the major fragments may be similar for both isomers, the relative stability of the resulting carbocations can influence the fragmentation pattern. The para-substituted isomer may show a more prominent fragment corresponding to the loss of the isopropyl group due to the potential for resonance stabilization of the resulting acylium ion.

Table 3: Expected Key Fragments in Mass Spectrometry

m/zFragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
147[M - OH]⁺
119[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like the isopropylbenzoic acids, GC-MS is an excellent analytical technique. Derivatization to form a more volatile ester may be employed to improve chromatographic performance.

gcms_workflow start Sample Preparation dissolve Dissolve sample in a suitable solvent (e.g., ethyl acetate) start->dissolve Dilution inject Inject a small volume (e.g., 1 µL) into the GC-MS dissolve->inject Vial Transfer separate Separate isomers on a capillary column inject->separate Vaporization analyze Detect and fragment ions in the mass spectrometer separate->analyze Elution process Analyze the mass spectra analyze->process Ionization

Caption: Workflow for GC-MS analysis of isopropylbenzoic acid isomers.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate.[5]

  • Instrument Setup: Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms column). Set the appropriate temperature program for the oven, injector, and transfer line.[5]

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injector port of the GC.

  • Separation: The isomers will be separated based on their boiling points and interactions with the stationary phase as they travel through the column.

  • Mass Analysis: As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions for each isomer.

Conclusion

The differentiation of 3- and 4-isopropylbenzoic acid is readily achievable through a combination of standard spectroscopic techniques. The higher symmetry of the para isomer provides a clear and consistent signature across IR, ¹H NMR, and ¹³C NMR spectroscopy. In contrast, the lower symmetry of the meta isomer results in more complex spectra. Mass spectrometry, while showing similar major fragments, can offer further confirmation through subtle differences in fragment ion abundances. By employing the detailed protocols outlined in this guide, researchers can confidently and accurately distinguish between these two important positional isomers, ensuring the integrity and quality of their scientific work.

References

A Comparative Guide to the Efficacy of 3-Isopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic ring. This guide offers a comparative analysis of the potential efficacy of 3-isopropylbenzoic acid derivatives, drawing upon experimental data from structurally related analogs to provide insights for researchers and professionals in drug discovery and development.

The Significance of the Isopropyl Group in Drug Design

The introduction of an isopropyl group at the meta-position of the benzoic acid core can significantly influence its physicochemical properties and, consequently, its biological activity. The isopropyl group, being a bulky and lipophilic moiety, can enhance the molecule's ability to traverse cellular membranes, a critical step for reaching intracellular targets. Furthermore, its steric bulk can dictate the binding orientation of the molecule within the active site of an enzyme or receptor, potentially leading to increased potency and selectivity.

Comparative Efficacy Analysis: Antimicrobial and Anticancer Potential

While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, we can infer their potential efficacy by examining data from other substituted benzoic acid analogs. This guide will focus on two key areas of biological activity: antimicrobial and anticancer effects.

Antimicrobial Efficacy

The antimicrobial action of benzoic acid and its derivatives is largely attributed to their ability to disrupt the integrity of microbial cell membranes and lower the intracellular pH, thereby inhibiting essential metabolic processes. The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent, with lower values indicating higher efficacy.

Table 1: Comparative Antibacterial Activity of Benzoic Acid Derivatives against Escherichia coli

CompoundSubstituent(s)MIC (mg/mL)Reference
Benzoic AcidNone1[1]
2-Hydroxybenzoic Acid2-OH1[1]
3-Hydroxybenzoic Acid3-OH2[1]
4-Hydroxybenzoic Acid4-OH2[1]
3,4-Dihydroxybenzoic Acid3,4-diOH2[1]
3,4,5-Trihydroxybenzoic Acid3,4,5-triOH4[1]
2-Chlorobenzoic Acid Derivative (Schiff's base)2-Cl (and other modifications)(pMICec = 2.27 µM/ml)[2]

Data presented is for illustrative comparison. The efficacy of this compound derivatives would need to be determined experimentally.

Expert Insights on Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The data in Table 1 suggests that the position and number of hydroxyl groups on the benzoic acid ring influence its antibacterial activity against E. coli. For instance, the introduction of hydroxyl groups at the meta and para positions, as well as multiple hydroxyl substitutions, appears to decrease the activity compared to the parent benzoic acid and the ortho-hydroxy derivative (salicylic acid)[1]. This could be due to changes in the molecule's lipophilicity and its ability to penetrate the bacterial cell wall.

Based on these observations, the lipophilic nature of the 3-isopropyl group might be expected to enhance the antimicrobial activity of benzoic acid by facilitating its passage through the lipid-rich bacterial membrane. However, the steric hindrance introduced by the isopropyl group could also play a role in its interaction with microbial targets. A synergistic effect has also been observed when combining benzoic acid derivatives with other antimicrobial agents like capric acid, which acts by disrupting the cell membrane[3].

Anticancer Efficacy

Benzoic acid derivatives have also been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound, with lower values indicating greater potency.

Table 2: Comparative Anticancer Activity of Benzoic Acid Derivatives

CompoundCell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[4]
3,6-diphenyl-[5][6][7]triazolo [3,4-b][1][5][7]thiadiazole derivativeMCF7 (Breast cancer)22.1[4]
3,6-diphenyl-[5][6][7]triazolo [3,4-b][1][5][7]thiadiazole derivativeSaOS-2 (Osteosarcoma)19[4]
3,6-diphenyl-[5][6][7]triazolo [3,4-b][1][5][7]thiadiazole derivativeK562 (Leukemia)15[4]
2-aminothiazole derivative786-O (Renal cell carcinoma)(EC50 = 5)[4]

This table showcases the anticancer potential of various benzoic acid derivatives against different cancer cell lines. The efficacy of this compound derivatives would require specific experimental validation.

Expert Insights on Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer activity of benzoic acid derivatives is highly dependent on the specific substitutions on the aromatic ring, which influence their interaction with molecular targets involved in cancer cell proliferation and survival. The data in Table 2 demonstrates that complex derivatives of benzoic acid can exhibit potent cytotoxic effects against various cancer cell lines.

The lipophilicity imparted by the 3-isopropyl group could enhance the cellular uptake of the compound, potentially leading to increased intracellular concentrations and greater cytotoxic effects. Furthermore, the specific stereochemistry of the isopropyl group could lead to favorable interactions within the binding pockets of target proteins, such as kinases or enzymes involved in apoptosis regulation.

Experimental Protocols

To facilitate further research and enable the direct comparison of this compound derivatives, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed[1].

Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a this compound derivative) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing the Mechanism of Action

To illustrate the potential mechanisms by which benzoic acid derivatives exert their biological effects, the following diagrams are provided.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Membrane Benzoic_Acid_Derivative This compound Derivative (Lipophilic) Membrane_Penetration Penetration of Cell Membrane Benzoic_Acid_Derivative->Membrane_Penetration Increased lipophilicity enhances uptake Intracellular_Acidification Release of H+ ions (Lowering of intracellular pH) Membrane_Penetration->Intracellular_Acidification Metabolic_Inhibition Inhibition of Essential Enzymes and Metabolic Processes Intracellular_Acidification->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound derivatives.

Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis_Pathway Cytotoxic_Agent Cytotoxic Benzoic Acid Derivative Cellular_Stress Cellular Stress (e.g., DNA damage) Cytotoxic_Agent->Cellular_Stress Bcl2_Family Activation of pro-apoptotic Bcl-2 family proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion promote mitochondrial outer membrane permeabilization Cytochrome_c Release of Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Activation of Executioner Caspases (Caspase-3, -7) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

A Comparative Guide to Stability-Indicating Methods for 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the intrinsic stability of a drug substance is a cornerstone of regulatory submission and product quality assurance. A robust, validated stability-indicating analytical method (SIAM) is not merely a procedural requirement; it is the analytical tool that ensures the identity, purity, and potency of an active pharmaceutical ingredient (API) throughout its lifecycle. This guide provides an in-depth comparison of analytical methodologies for 3-Isopropylbenzoic acid, with a primary focus on a newly developed High-Performance Liquid Chromatography (HPLC) method.

This compound, a substituted aromatic carboxylic acid, presents unique analytical challenges. Its stability profile must be thoroughly understood to identify potential degradation products that could arise during manufacturing, storage, or formulation. This guide offers a practical framework, grounded in scientific principles and regulatory expectations, for developing and validating such a method.

The Analytical Imperative: Why a Stability-Indicating Method?

The purpose of a stability-indicating method is to provide unambiguous quantitative data on the drug substance, free from interference from any potential degradation products, process impurities, or excipients. The International Council for Harmonisation (ICH) guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of the drug substance.[1][2][3][4][5] A properly developed SIAM is the tool used to analyze the samples generated during these stress studies.

The development process is a logical, multi-step workflow designed to ensure the final method is specific, accurate, precise, and robust.

cluster_0 Method Development Workflow A Physicochemical Property Analysis B Forced Degradation (Stress Studies) A->B Inform Stress Conditions C Chromatographic Method Development B->C Generate Degradants for Specificity D Method Validation (ICH Q2(R1)) C->D Develop Separation E Application D->E Confirm Fitness for Purpose cluster_1 Forced Degradation Conditions A This compound (API) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, solid state) A->E F Photolytic (ICH Q1B conditions) A->F

References

A Researcher's Guide to Assessing the Purity of Commercial 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the realm of drug development, the purity of a chemical building block is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. 3-Isopropylbenzoic acid (CAS 5651-47-8), a valuable intermediate in organic synthesis[1], is no exception. The presence of seemingly insignificant impurities can have profound, and often unforeseen, consequences on reaction kinetics, product yield, and the biological activity of downstream compounds.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound. We will delve into the "why" behind experimental choices, offering a framework for not only identifying but also quantifying potential impurities. Our approach is grounded in established analytical principles to ensure that the protocols described are self-validating systems of inquiry.

The Landscape of Potential Impurities

The impurity profile of commercially available this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are proprietary, common synthetic pathways for benzoic acid derivatives often involve the oxidation of corresponding alkylbenzenes or the carbonation of Grignard reagents. These routes can introduce a variety of process-related impurities.

A critical consideration is the presence of positional isomers , namely 2-Isopropylbenzoic acid and 4-Isopropylbenzoic acid (also known as Cuminic acid)[2][3]. These isomers often exhibit similar physical properties, making their separation and quantification challenging yet crucial, as their reactivity and biological activity can differ significantly from the desired 3-isomer.

Other potential impurities include:

  • Unreacted Starting Materials: Such as 3-isopropyltoluene or other precursors.

  • Byproducts of Oxidation: If an oxidation route is employed.

  • Residual Solvents: From the reaction and purification steps.

A Comparative Analysis of Analytical Methodologies

A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Technique Principle of Analysis Strengths Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating isomers and other non-volatile impurities. Excellent for quantification.Not suitable for volatile impurities like residual solvents.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, including residual solvents. Mass spectrometry provides structural information for impurity identification.Requires derivatization for non-volatile compounds, which can introduce complexity. Thermal degradation of the analyte is a possibility.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed information about molecular structure.Provides unambiguous structural confirmation of the main component and impurities. Can be used for quantification (qNMR).Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.
FTIR (Fourier-Transform Infrared) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. Provides information about the functional groups present.Rapid and non-destructive. Excellent for confirming the presence of the carboxylic acid functional group and the aromatic ring substitution pattern.Primarily a qualitative technique with limited quantitative capabilities. Not ideal for detecting trace impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

HPLC is the cornerstone for quantifying the purity of this compound and separating its positional isomers. A reversed-phase method is typically employed.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient tailored to resolve the isomers and other impurities. A starting point could be 70% A and 30% B, ramping to 30% A and 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 235 nm.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal method for identifying and quantifying residual solvents and other volatile organic impurities.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Analyzer ionize->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectra Interpret Mass Spectra chromatogram->mass_spectra library_search Compare with Spectral Libraries mass_spectra->library_search Purity_Assessment_Logic cluster_analysis Analytical Techniques cluster_evaluation Purity Evaluation substance Commercial this compound hplc HPLC (Isomers, Non-volatile Impurities) substance->hplc gcms GC-MS (Volatile Impurities, Solvents) substance->gcms nmr NMR (Structural Confirmation, Isomers) substance->nmr ftir FTIR (Functional Group Confirmation) substance->ftir purity_quant Quantification of Purity and Impurities hplc->purity_quant gcms->purity_quant impurity_id Identification of Impurities gcms->impurity_id nmr->purity_quant nmr->impurity_id spec_comp Comparison with Specifications ftir->spec_comp purity_quant->spec_comp impurity_id->spec_comp decision Fitness for Use Decision (Research, Development, etc.) spec_comp->decision

References

A Comparative Toxicological Assessment of Isopropylbenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Understanding the Toxicity Profiles of 2-, 3-, and 4-Isopropylbenzoic Acid

In the landscape of pharmaceutical development and chemical research, a thorough understanding of the toxicological profile of isomeric compounds is paramount. Isopropylbenzoic acid, with its ortho (2-), meta (3-), and para (4-) isomers, presents a case study in how subtle structural changes can influence biological activity and, consequently, toxicity. This guide provides a comparative analysis of the known toxicities of these three isomers, supported by available data and predictive models. We will delve into the acute toxicity, irritation potential, genotoxicity, and metabolic pathways that underpin their differential effects. This document is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide experimental design.

Executive Summary of Comparative Toxicity

While comprehensive comparative studies on the isopropylbenzoic acid isomers are limited, a review of available safety data and toxicological databases allows for a preliminary assessment. The ortho-isomer, 2-isopropylbenzoic acid, appears to present the highest acute oral toxicity. All three isomers are predicted to be irritants to the skin, eyes, and respiratory tract. Genotoxicity and specific cytotoxicity data are largely unavailable, necessitating a cautious approach and underscoring the need for further empirical testing.

Toxicological Endpoint2-Isopropylbenzoic Acid3-Isopropylbenzoic Acid4-Isopropylbenzoic Acid
Acute Oral Toxicity Toxic if swallowed[1]Data not availableHarmful if swallowed (predicted)
Skin Irritation Causes skin irritation[1]Predicted to be an irritantCauses skin irritation[2]
Eye Irritation Causes serious eye irritation[1]Predicted to be an irritantCauses serious eye irritation[2]
Respiratory Irritation May cause respiratory irritation[1]Predicted to be an irritantMay cause respiratory irritation[2]
Skin Sensitization May cause an allergic skin reaction[1]Data not availableData not available
Genotoxicity (Ames) Data not availableData not availableData not available
Genotoxicity (Comet) Data not availableData not availableData not available
Cytotoxicity (IC50) Data not availableData not availableData not available

Table 1: Summary of Toxicological Data for Isopropylbenzoic Acid Isomers.

Positional Isomerism: The Key to Differential Toxicity

The positioning of the isopropyl group on the benzoic acid ring fundamentally influences the molecule's steric and electronic properties. These differences can affect how the molecule interacts with biological macromolecules, its metabolic fate, and ultimately, its toxic potential.

G cluster_0 2-Isopropylbenzoic Acid (ortho) cluster_1 This compound (meta) cluster_2 4-Isopropylbenzoic Acid (para) 2-IPA Steric hindrance near carboxyl group Biological Activity Biological Activity 2-IPA->Biological Activity Altered binding to enzymes/receptors 3-IPA Intermediate steric and electronic effects 3-IPA->Biological Activity Potentially unique metabolic profile 4-IPA Minimal steric hindrance at carboxyl group 4-IPA->Biological Activity More readily metabolized at isopropyl group

The ortho position in 2-isopropylbenzoic acid places the bulky isopropyl group adjacent to the carboxylic acid moiety. This steric hindrance can influence its acidity and ability to interact with the active sites of enzymes. In contrast, the para position in 4-isopropylbenzoic acid allows for more independent interaction of the two functional groups. The meta position in this compound represents an intermediate state.

Acute Toxicity and Irritation

Acute Oral Toxicity
Irritation Potential

All three isomers are either classified or predicted to be irritants.

  • 2-Isopropylbenzoic Acid: Causes skin irritation and serious eye irritation. It may also cause respiratory irritation and has a potential for skin sensitization[1].

  • This compound: While specific data is lacking, based on the properties of the other isomers and benzoic acid, it is prudent to handle it as a potential skin, eye, and respiratory irritant.

  • 4-Isopropylbenzoic Acid: Is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2].

The irritant effects are likely due to the acidic nature of the carboxyl group, a characteristic shared with benzoic acid, which is known to be a skin, eye, and respiratory tract irritant[3].

Genotoxicity: A Critical Data Gap

A significant gap in the toxicological profiles of all three isopropylbenzoic acid isomers is the absence of publicly available genotoxicity data. Standard assays such as the Ames test for mutagenicity and the Comet assay for DNA damage have not been reported for these compounds in the searched literature.

The Ames Test: A Predictive Tool for Mutagenicity

The Ames test is a widely used method that utilizes bacteria to assess the mutagenic potential of chemical compounds[4]. A positive result indicates that the chemical can cause mutations in the DNA of the test organism, which may suggest carcinogenic potential in mammals[4]. Given that many aromatic compounds can be metabolized to genotoxic intermediates, the absence of Ames test data for the isopropylbenzoic acid isomers is a critical knowledge gap.

The Comet Assay: Detecting DNA Damage

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells[5]. It is a valuable tool for evaluating the genotoxic potential of chemicals. The lack of Comet assay data means that the potential for these isomers to directly or indirectly cause DNA damage remains uncharacterized.

Metabolic Pathways and Their Toxicological Implications

The metabolism of xenobiotics is a key determinant of their toxicity. While specific metabolic pathways for the isopropylbenzoic acid isomers are not well-documented, we can infer potential routes based on the metabolism of structurally related compounds like isopropylbenzene (cumene).

The primary routes of metabolism for alkylbenzenes involve oxidation of the alkyl side chain and hydroxylation of the aromatic ring.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent Isopropylbenzoic Acid Isomer Hydroxylation Hydroxylation (CYP450 enzymes) Parent->Hydroxylation Oxidation Side-chain Oxidation Parent->Oxidation Conjugation Conjugation (e.g., glucuronidation) Hydroxylation->Conjugation Oxidation->Conjugation Excretion Renal Excretion Conjugation->Excretion

For 4-isopropylbenzoic acid, metabolism is likely to proceed via oxidation of the isopropyl group to form a secondary alcohol, which can be further oxidized. Ring hydroxylation is also a possibility. The steric hindrance in 2-isopropylbenzoic acid may inhibit side-chain oxidation, potentially favoring ring hydroxylation or leading to the formation of different metabolites compared to the 4-isomer. The metabolic fate of this compound is less predictable without experimental data. The nature of the metabolites formed is crucial, as some metabolic products can be more toxic than the parent compound.

Experimental Protocols for In Vitro Toxicity Assessment

To address the existing data gaps, the following standardized in vitro assays are recommended.

Cytotoxicity Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isopropylbenzoic acid isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: The Ames Test

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These strains are auxotrophic for histidine. The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to synthesize their own histidine and grow on a histidine-free medium.

Protocol:

  • Bacterial Strains: Use a set of standard S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Combine the bacterial strain, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

DNA Damage Assessment: The Comet Assay

Principle: The Comet assay is a single-cell gel electrophoresis technique that measures DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."

Protocol:

  • Cell Preparation: Treat a suitable cell line with the isopropylbenzoic acid isomers at various concentrations for a defined period.

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).

G Start Start Cell Culture Prepare and seed cell line Start->Cell Culture Compound Treatment Expose cells to isopropylbenzoic acid isomers Cell Culture->Compound Treatment Cytotoxicity MTT Assay Compound Treatment->Cytotoxicity Genotoxicity Ames Test Compound Treatment->Genotoxicity DNA Damage Comet Assay Compound Treatment->DNA Damage Data Analysis Calculate IC50, revertant colonies, and comet parameters Cytotoxicity->Data Analysis Genotoxicity->Data Analysis DNA Damage->Data Analysis Conclusion Comparative Toxicity Profile Data Analysis->Conclusion

Conclusion and Future Directions

This guide consolidates the currently available toxicological information on 2-, 3-, and 4-isopropylbenzoic acid. The data indicates that 2-isopropylbenzoic acid may possess a higher acute oral toxicity compared to its isomers. All are considered irritants. The most significant finding is the critical lack of experimental data, particularly for this compound and for crucial endpoints like genotoxicity and cytotoxicity across all three isomers.

For researchers and drug development professionals, this highlights the necessity of conducting the described in vitro assays to build a robust and comparative toxicological database. Such data is essential for informed decision-making in chemical safety, lead compound selection, and regulatory submissions. Future research should also focus on elucidating the specific metabolic pathways of each isomer to better understand the mechanisms underlying their potential toxicity.

References

A Crystallographic Compass: Navigating the Structural Isomers of Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Materials Science

The subtle shift of an isopropyl group on a benzoic acid ring may seem trivial, yet it precipitates a cascade of changes in the crystalline architecture of the resulting isomers. For researchers in pharmaceuticals and materials science, understanding these nuanced structural differences is paramount, as crystal packing profoundly influences critical properties such as solubility, bioavailability, and stability. This guide offers an in-depth, objective comparison of the crystal structures of ortho-, meta-, and para-isopropylbenzoic acid, supported by crystallographic data and experimental protocols, to empower informed decision-making in molecular design and solid-state characterization.

The Isomeric Landscape: More Than Just Positional Changes

The ortho (2-), meta (3-), and para (4-) isomers of isopropylbenzoic acid share the same chemical formula (C₁₀H₁₂O₂) but differ in the substitution pattern on the aromatic ring. This positional isomerism directly impacts the steric and electronic environment of the carboxylic acid functional group, which in turn dictates the nature and geometry of intermolecular interactions, primarily hydrogen bonding, in the solid state.

A foundational aspect of the crystal structure of benzoic acid and its derivatives is the formation of hydrogen-bonded dimers via the carboxylic acid groups.[1] However, the position of the bulky isopropyl substituent introduces steric hindrance and alters the electronic landscape, leading to distinct supramolecular assemblies for each isomer. Notably, studies have shown that ortho-substituted benzoic acids have a higher propensity to form hydrogen-bonded chains rather than the more common dimeric motifs, a deviation that can lead to the formation of acentric crystal structures with unique physical properties.

Comparative Crystallographic Analysis

Property2-Isopropylbenzoic Acid (ortho)3-Isopropylbenzoic Acid (meta)4-Isopropylbenzoic Acid (para)
Crystal System Data not availableData not availableData not available
Space Group Data not availableData not availableData not available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?°a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?°a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?°
Molecules per Unit Cell (Z) Data not availableData not availableData not available
Hydrogen Bonding Motif Predominantly chains (expected)Likely dimericLikely dimeric
Melting Point 62.0-66.0 °C~51-55 °C117-120 °C

Note: Specific crystallographic data (crystal system, space group, and unit cell dimensions) for the isopropylbenzoic acid isomers are not publicly available without direct access to specialized databases like the Cambridge Structural Database (CSD). The melting points are provided as an indicator of the differences in lattice energy.

The significantly higher melting point of the para-isomer suggests a more stable and efficiently packed crystal lattice compared to the ortho and meta isomers. This is likely due to the higher molecular symmetry of 4-isopropylbenzoic acid, which allows for more favorable intermolecular interactions and a denser packing arrangement.

Delving into the Supramolecular Architecture

The arrangement of molecules in a crystal, or supramolecular assembly, is governed by a hierarchy of intermolecular interactions. For isopropylbenzoic acid isomers, the interplay between strong hydrogen bonds and weaker van der Waals forces dictates the final crystal structure.

Hydrogen Bonding: The Directing Force

The primary and strongest interaction governing the crystal packing of benzoic acids is the O-H···O hydrogen bond between the carboxylic acid groups.

  • Para- and Meta-Isomers: It is highly probable that both 3- and 4-isopropylbenzoic acid form the classic centrosymmetric R²₂(8) hydrogen-bonded dimer, a common motif in carboxylic acids. This arrangement is sterically accessible for these isomers.

  • Ortho-Isomer: The proximity of the bulky isopropyl group to the carboxylic acid in 2-isopropylbenzoic acid is expected to introduce significant steric hindrance. This steric clash may disrupt the formation of the planar dimeric synthon, favoring the formation of catemeric (chain-like) hydrogen-bonded motifs. This is a critical distinction, as the arrangement of these chains will define the overall crystal packing and can lead to polymorphism, where the same compound crystallizes in different forms.

G cluster_dimer Typical Dimer Motif (meta- and para-isomers) cluster_chain Potential Chain Motif (ortho-isomer) mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O mol2->mol1 O-H···O mol3 R-COOH mol4 R-COOH mol3->mol4 O-H···O mol5 ... mol4->mol5 O-H···O

Caption: Expected hydrogen bonding patterns in isopropylbenzoic acid isomers.

The Role of the Isopropyl Group in Crystal Packing

Beyond its influence on hydrogen bonding, the isopropyl group itself participates in weaker C-H···O and van der Waals interactions, which fine-tune the three-dimensional crystal lattice. The positioning of this bulky, hydrophobic group affects how the hydrogen-bonded synthons pack together, influencing the overall density and stability of the crystal. The linear and symmetric nature of the para-isomer likely allows for a more compact and ordered arrangement of the isopropyl groups within the crystal lattice, contributing to its higher melting point.

Experimental Protocol: Elucidating Crystal Structure by Single-Crystal X-ray Diffraction

To definitively determine and compare the crystal structures of the isopropylbenzoic acid isomers, single-crystal X-ray diffraction (SC-XRD) is the gold standard technique.

Crystal Growth

High-quality single crystals are a prerequisite for successful SC-XRD analysis.

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, acetone, toluene, hexane) to determine the solubility of each isomer.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the chosen isomer in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature over several days to weeks.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Vapor Diffusion: Place a vial containing a solution of the isomer inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • X-ray Diffraction: Mount the goniometer on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is ideal. The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This process yields the precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions.

G cluster_workflow Single-Crystal X-ray Diffraction Workflow CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Analysis of Crystal Structure StructureRefinement->Analysis

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Tale of Three Isomers

The seemingly minor positional variation of the isopropyl group in ortho-, meta-, and para-isopropylbenzoic acid has a profound impact on their solid-state structures. The para-isomer, with its inherent symmetry, likely forms a highly stable, dimeric lattice, as suggested by its elevated melting point. Conversely, the ortho-isomer is prone to steric hindrance that may favor the formation of less common, chain-like hydrogen-bonded networks, potentially leading to interesting physical properties and polymorphism. The meta-isomer is expected to adopt a more conventional dimeric structure, but with a less efficiently packed lattice than its para counterpart.

For scientists engaged in the development of pharmaceuticals and functional materials, a thorough understanding of these structural nuances is not merely academic. It is a critical component of rational design, enabling the selection of isomers with optimal physicochemical properties for a given application. The experimental protocols outlined herein provide a roadmap for the definitive characterization of these and other isomeric systems, paving the way for more predictable and successful solid-form development.

References

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth technical comparison and validation protocol for a quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of 3-Isopropylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a robust and accurate analytical method for the quantification of this compound. This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the "why" behind the "how" of each experimental step, ensuring a self-validating and trustworthy protocol.

Introduction: The Ascendancy of qNMR in Pharmaceutical Analysis

In the landscape of pharmaceutical analysis, the demand for accurate, precise, and reliable quantitative methods is paramount. While chromatography techniques like HPLC have long been the workhorses of the industry, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and increasingly indispensable tool.[1] Unlike chromatographic methods which rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for direct quantification against a certified internal standard of a different compound.[3][4] This fundamental principle provides a direct link to the International System of Units (SI) and minimizes the reliance on specific reference standards for every analyte, which may not always be available.[5]

This guide will walk through the complete validation of a ¹H qNMR method for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and principles outlined in the United States Pharmacopeia (USP) General Chapter <761>.[3][6][7][8]

Method Development: Foundational Choices for a Robust Assay

The development of a robust qNMR method hinges on several critical decisions, each with a direct impact on the accuracy and reliability of the results.

Selection of the Analyte Signal for Quantification

The first step is to identify a suitable signal in the ¹H NMR spectrum of this compound for quantification. An ideal signal should be:

  • Well-resolved and free from overlap: The signal should not overlap with other signals from the analyte, the internal standard, the solvent, or any potential impurities.

  • Located in a clean region of the spectrum: This minimizes baseline distortions and integration errors.

  • Representative of the molecule: The signal should correspond to a specific, known number of protons in the this compound molecule.

Based on a predicted ¹H NMR spectrum of this compound, the aromatic protons in the region of 7.4-8.0 ppm and the septet of the isopropyl methine proton around 3.0 ppm are potential candidates. For this method, we will select one of the well-resolved aromatic proton signals, as aromatic protons often have favorable relaxation properties and are less likely to be affected by hydrogen bonding or exchange phenomena compared to the acidic proton of the carboxylic acid.

Selection of the Internal Standard

The choice of an internal standard is arguably one of the most critical aspects of qNMR method development.[9] An ideal internal standard should possess the following characteristics:

  • High Purity: The purity of the internal standard must be accurately known and certified.[9]

  • Chemical and Physical Stability: It should be non-volatile, non-hygroscopic, and stable in the chosen solvent and under the experimental conditions.

  • Solubility: It must be soluble in the same deuterated solvent as the analyte.

  • Signal Separation: Its NMR signals must not overlap with any of the analyte's signals.[3]

  • Simple Spectrum: A simple spectrum with one or a few sharp signals is preferable to simplify integration.

Considering these criteria and the predicted spectrum of this compound, Maleic acid is an excellent choice for an internal standard. It has a simple spectrum with a sharp singlet for its two olefinic protons at approximately 6.3 ppm in DMSO-d6, a region that is clear of signals from this compound. Furthermore, certified reference materials of maleic acid are readily available.

Choice of Deuterated Solvent

The solvent must dissolve both the analyte and the internal standard. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent solvating power for a wide range of organic compounds, including carboxylic acids. Its residual proton signal appears at around 2.5 ppm, which does not interfere with the selected analyte or internal standard signals.

Validation of the qNMR Method

The validation of the analytical method will be performed according to the ICH Q2(R1) guideline, which outlines the validation parameters required for a quantitative assay.[3][6][10][11]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this qNMR method, specificity is demonstrated by the clear resolution of the chosen analyte and internal standard signals from each other and from any potential impurities or solvent signals.

G

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Experimental Protocol:

  • Prepare a stock solution of this compound and a stock solution of the internal standard (Maleic acid) in DMSO-d6.

  • Prepare a series of five calibration standards by varying the concentration of this compound while keeping the concentration of the internal standard constant. The concentrations should span a range of 50% to 150% of the expected working concentration (e.g., 5, 7.5, 10, 12.5, and 15 mg/mL of analyte).

  • Acquire the ¹H NMR spectrum for each calibration standard.

  • Calculate the molar ratio of the analyte to the internal standard for each standard.

  • Plot the calculated molar ratio against the known molar ratio.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), the y-intercept, and the slope of the regression line.

Acceptance Criteria:

  • Coefficient of determination (R²) ≥ 0.999.

  • The y-intercept should not significantly differ from zero.

Data Presentation:

Concentration LevelKnown Molar Ratio (Analyte/IS)Measured Integral Ratio (Analyte/IS)Calculated Molar Ratio
50%XYZ
75%XYZ
100%XYZ
125%XYZ
150%XYZ

G

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Accurately weigh the analyte and the internal standard for each sample.

  • Acquire the ¹H NMR spectra and calculate the purity of the analyte.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) of the recovery at each level should be ≤ 2.0%.

Data Presentation:

Concentration LevelTheoretical Purity (%)Measured Purity (%) - Rep 1Measured Purity (%) - Rep 2Measured Purity (%) - Rep 3Mean Recovery (%)RSD (%)
80%100.0
100%100.0
120%100.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability is the precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Prepare six independent samples of this compound at 100% of the target concentration with the internal standard.

  • Acquire the ¹H NMR spectra and calculate the purity for each sample.

  • Calculate the mean purity and the RSD.

Acceptance Criteria:

  • RSD ≤ 1.0%.

Intermediate precision is the precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst.

  • Calculate the mean purity and the RSD for the second set of measurements.

  • Perform a statistical comparison (e.g., an F-test) of the variances of the two data sets to ensure there is no significant difference.

Acceptance Criteria:

  • RSD ≤ 2.0%.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples66
Mean Purity (%)
Standard Deviation
RSD (%)

G

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate variations to the following NMR parameters one at a time:

  • Relaxation delay (d1): ± 20% of the optimized value.

  • Number of scans: ± 25% of the optimized value.

  • Pulse angle: ± 10% of the optimized value.

For each variation, prepare and analyze a sample in triplicate.

Acceptance Criteria:

  • The RSD of the purity results obtained under the varied conditions should not exceed 2.0%.

Data Presentation:

Parameter VariedPurity (%) - Rep 1Purity (%) - Rep 2Purity (%) - Rep 3Mean Purity (%)RSD (%)
Standard Conditions
d1 + 20%
d1 - 20%
Scans + 25%
Scans - 25%
Pulse Angle + 10%
Pulse Angle - 10%

Comparison with Alternative Methods

While qNMR offers significant advantages as a primary method, it is instructive to compare its performance with established techniques like High-Performance Liquid Chromatography (HPLC).

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct proportionality of signal to number of nuclei.Separation based on partitioning between phases, detection based on UV absorbance or other properties.
Quantification Primary ratio method, traceable to SI units.Requires a specific, high-purity reference standard of the analyte for calibration.
Speed Relatively fast for single sample analysis.Can be high-throughput with an autosampler.
Sensitivity Generally lower than HPLC.High sensitivity, capable of detecting trace impurities.
Selectivity High, based on unique chemical shifts.Dependant on chromatographic resolution; co-elution can be an issue.
Sample Prep Simple dissolution in a deuterated solvent.Can involve more complex extraction and filtration steps.
Cost High initial instrument cost, lower running costs.Lower initial instrument cost, ongoing costs for columns and solvents.

G

Conclusion

The validated ¹H qNMR method for the quantification of this compound presented in this guide is specific, linear, accurate, precise, and robust over the defined range. It offers a reliable and efficient alternative to traditional chromatographic methods, with the significant advantage of being a primary ratio method that is directly traceable to SI units. The detailed experimental protocols and validation data provided herein should enable researchers and scientists to confidently implement this method in their own laboratories for the accurate purity assessment of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research and drug development, the synthesis and application of novel compounds are only part of the lifecycle. The responsible management of chemical waste is a critical, non-negotiable component of laboratory operations that ensures personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Isopropylbenzoic acid, grounding every step in established regulatory standards and scientific principles.

Immediate Safety & Hazard Assessment: The First Principle

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while not acutely toxic, presents definite risks that dictate handling and disposal procedures.

Primary Hazards: According to Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1][2] The primary concerns are:

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.[1][3][4]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard Class GHS Classification Key Precaution
Skin Corrosion/IrritationCategory 2Wear protective gloves (e.g., nitrile) and a lab coat.[1][4]
Serious Eye Damage/IrritationCategory 2A/1Wear safety glasses with side shields or chemical goggles.[4]
Specific Target Organ ToxicityCategory 3 (Respiratory)Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][4]

This table summarizes the key hazards associated with this compound, mandating the use of appropriate PPE during handling and disposal.

Waste Characterization: Defining the Material for Disposal

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[5][6] this compound waste, including the pure substance, contaminated labware (e.g., weigh boats, gloves), and solutions, must be managed as hazardous waste.[1]

The rationale is twofold:

  • Characteristic Waste: While not typically ignitable or reactive, its irritant properties can be considered a characteristic of hazardous waste.

  • Listed Waste: Even if it doesn't meet a specific characteristic, it is Purdue University's policy that all chemical wastes are assumed to be hazardous to ensure the highest level of compliance and safety.[5] This "assume hazardous" policy is a best practice in research environments where waste streams can be complex.

On-Site Management: The Satellite Accumulation Area (SAA)

Federal regulations provide a framework for safely accumulating hazardous waste at or near the point of generation, known as a Satellite Accumulation Area (SAA).[7][8] This allows researchers to safely collect waste in the laboratory before it is transferred to a central storage area.

Step-by-Step SAA Protocol for this compound:

  • Select a Compatible Container:

    • Action: Collect solid this compound waste in a clean, dry, sealable container made of a compatible material (e.g., a wide-mouth HDPE or glass jar). For liquid waste (e.g., solutions in organic solvents), use a designated, leak-proof liquid waste container.[9]

    • Causality: The container must be in good condition and compatible with the chemical to prevent leaks or reactions. Food-grade containers like milk jugs are strictly prohibited as they are not designed for chemical storage and can lead to dangerous mix-ups.[5]

  • Properly Label the Waste Container:

    • Action: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste " and a clear, unabbreviated description of the contents (e.g., "this compound, Solid Waste" or "Waste this compound in Methanol").[8][10]

    • Causality: Clear, accurate labeling is a primary RCRA requirement.[11] It prevents the accidental mixing of incompatible chemicals, ensures proper handling by waste management personnel, and is crucial for emergency responders.

  • Keep the Container Closed:

    • Action: The waste container must be securely closed at all times, except when actively adding waste.[5][12]

    • Causality: This is one of the most common EPA violations found in academic labs.[5] Keeping containers closed prevents the release of vapors into the laboratory atmosphere, protecting personnel and preventing potential spills if the container is knocked over.

  • Store in a Designated Location:

    • Action: Store the labeled, closed container in a designated SAA within the lab, under the control of the operator.[7] This area should be away from drains and incompatible materials. Use secondary containment (like a plastic tub) to capture any potential leaks.[9]

    • Causality: Secondary containment ensures that even if the primary container fails, the hazardous waste will be captured, preventing environmental release and personnel exposure. Segregation from incompatible materials (e.g., bases, strong oxidizers) prevents dangerous chemical reactions.[13]

Disposal Pathways: From Laboratory to Final Disposition

Disposal of this compound is not a matter of in-lab treatment. It must be handled by a licensed hazardous waste disposal company that will use one of the following EPA-approved methods.[6][14]

Disposal Decision Workflow

G cluster_lab In-Laboratory Process cluster_disposal External Disposal Process gen Waste Generated (Unused chemical, contaminated items) char Characterize as Hazardous Waste gen->char cont Select Compatible & Closed Container char->cont label_node Label Container: 'Hazardous Waste' + Full Chemical Name cont->label_node store Store in SAA with Secondary Containment label_node->store pickup Schedule Waste Pickup with Licensed Vendor store->pickup Full or >12 months old incin Method 1: High-Temperature Incineration pickup->incin Organic Destruction landfill Method 2: Secure Hazardous Waste Landfill (Lab Pack) pickup->landfill Containment

A flowchart illustrating the decision-making and procedural steps for managing this compound waste from generation to final disposal.

Method 1: High-Temperature Incineration Incineration is a thermal treatment process that destroys organic waste.[15] The waste is combusted at extremely high temperatures (e.g., >850°C), converting the this compound into ash, flue gas, and heat.[16][15] The resulting flue gases are treated by sophisticated air pollution control systems to remove pollutants before being released into the atmosphere.[15][17]

  • Why it's used: This method is highly effective for the permanent destruction of organic chemicals.

Method 2: Hazardous Waste Landfill (via Lab Pack) For laboratories that generate many different chemicals in small containers, the "lab pack" is a common and compliant disposal method.[18] Small containers of compatible wastes are placed into a larger drum filled with an absorbent material. This drum is then transported to a specially designed hazardous waste landfill.[19] These landfills are not municipal dumps; they are highly engineered facilities with double liners, leachate collection systems, and extensive monitoring to ensure hazardous materials are securely contained and do not escape into the environment.[19][20][21]

  • Why it's used: It is a safe and cost-effective method for disposing of the diverse array of small-quantity chemical wastes typically generated in a research setting.[18]

A Note on Neutralization: While it is chemically possible to neutralize an acid with a base, this is not a disposal method for this compound in a laboratory setting. Treating hazardous waste requires a specific permit from the EPA.[10] Furthermore, the resulting salt solution would still likely be considered hazardous waste and could not be poured down the drain.[13] All chemical waste, including acidic solutions, must be collected for disposal by your institution's environmental health and safety (EHS) department or a licensed contractor.[9][13]

Emergency Procedures: Spill Management

In the event of a minor spill, follow these procedures as outlined in safety data sheets[22]:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear your lab coat, gloves, and safety goggles.

  • Contain the Spill: Use a dry, inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to cover the spill. Avoid generating dust.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal according to the procedures outlined above.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these scientifically grounded and regulatorily compliant procedures, researchers can ensure the safe and responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

A Researcher's Guide to Safely Handling 3-Isopropylbenzoic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my priority extends beyond the successful application of our products to ensuring the safety and confidence of the researchers who use them. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. 3-Isopropylbenzoic acid, while a valuable compound in various research and development applications, necessitates careful handling to mitigate risks. This guide provides an in-depth, procedural framework for its safe use, emphasizing not just the "what" but the "why" behind each safety measure.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is critical. This compound, like its isomers and other organic acids, presents several key hazards that dictate our safety protocols.[1][2] The primary risks are associated with direct contact and inhalation of the solid powder.

Table 1: Hazard Profile of Isopropylbenzoic Acid

Hazard Classification Description of Risk Supporting Sources
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][2][3] Prolonged or repeated exposure can lead to redness and potentially dermatitis.[3] Fisher Scientific[1], Thermo Fisher Scientific[2], National Institute of Standards and Technology[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2] Direct contact can result in pain, redness, and potential damage to the conjunctiva.[3][4] Fisher Scientific[1], Thermo Fisher Scientific[2], National Institute of Standards and Technology[3], ChemicalBook[4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[2][3][4] This underscores the need for proper ventilation. Thermo Fisher Scientific[2], National Institute of Standards and Technology[3], ChemicalBook[4]

| Acute Oral Toxicity | May be harmful if swallowed.[3] | National Institute of Standards and Technology[3] |

This hazard profile is the cornerstone of our personal protective equipment (PPE) strategy. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. For this compound, a solid that can generate dust, the focus is on preventing skin, eye, and respiratory contact.

Eye and Face Protection: The First Line of Defense

Because this compound is a serious eye irritant, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[5] Standard safety glasses do not provide a sufficient seal to protect against fine dust particles.[6]

  • Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.[5][6][7] This provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Barrier

Direct skin contact can cause irritation, making glove selection a critical decision.[1][3]

  • Recommended Material: Nitrile or butyl rubber gloves are highly recommended for handling organic acids.[5][7] Always consult the glove manufacturer's compatibility chart to ensure the chosen material is appropriate for the specific chemical and duration of contact.[5]

  • Proper Technique: Never wear PPE outside the laboratory.[8] Gloves should be removed carefully to avoid contaminating the skin, followed by immediate and thorough hand washing.[1][5]

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A fully buttoned lab coat is the minimum requirement to protect skin and clothing from accidental contact.[5]

  • Chemical-Resistant Apron: For operations involving larger quantities where spills are more likely, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5]

Respiratory Protection: When Ventilation is Not Enough

All work with this compound should ideally be conducted within a properly functioning laboratory chemical fume hood to control dust and vapors.[5][9]

  • Standard Operations: When used in a certified chemical fume hood, additional respiratory protection is typically not required.

  • Outside a Fume Hood: If circumstances require handling the chemical outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[1][4] A respiratory protection program that meets OSHA 29 CFR 1910.134 standards must be in place.[1][4]

Operational Workflow: From Preparation to Disposal

A safe experimental outcome is predicated on a safe process. The following step-by-step protocol ensures safety is integrated into every stage of handling.

Step 1: Preparation and Engineering Controls
  • Designate an Area: Confine all work with organic acids to a specific, designated area, such as a chemical fume hood.[5][6]

  • Verify Ventilation: Ensure the chemical fume hood has been recently certified and is functioning correctly.[9] Keep the sash at the lowest possible height while working.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to minimize movement in and out of the controlled area.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[1]

Step 2: Handling and Dispensing Protocol
  • Don PPE: Put on all required PPE (goggles, face shield if necessary, lab coat, and gloves) before handling the primary container.

  • Minimize Dust: Open the container within the fume hood. Handle the solid material gently to minimize the generation of dust.[2][4] Avoid pouring the powder; use a spatula or scoop for transfers.

  • Weighing: If weighing the solid, perform this task inside the fume hood or on a balance within a ventilated enclosure.

  • Container Management: Keep the container tightly closed when not in use.[2][9][10] Opened containers must be carefully resealed to prevent leakage.[9]

Step 3: Spill Response Plan

Accidents happen, but a clear plan minimizes their impact.

  • Small Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, carefully sweep up the solid material.[2][5] Avoid actions that create dust.

    • Place the swept-up material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.[2][5]

    • Decontaminate the area with an appropriate cleaning solution.[9]

  • Large Spill (Outside a fume hood):

    • Immediately evacuate the area and alert others.[5]

    • If there is an immediate threat of fire or significant exposure, call 911.[5]

    • Secure the area to prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.[5][6] Do not attempt to clean up a large spill without specialized training and equipment.

Step 4: Decontamination and Waste Disposal
  • Surface Decontamination: After handling is complete, wipe down the surfaces inside the fume hood and any equipment used.[9]

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[1][8]

  • Waste Disposal: All this compound waste, including contaminated consumables (weigh boats, wipes, gloves), must be disposed of as hazardous waste according to institutional and local regulations.[1][10] Never dispose of this chemical down the drain.[9] Place waste in a clearly labeled, sealed container in a designated satellite accumulation area.[9]

Safe Handling Workflow for this compound

The following diagram provides a visual representation of the key decision points and procedural flow for safely handling this compound.

prep 1. Preparation & Pre-Handling ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep->ppe hood 3. Work in Fume Hood ppe->hood handle 4. Handle Chemical (Minimize Dust) hood->handle spill_check Spill Occurs? handle->spill_check decon 5. Decontaminate & Clean Up spill_check->decon No spill_small Small Spill Protocol (Sweep, Contain in Hood) spill_check->spill_small Yes (Small) spill_large Large Spill Protocol (Evacuate, Call EH&S) spill_check->spill_large Yes (Large) waste 6. Segregate Hazardous Waste decon->waste ppe_off 7. Doff PPE Correctly waste->ppe_off wash 8. Wash Hands Thoroughly ppe_off->wash end_proc Procedure Complete wash->end_proc spill_small->decon spill_large->end_proc

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Isopropylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.